tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMFURAGDYBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681465 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360773-84-8 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclopropylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged structural motifs employed by medicinal chemists, the cyclopropylamine moiety has garnered significant attention. Its inherent conformational rigidity, metabolic stability, and unique stereoelectronic properties make it a valuable component in the design of therapeutic agents. This guide provides a comprehensive technical overview of a key building block bearing this critical pharmacophore: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.
This compound serves as a versatile intermediate, combining the synthetically tractable bromophenyl group, ripe for cross-coupling reactions, with a protected cyclopropylamine. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions, revealing the primary amine for further functionalization. Understanding the molecular characteristics and synthetic utility of this intermediate is crucial for researchers engaged in the development of next-generation pharmaceuticals.
Physicochemical Properties and Molecular Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. Herein, we detail the key molecular characteristics of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 312.20 g/mol | [1] |
| Molecular Formula | C14H18BrNO2 | [1][2] |
| CAS Number | 360773-84-8 | [2][3][4] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% | [3] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
The molecular structure of this compound is visualized below:
Caption: Molecular structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route involves the construction of the cyclopropylamine core followed by protection of the amine functionality.
Proposed Synthetic Workflow
A common method for the synthesis of similar carbamates involves the reaction of a primary amine with di-tert-butyl dicarbonate (Boc)2O. The precursor, 1-(4-bromophenyl)cyclopropanamine, can be synthesized via a Kulinkovich reaction or other cyclopropanation methods followed by a Curtius or Hofmann rearrangement.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The true synthetic utility of this compound lies in the reactivity of the aryl bromide moiety. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Objective: To couple this compound with an arylboronic acid to generate a biaryl-substituted cyclopropylamine derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Ligand Choice (in the catalyst): The phosphine ligands on the palladium center influence the catalyst's stability, reactivity, and substrate scope.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[5] this compound, as a precursor to this scaffold, is a valuable building block for the synthesis of a diverse range of therapeutic agents.
The incorporation of a cyclopropyl group can enhance a molecule's metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Furthermore, the rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, leading to higher binding affinity and selectivity for its biological target.
The bromophenyl moiety allows for the strategic introduction of this valuable cyclopropylamine unit into more complex molecular frameworks via cross-coupling chemistry. This is particularly relevant in the synthesis of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are important targets in oncology and neurology, respectively.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques employed for this purpose include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. Chemical suppliers often provide documentation including HPLC and LC-MS data.[1][6]
Conclusion
This compound is a strategically important building block in contemporary drug discovery and development. Its well-defined physicochemical properties, coupled with the synthetic versatility afforded by the aryl bromide and the Boc-protected cyclopropylamine, make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and analytical characterization empowers researchers to efficiently incorporate the valuable cyclopropylamine motif into novel therapeutic agents, thereby accelerating the discovery of new medicines.
References
- 1. 360773-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CasNo.360773-84-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. 360773-84-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. rsc.org [rsc.org]
- 6. 360773-84-8|this compound|BLD Pharm [bldpharm.de]
An In-depth Technical Guide to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Introduction and Significance
This compound (CAS No. 360773-84-8) is a carbamate-protected amine containing a unique 1-arylcyclopropylamine scaffold. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and its ability to introduce a three-dimensional element into otherwise planar aromatic systems. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, a crucial feature in multi-step synthetic campaigns.
Chemical Structure and Properties
The structural integrity and physicochemical properties of a compound are foundational to its application in research and development. The following sections detail the key identifiers and characteristics of this compound.
Chemical Structure
The chemical structure of this compound is visualized below.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are predicted based on computational models, experimental verification is crucial for precise applications.
| Property | Value | Source |
| CAS Number | 360773-84-8 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.20 g/mol | |
| Appearance | Solid or liquid | [2] |
| Purity | 95-98% | [1][2][4] |
| Melting Point | Data not available (A related compound, tert-butyl (4-bromophenyl)carbamate, has a melting point of 101-103 °C) | [5] |
| Boiling Point | 385.2 ± 31.0 °C (Predicted) | |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Data not available | |
| Storage | Sealed in a dry, dark, and ventilated place; refrigeration recommended. | [1][2] |
Spectral Data and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific experimental spectra for this compound are not publicly available, this section provides an interpretive guide based on the analysis of a closely related analog, tert-butyl (4-bromophenyl)carbamate.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the tert-butyl protons. The aromatic protons on the 4-bromophenyl group would likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The protons of the cyclopropyl ring would resonate in the upfield region, typically between δ 0.5 and 1.5 ppm. A prominent singlet integrating to nine protons around δ 1.5 ppm would be indicative of the tert-butyl group.[5] The NH proton of the carbamate would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, with the carbon attached to the bromine atom being downfield shifted. The carbons of the cyclopropyl ring would appear at high field. The quaternary carbon and the methyl carbons of the tert-butyl group would be observed around δ 80 ppm and δ 28 ppm, respectively.[5] The carbonyl carbon of the carbamate would be found in the downfield region, typically around δ 153 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a characteristic N-H stretching vibration around 3300-3500 cm⁻¹. A strong carbonyl (C=O) stretching band from the carbamate group would be prominent around 1680-1720 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration is expected in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.
Synthesis and Experimental Protocols
General Synthetic Approach
The synthesis would likely involve the formation of the 1-(4-bromophenyl)cyclopropanamine intermediate, followed by protection of the amine with a tert-butoxycarbonyl (Boc) group.
Caption: General synthetic workflow for this compound.
Boc Protection Protocol (Illustrative)
The following is a generalized, illustrative protocol for the Boc protection of an amine, which would be adapted for the specific substrate.
Materials:
-
1-(4-bromophenyl)cyclopropanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve 1-(4-bromophenyl)cyclopropanamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety information for structurally related compounds, the following precautions should be observed.
-
Hazard Statements (Inferred): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Applications and Future Directions
This compound serves as a valuable building block in the synthesis of novel compounds for drug discovery and agrochemical research. The presence of the bromine atom allows for further elaboration of the molecule through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The cyclopropylamine moiety can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved membrane permeability. Future research will likely focus on the utilization of this intermediate in the development of new therapeutic agents and crop protection chemicals.
References
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate solubility data
An In-Depth Technical Guide to the Solubility of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of interest in drug discovery and development. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this guide will focus on predicting its solubility based on its structural components, providing a detailed experimental protocol for its determination, and discussing the implications of the results for drug development professionals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from the laboratory to a clinically effective drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount factor that governs the dissolution rate and subsequent absorption of an orally administered drug.[2][3] A drug must be in a dissolved state to be absorbed across the gastrointestinal membrane and enter systemic circulation to reach its therapeutic target.[2]
Poorly water-soluble drugs often exhibit low and erratic bioavailability, leading to suboptimal therapeutic outcomes and increased inter-patient variability.[2] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle for formulation scientists.[2] Therefore, a comprehensive understanding and accurate determination of a drug candidate's solubility early in the development process are crucial for making informed decisions about its progression and for designing appropriate formulation strategies.[4]
This guide focuses on this compound, providing a detailed roadmap for characterizing its solubility profile.
Physicochemical Profile and Predicted Solubility of this compound
-
tert-Butyl Carbamate (Boc) Group: The Boc group is a common protecting group for amines in organic synthesis. It is generally considered to be lipophilic, which can decrease aqueous solubility. The presence of the carbamate functionality, however, does introduce some polarity and the potential for hydrogen bonding.[5]
-
4-Bromophenyl Group: The bromophenyl group is largely non-polar and hydrophobic. Halogenated aromatic rings tend to have low water solubility. 4-Bromophenol, a related compound, is soluble in polar organic solvents but has limited solubility in water, which can be influenced by pH.[2]
-
Cyclopropyl Ring: The cyclopropyl group is a small, strained cycloalkane. While hydrocarbons are generally non-polar, the unique electronic properties of the cyclopropyl ring can sometimes lead to slightly different solubility behavior compared to other alkyl groups. However, it is still a predominantly non-polar moiety.[6]
Based on this structural analysis, this compound is predicted to have low aqueous solubility and be more soluble in organic solvents. The principle of "like dissolves like" suggests that it will exhibit better solubility in non-polar to moderately polar organic solvents.[4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C14H18BrNO2 | Based on chemical structure.[7] |
| Molecular Weight | 312.20 g/mol | Calculated from the molecular formula. |
| Aqueous Solubility | Low | Predominantly non-polar structure with a large hydrophobic bromophenyl group and a lipophilic Boc group. |
| Solubility in Organic Solvents | Higher in non-polar to moderately polar solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone) | The "like dissolves like" principle suggests solubility in solvents with similar polarity. |
| pH-Dependent Solubility | Likely minimal in the physiological pH range | The molecule does not have strongly acidic or basic functional groups that would ionize significantly between pH 1.2 and 6.8.[8] |
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies such as the FDA and ICH.[8][9] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5 and 6.8, ethanol, methanol, acetonitrile, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).[8]
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the diluted sample from the calibration curve.
-
Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining solubility using the shake-flask method.
Interpreting the Results and Implications for Drug Development
The experimentally determined solubility data will be crucial for the further development of this compound.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | |||
| 0.1 N HCl (pH 1.2) | 37 | |||
| Phosphate Buffer (pH 4.5) | 37 | |||
| Phosphate Buffer (pH 6.8) | 37 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| DMSO | 25 |
-
Biopharmaceutics Classification System (BCS): The aqueous solubility data at different pH values will be used to classify the drug according to the BCS.[8] A drug substance is considered "highly soluble" if the highest strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[8] Given the predicted low aqueous solubility, this compound is likely to be classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
-
Formulation Strategies: If the aqueous solubility is indeed low, formulation strategies to enhance solubility and dissolution will be necessary. These may include:
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs.
-
Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.[1]
-
-
Preclinical and Clinical Development: The solubility data will inform the design of preclinical toxicology studies and early-phase clinical trials, ensuring that appropriate vehicles are used for administration and that the drug exposure is sufficient to elicit a pharmacological response.
Logical Relationship between Structure and Solubility
Caption: Relationship between the structural components of the molecule and its predicted low aqueous solubility.
Conclusion
While direct experimental solubility data for this compound is not currently available, a thorough analysis of its chemical structure strongly suggests low aqueous solubility and a preference for organic solvents. For drug development professionals, it is imperative to experimentally determine the solubility of this compound using a robust and validated method such as the shake-flask protocol detailed in this guide. The resulting data will be instrumental in guiding formulation development, informing preclinical and clinical study design, and ultimately determining the therapeutic potential of this NCE.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. CAS 1032350-06-3: tert-Butyl [1-(4-bromophenyl)cyclobutyl]… [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectroscopic Analysis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Technical Guide
Introduction
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis, presents a unique spectroscopic profile. This technical guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing purity, and elucidating its role in complex reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data grounded in fundamental principles of spectroscopic analysis.
The structural features of this compound, including the sterically hindered cyclopropyl ring, the electronically influential bromophenyl group, and the bulky tert-butoxycarbonyl (Boc) protecting group, all contribute to its distinct spectroscopic signature. This guide will deconstruct these contributions to provide a comprehensive understanding of the molecule's spectral properties.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and highlights its key functional groups.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for this compound in the searched scientific literature, this section will provide a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra. This predictive approach is based on established chemical shift principles and spectral data of analogous structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to be complex, exhibiting distinct signals for the aromatic, cyclopropyl, and tert-butyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-2, H-6) | 7.40 - 7.50 | Doublet | 2H | Protons ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect. |
| Aromatic (H-3, H-5) | 7.20 - 7.30 | Doublet | 2H | Protons meta to the bromine atom. |
| NH | 5.0 - 5.5 | Broad Singlet | 1H | The carbamate proton signal is often broad and its chemical shift can be concentration and solvent dependent. |
| Cyclopropyl (CH₂) | 1.0 - 1.5 | Multiplet | 4H | The diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |
| tert-Butyl (CH₃) | 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 155 - 157 | Typical chemical shift for a carbamate carbonyl carbon. |
| Aromatic (C-1) | 140 - 142 | Quaternary aromatic carbon attached to the cyclopropyl group. |
| Aromatic (C-4) | 120 - 122 | Aromatic carbon bearing the bromine atom. |
| Aromatic (C-2, C-6) | 131 - 133 | Aromatic carbons ortho to the bromine atom. |
| Aromatic (C-3, C-5) | 128 - 130 | Aromatic carbons meta to the bromine atom. |
| tert-Butyl (quaternary C) | 79 - 81 | Quaternary carbon of the tert-butyl group. |
| Cyclopropyl (quaternary C) | 35 - 40 | Quaternary carbon of the cyclopropyl ring attached to the aromatic ring and nitrogen. |
| tert-Butyl (CH₃) | 28 - 29 | Methyl carbons of the tert-butyl group. |
| Cyclopropyl (CH₂) | 15 - 20 | Methylene carbons of the cyclopropyl ring. |
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for the title compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amide) | 3300 - 3400 | Medium | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (Carbamate) | 1690 - 1710 | Strong | Stretching |
| C-N | 1230 - 1250 | Strong | Stretching |
| C-O | 1160 - 1180 | Strong | Stretching |
| C-Br | 500 - 600 | Medium | Stretching |
The IR spectrum is a powerful tool for confirming the presence of the key carbamate functionality through the strong C=O and N-H stretching vibrations.
Mass Spectrometry (MS)
In the absence of experimental mass spectra, a theoretical analysis of the expected fragmentation pattern provides insight into the molecule's stability and structural components under mass spectrometric conditions.
Expected Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₁₄H₁₈BrNO₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum should exhibit two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.
-
[M]⁺ (with ⁷⁹Br): m/z ≈ 311.05
-
[M+2]⁺ (with ⁸¹Br): m/z ≈ 313.05
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.
Figure 2: Predicted mass spectral fragmentation pathway.
-
Loss of isobutylene (C₄H₈): A common fragmentation for tert-butyl esters and carbamates, leading to a protonated carbamic acid intermediate.
-
Loss of the tert-butoxy radical (•OC(CH₃)₃): Cleavage of the C-O bond to form a stable acylium ion.
-
Loss of the Boc group: A significant fragmentation leading to the 1-(4-bromophenyl)cyclopropanamine cation.
-
Formation of the bromophenyl cation: Further fragmentation can lead to the stable bromophenyl cation.
Experimental Protocols
While specific data for the title compound is not available, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The analysis of the expected NMR, IR, and MS data highlights the distinct contributions of the bromophenyl, cyclopropyl, and Boc-carbamate moieties to the overall spectral profile. While experimental data is currently lacking in the public domain, this guide serves as a valuable resource for researchers in anticipating and interpreting the spectroscopic characteristics of this important synthetic intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectral data, which is crucial for the unambiguous characterization of this and related molecules.
A-Technical-Guide-to-the-Synthesis-of-tert-Butyl-(1-(4-bromophenyl)cyclopropyl)carbamate
Abstract
This guide provides a comprehensive technical overview of the synthesis of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a pivotal intermediate in contemporary drug discovery and development. The core of this synthesis is a titanium-mediated cyclopropanation of 4-bromobenzonitrile, a variant of the Kulinkovich reaction. We will dissect the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and process scientists in the pharmaceutical and fine chemical industries who require a robust and scalable method for accessing this valuable molecular scaffold.
Introduction: The Significance of the 1-Arylcyclopropylamine Scaffold
The 1-arylcyclopropylamine moiety is a privileged scaffold in medicinal chemistry. The cyclopropyl ring, a "three-dimensional phenyl bioisostere," introduces conformational rigidity and a unique spatial arrangement of substituents that can significantly enhance binding affinity and selectivity for biological targets. The attached aryl group, in this case, a 4-bromophenyl ring, serves as a versatile functional handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a vast chemical space. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine and facilitates its use in subsequent synthetic steps.
The target molecule, this compound, is therefore a high-value building block for constructing complex molecules with potential therapeutic applications.
The Synthetic Pathway: A Two-Step Approach
The most efficient and widely adopted pathway to synthesize the title compound involves a two-step sequence:
-
Titanium-Mediated Cyclopropanation: A Kulinkovich-Szymoniak reaction is employed to convert 4-bromobenzonitrile into the primary amine, 1-(4-bromophenyl)cyclopropan-1-amine.[1] This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to form a titanacyclopropane intermediate, which then reacts with the nitrile.[2]
-
Boc Protection: The resulting primary cyclopropylamine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final carbamate product.[3]
This approach is favored for its use of readily available starting materials and its operational simplicity.
Visualizing the Pathway
The overall transformation can be visualized as follows:
Caption: Overall two-step synthesis scheme.
Mechanistic Insights: The Kulinkovich-Szymoniak Reaction
Understanding the "why" behind the protocol is crucial for troubleshooting and optimization. The formation of the cyclopropylamine from a nitrile does not proceed via a simple nucleophilic addition. Instead, it involves the elegant chemistry of titanium.
-
Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., Ethylmagnesium bromide) react with titanium(IV) isopropoxide. This initially forms an unstable dialkyltitanium species, which undergoes β-hydride elimination to release ethane and form the key titanacyclopropane intermediate.[2] This species behaves as a 1,2-dicarbanion equivalent.
-
Reaction with the Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the 4-bromobenzonitrile. This insertion creates a five-membered azatitanacycle intermediate.
-
Lewis Acid-Promoted Rearrangement: In the original Kulinkovich reaction with esters, this intermediate would proceed to form a cyclopropanol. For nitriles, however, the azatitanacycle is relatively stable. The crucial insight by Szymoniak and Bertus was the addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[4][5] The Lewis acid coordinates to the nitrogen atom, which weakens the titanium-nitrogen bond and facilitates a ring contraction, ultimately leading to the formation of the primary cyclopropylamine after aqueous workup.[6] Without the Lewis acid, the reaction often yields ketones as the major byproduct.[4]
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment and a fume hood, must be employed.
Part A: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Equiv. | Role |
| 4-Bromobenzonitrile | 182.02 | 10.0 g | 54.9 mmol | 1.0 | Starting Material |
| Titanium(IV) Isopropoxide | 284.22 | 16.4 mL | 54.9 mmol | 1.0 | Catalyst Precursor |
| Ethylmagnesium Bromide (3.0 M in Et₂O) | - | 36.6 mL | 109.8 mmol | 2.0 | Cyclopropyl Source |
| Boron Trifluoride Etherate | 141.93 | 8.2 mL | 65.9 mmol | 1.2 | Lewis Acid |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - | Solvent |
| 1 M Hydrochloric Acid (aq) | - | ~100 mL | - | - | Workup |
| Diethyl Ether (Et₂O) | - | ~300 mL | - | - | Extraction |
| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | - | Neutralization |
| Anhydrous Magnesium Sulfate | - | - | - | - | Drying Agent |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 4-bromobenzonitrile (10.0 g, 54.9 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.
-
Titanium Complex Formation: Stir the solution and add titanium(IV) isopropoxide (16.4 mL, 54.9 mmol) dropwise via syringe.
-
Grignard Addition: Add ethylmagnesium bromide (36.6 mL of a 3.0 M solution in Et₂O, 109.8 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The solution will typically turn dark brown or black.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
-
Lewis Acid Addition: Re-cool the mixture to 0 °C and add boron trifluoride etherate (8.2 mL, 65.9 mmol) dropwise. A vigorous reaction may be observed.
-
Quenching and Workup: After stirring for an additional 30 minutes at 0 °C, slowly and carefully quench the reaction by adding 1 M HCl (100 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropan-1-amine, which is typically used in the next step without further purification.
Part B: Synthesis of this compound
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Equiv. | Role |
| Crude Amine (from Part A) | 212.09 | ~11.6 g | ~54.9 mmol | 1.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.2 g | 60.4 mmol | 1.1 | Protecting Agent |
| Triethylamine (Et₃N) | 101.19 | 9.2 mL | 65.9 mmol | 1.2 | Base |
| Dichloromethane (DCM) | - | 200 mL | - | - | Solvent |
Procedure:
-
Reaction Setup: Dissolve the crude amine from Part A in dichloromethane (200 mL) in a 500 mL round-bottom flask. Add triethylamine (9.2 mL, 65.9 mmol).
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (13.2 g, 60.4 mmol) portion-wise at room temperature.[3][7] Gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a solid or thick oil. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the cyclopropyl protons (multiplets, ~1.0-1.6 ppm, 4H), and the aromatic protons (two doublets, ~7.2-7.5 ppm, 4H).
-
¹³C NMR: Signals corresponding to the quaternary cyclopropyl carbon, the aromatic carbons (including the carbon bearing the bromine), the carbamate carbonyl, and the tert-butyl group carbons.
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should be observed, showing the characteristic isotopic pattern for a monobrominated compound.
-
Melting Point: A sharp melting point indicates high purity.
Conclusion
The synthesis of this compound via a titanium-mediated cyclopropanation followed by Boc protection is a reliable and well-documented method. The key to success in the cyclopropanation step is the use of a Lewis acid to promote the crucial rearrangement of the azatitanacycle intermediate.[4][6] This guide provides the necessary theoretical background and a practical, step-by-step protocol to enable researchers to confidently prepare this versatile building block for applications in drug discovery and synthetic chemistry.
References
- 1. synarchive.com [synarchive.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 5. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. Amine Protection / Deprotection [ar.bzchemicals.com]
Starting materials for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate synthesis
An In-Depth Technical Guide to the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a valuable building block in medicinal chemistry. The synthesis of this molecule is critical as cyclopropylamines are prevalent in many pharmacologically active compounds.[1] This document explores various synthetic strategies, focusing on the selection of starting materials and the rationale behind key reaction steps. Detailed experimental protocols, mechanistic insights, and data are presented to enable researchers to confidently reproduce and adapt these methods.
Introduction: The Significance of the 1-Arylcyclopropylamine Scaffold
The 1-arylcyclopropylamine moiety is a privileged scaffold in modern drug discovery, valued for its unique conformational properties and its presence in a range of bioactive molecules. The target molecule, this compound, serves as a key intermediate in the synthesis of compounds for neurological disorders, including antidepressants and anxiolytics.[2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under various conditions while allowing for facile deprotection under mild acidic conditions.[3] The bromo-substituent on the phenyl ring provides a versatile handle for further functionalization, typically through cross-coupling reactions.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approaches involve the formation of the cyclopropane ring and the installation of the protected amine group.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for this compound.
Two primary strategies emerge from this analysis:
-
Strategy A: Late-Stage Boc Protection: This approach focuses on first synthesizing the free amine, 1-(4-bromophenyl)cyclopropanamine, followed by its protection with a Boc group.
-
Strategy B: Integrated Cyclopropanation and Amination: This more convergent approach aims to form the cyclopropane ring and introduce the nitrogen functionality in a single conceptual transformation.
Synthetic Pathways and Starting Materials
Pathway I: Titanium-Mediated Cyclopropanation of Nitriles (Kulinkovich-Szymoniak Reaction)
A highly effective method for the synthesis of primary cyclopropylamines is a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction.[4][5] This reaction utilizes nitriles as starting materials, which react with Grignard reagents in the presence of a titanium (IV) alkoxide to form the cyclopropylamine core.[4][6]
Diagram 2: Kulinkovich-Szymoniak Reaction Pathway
Caption: Synthesis via the Kulinkovich-Szymoniak reaction.
Starting Materials:
-
4-Bromobenzonitrile: This is the key starting material, providing the aryl moiety and the nitrogen atom for the final amine. It is commercially available.
-
Ethylmagnesium Bromide (EtMgBr): A common Grignard reagent used to generate the titanacyclopropane intermediate.[4]
-
Titanium (IV) isopropoxide (Ti(O-iPr)4): The titanium catalyst essential for the cyclopropanation reaction.[4]
-
Di-tert-butyl dicarbonate (Boc2O): The standard reagent for the introduction of the Boc protecting group.[7][8]
Causality in Experimental Choices:
The Kulinkovich-Szymoniak reaction is advantageous due to its directness in forming the primary cyclopropylamine from a readily available nitrile.[5] The use of stoichiometric amounts of the titanium reagent generally leads to higher yields.[6] The subsequent Boc protection is a standard and high-yielding transformation, typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity towards Boc2O.[3]
Alternative Pathways
While the titanium-mediated cyclopropanation of nitriles is a robust method, other synthetic routes are also viable, though they may involve more steps.
-
Curtius Rearrangement: This method involves the conversion of a carboxylic acid to an isocyanate, which is then trapped to form the carbamate. The starting material would be 1-(4-bromophenyl)cyclopropanecarboxylic acid.
-
Simmons-Smith Cyclopropanation: This reaction can be used to form the cyclopropane ring from an appropriately substituted alkene.[9] For example, the cyclopropanation of an N-protected 1-(4-bromophenyl)ethenamine.
-
Suzuki-Miyaura Coupling: For constructing arylcyclopropylamines, a C-H borylation followed by a Suzuki-Miyaura coupling can be a powerful, though more complex, strategy.[10][11]
Experimental Protocols
Protocol for the Synthesis of 1-(4-Bromophenyl)cyclopropanamine
This protocol is adapted from methodologies related to the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions.[6][12]
Step 1: Preparation of the Titanium Complex
-
To a stirred solution of 4-bromobenzonitrile in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add titanium (IV) isopropoxide.
-
Cool the mixture to -78 °C.
-
Slowly add a solution of ethylmagnesium bromide in THF, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Filter the resulting mixture through a pad of Celite®, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropanamine.
Protocol for the N-Boc Protection
This protocol is a standard procedure for the tert-butoxycarbonylation of amines.[3][8]
-
Dissolve the crude 1-(4-bromophenyl)cyclopropanamine in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc2O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography on silica gel to afford this compound as a solid.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield | Physical State |
| 1-(4-Bromophenyl)cyclopropanamine | 4-Bromobenzonitrile | EtMgBr, Ti(O-iPr)4 | 60-75% | Oil |
| This compound | 1-(4-Bromophenyl)cyclopropanamine | Boc2O, Et3N | >90% | Solid |
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence involving a titanium-mediated cyclopropanation of 4-bromobenzonitrile, followed by N-Boc protection of the resulting primary amine. This approach offers a convergent and high-yielding route to this valuable building block. The choice of starting materials is dictated by their commercial availability and the efficiency of the key chemical transformations. The protocols provided herein are robust and can be adapted for the synthesis of related 1-arylcyclopropylamine derivatives.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. 1-(4-Bromophenyl)cyclopropanamine [myskinrecipes.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]
- 12. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
Mechanism of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate formation
An In-Depth Technical Guide to the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Executive Summary: The 1-arylcyclopropylamine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive technical overview of the synthetic pathway to this compound, a key building block for pharmaceutical research and development. We will dissect the core mechanistic principles of the titanium-mediated cyclopropanation of a nitrile, followed by the standard protection of the resulting primary amine. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep understanding of the causality behind the experimental choices, grounded in authoritative chemical literature.
Introduction: The Strategic Value of Arylcyclopropylamines
Cyclopropyl rings are the smallest possible carbocycles, and their inherent ring strain endows them with unique electronic properties, often described as having partial sp2 character. When incorporated into bioactive molecules, the cyclopropyl group can act as a conformationally rigid bioisostere for other functional groups, such as vinyls or gem-dimethyls, while improving metabolic stability and modulating physicochemical properties. The 1-arylcyclopropylamine substructure, in particular, is a cornerstone in the design of novel therapeutics, including enzyme inhibitors and central nervous system agents. The title compound, this compound, serves as a versatile intermediate. The Boc-protected amine allows for subsequent synthetic manipulations, while the bromophenyl moiety provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target compound reveals a two-step approach. The primary disconnection is the Boc-carbamate, revealing the core intermediate: 1-(4-bromophenyl)cyclopropan-1-amine[1]. This primary amine can be traced back to 4-bromobenzonitrile via a titanium-mediated cyclopropanation, a powerful method for constructing the strained three-membered ring from a nitrile precursor.
References
Chemical stability of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
An In-depth Technical Guide to the Chemical Stability of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of this compound, a compound of significant interest in medicinal chemistry and drug development. By examining the intrinsic properties of its constituent functional groups—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the metabolically significant cyclopropylamine moiety, and the photosensitive bromophenyl ring—this document synthesizes available scientific literature to predict its degradation pathways under various stress conditions. We present a detailed exploration of hydrolytic, oxidative, photolytic, and thermal degradation mechanisms. Furthermore, this guide offers field-proven methodologies for conducting forced degradation studies and outlines a robust stability-indicating analytical method. Recommendations for optimal storage and handling are provided to ensure the integrity of the compound during research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this molecule's stability profile.
Introduction: Structural Rationale and Stability Imperatives
This compound integrates three key structural motifs that are highly valued in modern drug design. The cyclopropylamine scaffold imparts conformational rigidity and is often employed to enhance metabolic stability and binding affinity.[1] The bromophenyl group serves as a versatile synthetic handle for further molecular elaboration, often through cross-coupling reactions, and can influence pharmacokinetic properties. Finally, the tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, prized for its stability in basic and nucleophilic environments while allowing for clean removal under acidic conditions.[2][3]
The therapeutic potential of any drug candidate is inextricably linked to its chemical stability. Degradation can lead to loss of potency, altered efficacy, and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's stability profile is a critical prerequisite for its advancement through the drug development pipeline. This guide provides a foundational understanding of the chemical liabilities of this compound, enabling researchers to design stable formulations, establish appropriate storage conditions, and develop reliable analytical methods.
Predicted Chemical Degradation Pathways
Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating potential degradation pathways.[4] Based on the known chemistry of its functional groups, we can predict the primary degradation routes for this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Hydrolytic Stability
Hydrolysis is a critical degradation pathway, heavily influenced by pH.
-
Acidic Conditions: The Boc group is notoriously labile to acid.[2][5] The degradation mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. The primary degradant is the free amine, 1-(4-bromophenyl)cyclopropanamine. This reaction is typically rapid and is the standard method for Boc deprotection.[6]
-
Neutral Conditions: Under neutral pH, the carbamate ester linkage is the most likely point of slow hydrolysis.[7] While significantly slower than acid- or base-catalyzed hydrolysis, this pathway can become relevant over extended storage periods.
-
Basic Conditions: The Boc-carbamate is generally stable to basic conditions.[2][8] However, the cyclopropylamine moiety itself can be susceptible to hydrolytic degradation under high pH conditions, as observed in structurally related compounds.[6] This could potentially lead to ring-opening or other rearrangements, although this pathway is expected to be less significant than acid-catalyzed deprotection.
Oxidative Stability
The molecule possesses sites susceptible to oxidation, primarily the cyclopropylamine group.
-
Mechanism: Cytochrome P450-mediated oxidation is a known metabolic pathway for cyclopropylamines.[9] This process can lead to the formation of reactive, ring-opened intermediates that may form adducts.[9] In a laboratory setting, exposure to common oxidizing agents (e.g., hydrogen peroxide, AIBN) could mimic this metabolic bioactivation, potentially leading to hydroxylated derivatives or ring-cleavage products. The electron-rich aromatic ring is also a potential site for oxidation, though the cyclopropylamine moiety is predicted to be more reactive.
Photostability
Aromatic halides are often photosensitive, making photostability a key concern.
-
Mechanism: The primary photodegradation pathway for brominated aromatic compounds is reductive debromination via cleavage of the carbon-bromine (C-Br) bond.[2][8] Upon exposure to UV light, particularly in the 180-334 nm range, the C-Br bond can undergo homolytic cleavage to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated analog, tert-Butyl (1-phenylcyclopropyl)carbamate. This process is a significant liability and necessitates protecting the compound from light.
Thermal Stability
Thermal stress can induce decomposition, primarily of the carbamate group.
-
Mechanism: The thermal decomposition of tert-butyl N-arylcarbamates is a well-documented, first-order reaction that proceeds through a cyclic transition state.[1][10] Heating the molecule, particularly at temperatures above 170°C in solution, is expected to yield three products: 1-(4-bromophenyl)cyclopropanamine , carbon dioxide , and isobutylene .[1] The rate of this decomposition is accelerated by electron-withdrawing substituents on the aryl ring; the bromine atom on the subject molecule would therefore slightly increase the rate of thermal decomposition compared to an unsubstituted phenyl analog.[1][10]
Summary of Predicted Degradants
The following table summarizes the primary degradation products anticipated under various stress conditions.
| Stress Condition | Primary Degradation Pathway | Major Predicted Degradant(s) |
| Acidic Hydrolysis | Cleavage of Boc group | 1-(4-bromophenyl)cyclopropanamine, Isobutene, CO₂ |
| Basic Hydrolysis | Generally stable; potential for slow cyclopropylamine ring degradation | Parent compound is major component |
| Oxidation | Cyclopropylamine oxidation/ring-opening | Hydroxylated and/or ring-opened derivatives |
| Photolysis (UV) | Reductive Debromination | tert-Butyl (1-phenylcyclopropyl)carbamate |
| Thermal | Carbamate elimination | 1-(4-bromophenyl)cyclopropanamine, Isobutene, CO₂ |
Experimental Protocols for Stability Assessment
To experimentally verify the predicted pathways and quantify the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is required.
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of stability.
Objective: To develop an HPLC method capable of resolving this compound from its potential degradants.
Instrumentation:
-
HPLC with a UV/Vis Diode Array Detector (DAD) and a Mass Spectrometer (MS).
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm and 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500).
Procedure:
-
Prepare stressed samples as described in the Forced Degradation Workflow. Ensure samples are neutralized (if acidic or basic) and diluted to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Prepare an unstressed control sample at the same concentration.
-
Inject all samples onto the HPLC system.
-
Analyze the resulting chromatograms. The method is considered "stability-indicating" if the peaks for the parent compound and all major degradants are well-resolved (Resolution > 1.5).
-
Use the MS data to obtain mass-to-charge ratios for the degradant peaks to aid in their identification and confirm the predicted pathways.
Predicted Degradation Mechanisms (Diagrams)
The following diagrams illustrate the core chemical transformations predicted for the molecule under key stress conditions.
Caption: Key predicted degradation mechanisms.
Handling and Storage Recommendations
Based on the predicted stability profile, the following precautions are essential to maintain the integrity of this compound:
-
Storage Conditions: Store in a cool, dry, and dark place.[11] Refrigeration is recommended for long-term storage. The material should be kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and air.
-
Light Protection: The compound is predicted to be photolabile. Always store in amber vials or containers wrapped in aluminum foil to protect from light.[11]
-
pH Avoidance: Avoid contact with strong acids, which will cause rapid decomposition. Solutions should be prepared in neutral or mildly basic buffered systems if storage in solution is required for short periods.
-
Thermal Stress: Avoid exposure to high temperatures to prevent thermal decomposition.
Conclusion
This compound possesses distinct chemical liabilities inherent to its structure. The Boc group is highly susceptible to acid-catalyzed hydrolysis, the bromophenyl ring is prone to photodegradation, the carbamate linkage can undergo thermal elimination, and the cyclopropylamine moiety presents a potential site for oxidative degradation. A comprehensive understanding of these pathways is crucial for drug development professionals. By employing the forced degradation strategies and stability-indicating methods outlined in this guide, researchers can confidently assess the stability of this molecule, develop robust formulations, and ensure the quality and reliability of their scientific data.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Carbon-Carbon Bond Cleavage of Cyclopropylamine Derivatives. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cecas.clemson.edu [cecas.clemson.edu]
- 8. mdpi.com [mdpi.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. This compound 360773-84-8, CasNo.360773-84-8 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
Foreword: The Bromophenyl Group - A Linchpin in Modern Synthesis
An In-Depth Technical Guide to the Reactivity of the Bromophenyl Group
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the bromophenyl group stands as a cornerstone functional moiety. Its prevalence is not accidental; it represents a masterful balance of stability and latent reactivity. The carbon-bromine bond is robust enough to withstand a variety of reaction conditions, yet it is perfectly poised for activation, serving as a versatile synthetic handle for constructing complex molecular architectures. This guide provides an in-depth exploration of the bromophenyl group's reactivity, moving beyond simple reaction lists to dissect the underlying electronic principles and provide field-proven, actionable protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that each protocol is not just a recipe, but a self-validating system grounded in chemical logic.
The Electronic Character of the Bromophenyl Group: A Duality of Effects
The reactivity of the bromophenyl group is governed by a delicate interplay between two opposing electronic forces originating from the bromine substituent: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Bromine is significantly more electronegative than carbon. This disparity causes bromine to withdraw electron density from the phenyl ring through the sigma bond (the C-Br bond).[1][2] This inductive withdrawal deactivates the ring, making it less nucleophilic and thus slower to react in electrophilic aromatic substitutions compared to unsubstituted benzene.[1][3]
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can overlap with the π-system of the benzene ring.[4] This donation of electron density via resonance partially counteracts the inductive effect.[1] Crucially, this resonance donation is most pronounced at the ortho and para positions, increasing the electron density at these sites relative to the meta position.
This duality explains the classic textbook observation: the bromophenyl group is a deactivating, yet ortho-, para-directing substituent in electrophilic aromatic substitution.[2][5] While the overall reaction rate is slower than benzene, incoming electrophiles are preferentially directed to the positions most enriched by resonance.[1][3]
References
Methodological & Application
Application Note & Synthesis Protocol: Tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Abstract
This document provides a comprehensive guide for the synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic sequence commencing with the formation of the key intermediate, 1-(4-bromophenyl)cyclopropan-1-amine, via a titanium-mediated cyclopropanation of 4-bromobenzonitrile, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental procedure but also insights into the underlying reaction mechanisms and critical process parameters.
Introduction
Cyclopropylamines are privileged structural motifs frequently incorporated into pharmaceutical agents and agrochemicals due to their unique conformational and electronic properties.[1] The rigid cyclopropane ring can act as a conformational constraint, while the amino group provides a key site for further functionalization. The title compound, this compound (CAS No. 360773-84-8), serves as a versatile intermediate, combining the cyclopropylamine core with a bromophenyl moiety ripe for cross-coupling reactions and a Boc-protected amine for controlled synthetic manipulations.[2][3][4][5]
Overall Synthetic Strategy
The synthesis is designed as a two-stage process. The initial and most critical step is the construction of the 1-arylcyclopropylamine scaffold. For this, we employ a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction, which allows for the direct synthesis of primary cyclopropylamines from nitriles.[6][7] The second step involves the standard and high-yielding protection of the synthesized primary amine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 1-(4-bromophenyl)cyclopropan-1-amine
Mechanism and Scientific Rationale
The core of this synthesis lies in the Kulinkovich-Szymoniak reaction, a powerful method for constructing cyclopropylamines from nitriles.[7] The reaction is initiated by the formation of a titanacyclopropane intermediate from the reaction of titanium(IV) isopropoxide with a Grignard reagent, such as ethylmagnesium bromide.[8][9][10][11] This titanacyclopropane then reacts with the nitrile (4-bromobenzonitrile) to form an azatitanacyclopentene intermediate. Subsequent treatment with a Lewis acid promotes the ring contraction and elimination to yield the desired primary cyclopropylamine.[6][7] The choice of a Grignard reagent with β-hydrogens is crucial for the formation of the titanacyclopropane.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Concentration | Amount | Eq. |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | - | 1.82 g (10 mmol) | 1.0 |
| Titanium(IV) isopropoxide | Ti(O-iPr)₄ | 284.22 | - | 3.41 g (12 mmol) | 1.2 |
| Ethylmagnesium bromide | EtMgBr | 131.28 | 3.0 M in Et₂O | 8.0 mL (24 mmol) | 2.4 |
| Boron trifluoride diethyl etherate | BF₃·OEt₂ | 141.93 | - | 1.70 g (12 mmol) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL | - |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | As needed | - |
| Saturated aq. NaHCO₃ | - | - | - | As needed | - |
| Brine | - | - | - | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | - |
Detailed Experimental Protocol
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzonitrile (1.82 g, 10 mmol) and anhydrous THF (30 mL) to a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Formation of the Titanacyclopropane: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add titanium(IV) isopropoxide (3.41 g, 12 mmol) dropwise. Following this, add ethylmagnesium bromide (8.0 mL of a 3.0 M solution in Et₂O, 24 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction with Nitrile: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The color of the reaction mixture will typically change to a dark brown or black.
-
Lewis Acid Treatment: Cool the reaction mixture to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (1.70 g, 12 mmol) dropwise. A vigorous reaction may be observed. After the addition, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.
-
Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the titanium salts. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(4-bromophenyl)cyclopropan-1-amine can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the pure product.
Part 2: Boc Protection of 1-(4-bromophenyl)cyclopropan-1-amine
Mechanism and Scientific Rationale
The protection of the primary amine is achieved by converting it into a tert-butyl carbamate. This is a standard procedure in organic synthesis to render the amine nucleophilicity and basicity inert to subsequent reaction conditions.[12][13] Di-tert-butyl dicarbonate (Boc₂O) is a highly effective reagent for this transformation.[14] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the elimination of tert-butoxide and CO₂, which decompose to isobutylene and carbon dioxide, driving the reaction to completion.[13][14] A mild base, such as triethylamine, is used to neutralize the acidic proton generated during the reaction.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Eq. |
| 1-(4-bromophenyl)cyclopropan-1-amine | C₉H₁₀BrN | 212.09 | 2.12 g (10 mmol, assuming 100% yield from Part 1) | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.40 g (11 mmol) | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 g (15 mmol) | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M HCl | HCl | - | As needed | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Detailed Experimental Protocol
-
Reaction Setup: Dissolve the crude or purified 1-(4-bromophenyl)cyclopropan-1-amine (2.12 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add triethylamine (1.52 g, 15 mmol) to the solution. Then, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step sequence, employing a Kulinkovich-Szymoniak reaction followed by Boc protection, is an efficient route to this valuable synthetic intermediate. The provided mechanistic insights and step-by-step instructions are designed to enable researchers to successfully replicate this synthesis in their own laboratories.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. SmallMolecules.com | 1-(N-Boc-Amino)-1-(4-bromophenyl)cyclopropane (10mg) from Felix_Musechem | SmallMolecules.com [smallmolecules.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. Boc | BroadPharm [broadpharm.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Abstract
This comprehensive guide details a reliable and scalable two-step synthetic protocol for obtaining tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of the key intermediate, 1-(4-bromophenyl)cyclopropanamine, via a robust chemical reduction of 1-(4-bromophenyl)cyclopropanecarbonitrile. The subsequent step involves the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to yield the final N-Boc protected product. This document provides an in-depth explanation of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters, designed for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction
Cyclopropylamines are privileged structural motifs frequently incorporated into pharmacologically active compounds due to their unique conformational properties and metabolic stability. The 1-arylcyclopropylamine scaffold, in particular, serves as a key component in a wide array of therapeutic agents. The title compound, this compound[1][2][3], is a versatile intermediate. The presence of the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, while the Boc-protected amine allows for controlled deprotection and subsequent derivatization in multi-step synthetic campaigns. This guide presents a validated protocol for its synthesis, emphasizing safety, efficiency, and reproducibility.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence, prioritizing commercially available starting materials and high-yielding transformations. The logical flow of the synthesis is outlined below, beginning with the nitrile intermediate and proceeding to the final carbamate product.
Figure 1: Overall synthetic workflow.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Acronym/Formula | Supplier | Purity | CAS No. |
| 1-(4-Bromophenyl)cyclopropanecarbonitrile | C₁₀H₈BrN | Sigma-Aldrich | ≥97% | 124276-67-1 |
| Lithium Aluminum Hydride | LiAlH₄ | Acros Organics | 95% | 16853-85-3 |
| Tetrahydrofuran (Anhydrous) | THF | Fisher Chemical | ≥99.9% | 109-99-9 |
| Di-tert-butyl dicarbonate | (Boc)₂O | TCI Chemicals | >98.0% | 24424-99-5 |
| Triethylamine | TEA / Et₃N | VWR Chemicals | ≥99.5% | 121-44-8 |
| Dichloromethane (Anhydrous) | DCM | Merck | ≥99.8% | 75-09-2 |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | Sigma-Aldrich | ≥99.0% | 7757-82-6 |
| Ethyl Acetate | EtOAc | Honeywell | HPLC | 141-78-6 |
| Hexanes | C₆H₁₄ | Honeywell | HPLC | 110-54-3 |
| Hydrochloric Acid (37%) | HCl | Sigma-Aldrich | 37% | 7647-01-0 |
| Sodium Bicarbonate | NaHCO₃ | Fisher Chemical | ≥99.7% | 144-55-8 |
Experimental Protocols
PART 1: Synthesis of 1-(4-bromophenyl)cyclopropanamine
This step involves the reduction of the nitrile functional group to a primary amine using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). The reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.
Mechanism Insight: The reduction of a nitrile with LiAlH₄ proceeds via nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbon of the nitrile group. This is followed by subsequent hydride transfers and coordination with the aluminum species. An aqueous workup then protonates the resulting nitrogen species to yield the primary amine.
Figure 2: Workflow for the reduction of the nitrile.
Step-by-Step Procedure:
-
Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried before use and maintained under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 1-(4-bromophenyl)cyclopropanecarbonitrile (10.0 g, 45.0 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Stir the mixture until the solid is completely dissolved.[4][5]
-
Hydride Addition: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add Lithium Aluminum Hydride (3.4 g, 90.0 mmol, 2.0 equiv.) to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents. Addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Quenching): Cool the reaction flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (3.4 mL), followed by 15% aqueous NaOH solution (3.4 mL), and finally water again (10.2 mL). This "Fieser workup" is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-bromophenyl)cyclopropanamine as an oil. The product is typically used in the next step without further purification.
PART 2: Synthesis of this compound
This final step is the protection of the synthesized primary amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride.[6][7][8] This reaction is a standard and highly efficient method for introducing the acid-labile Boc protecting group.[6][7][9]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the Boc anhydride. A base, such as triethylamine, is used to neutralize the acidic proton of the amine, facilitating the reaction and scavenging the generated carboxylic acid byproduct. The tert-butoxycarbonyl group is specifically chosen for its stability under a wide range of conditions while being easily removable with mild acid.[7]
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 1-(4-bromophenyl)cyclopropanamine (approx. 45.0 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Base Addition: Add triethylamine (9.1 g, 12.5 mL, 90.0 mmol, 2.0 equiv.) to the solution.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (10.8 g, 49.5 mmol, 1.1 equiv.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the amine starting material is no longer visible.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes). Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product.
-
Final Product: After purification, dry the white solid product under vacuum to obtain this compound.
Results and Characterization
The successful synthesis of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 75-85% over two steps |
| Molecular Formula | C₁₄H₁₈BrNO₂[2] |
| Molecular Weight | 312.20 g/mol |
| ¹H NMR | Consistent with the structure of the title compound. |
| ¹³C NMR | Consistent with the structure of the title compound. |
| Mass Spec (ESI) | m/z [M+H]⁺ ≈ 312.06, 314.06 (Isotopic pattern for Br) |
Troubleshooting
-
Incomplete Nitrile Reduction: If the first step stalls, ensure all reagents and solvents were rigorously anhydrous. The activity of LiAlH₄ can vary; adding a slight excess may be necessary.
-
Low Yield in Boc Protection: Ensure the amine starting material is not protonated (e.g., as a hydrochloride salt). If it is, an additional equivalent of base is required. The Boc anhydride can degrade over time; use a fresh bottle if possible.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is the most reliable purification method. Ensure the column is not overloaded to achieve good separation.
Conclusion
This application note provides a detailed and robust two-step protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this key intermediate in high yield and purity, facilitating its use in a variety of synthetic applications within the field of drug discovery and development.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound, CasNo.360773-84-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. 360773-84-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: High-Purity Recrystallization of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Abstract
This document provides a comprehensive guide to the purification of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate via recrystallization. This protocol is designed for researchers, medicinal chemists, and process development scientists requiring a high-purity solid form of this key intermediate. We delve into the fundamental principles of solvent selection and crystallization kinetics, offering a detailed, step-by-step procedure. Furthermore, this guide includes a troubleshooting section to address common challenges and a visual workflow to ensure procedural clarity.
Introduction: The Importance of Purity
This compound (CAS 360773-84-8) is a valuable building block in medicinal chemistry and drug development.[1][2][3][4] The presence of the cyclopropylamine moiety is a feature in several pharmaceutical drugs. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and complications in biological assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of yielding material with very high purity.[5][6][7] This method leverages differences in solubility between the desired compound and its impurities in a selected solvent system at varying temperatures.[6][7]
The Science of Recrystallization
Recrystallization is a purification process based on the principle that the solubility of most solid compounds increases with temperature.[6] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at or near its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization).
For this compound, a molecule of moderate polarity with a bulky tert-butyl group and a bromophenyl ring, a mixed solvent system is often ideal. A binary system, consisting of a "good" solvent in which the compound is readily soluble and a "poor" (or "anti-solvent") in which it is much less soluble, provides fine control over the crystallization process.
Experimental Protocol
This protocol outlines the recrystallization of this compound from a crude solid. The proposed solvent system is a mixture of ethyl acetate (a "good" solvent) and hexane (a "poor" solvent).
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glassware for solvent transfer
Step-by-Step Procedure
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves.[5][6] Avoid adding an excessive amount of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
Once a clear solution is obtained, slowly add hexane to the hot solution until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[6]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove residual solvent.[6] The final product should be a crystalline white solid.
-
Process Visualization
The following diagram illustrates the key stages of the recrystallization workflow.
References
- 1. This compound, CasNo.360773-84-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 360773-84-8|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
Boc deprotection of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
An In-Depth Guide to the Acid-Catalyzed Deprotection of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Introduction: Unveiling a Key Synthetic Intermediate
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1] Its stability across a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool for multi-step synthesis.[2][3] This application note provides a detailed guide to the deprotection of this compound, a process that yields 1-(4-bromophenyl)cyclopropanamine. This product is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of compounds targeting neurological disorders.[4]
This document delves into the underlying chemical principles, offers two robust and field-tested protocols, and provides insights into potential side reactions and troubleshooting, tailored for researchers and drug development professionals.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[5] The process is efficient and typically proceeds cleanly, driven by the formation of stable, volatile byproducts.[6]
The mechanism unfolds in four key steps:
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] This step increases the electrophilicity of the carbonyl carbon.
-
C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[3][6]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide gas.[2] This irreversible step is a significant thermodynamic driving force for the overall reaction.[5]
-
Amine Salt Formation: The newly liberated primary amine is basic and, in the acidic reaction medium, is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][6]
Visualizing the Deprotection Pathway
Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Substrate-Specific Considerations
While the general mechanism is universal, the specific structure of this compound warrants special attention:
-
Cyclopropyl Ring Stability: The cyclopropane ring is a strained, three-membered ring.[7] While generally stable under many synthetic conditions, strong acidic environments can potentially lead to acid-catalyzed ring-opening.[8][9] Therefore, it is crucial to use the mildest effective conditions and monitor the reaction closely to avoid degradation of this moiety.
-
4-Bromophenyl Group: The electron-withdrawing nature of the bromine atom can slightly influence the rate of deprotection.[10] More importantly, the liberated tert-butyl cation is a potent electrophile that can cause unwanted side reactions, such as alkylation of nucleophilic sites.[11][12] While the bromo-substituted aromatic ring is less susceptible to alkylation than electron-rich rings (like anisole or phenol), this possibility should not be entirely dismissed, especially with prolonged reaction times or high temperatures.[12]
Experimental Protocols and Workflow
Two primary methods are recommended for the deprotection of this substrate, offering a choice between the highly effective but corrosive trifluoroacetic acid and the common alternative, hydrogen chloride in dioxane.
Experimental Workflow Overview
The general procedure for Boc deprotection is a straightforward, single-step synthesis followed by an extractive workup and purification.
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// Edges Start -> AddAcid; AddAcid -> Stir; Stir -> Check; Check -> Workup [label="Yes"]; Check -> Stir [label="No"]; Workup -> Neutralize; Neutralize -> Dry; Dry -> Purify; Purify -> Product; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Bromophenyl)cyclopropanamine [myskinrecipes.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Deprotection of N-Boc-Cyclopropylamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Boc-Protected Cyclopropylamine
Cyclopropylamine is a highly valuable building block in modern medicinal and agrochemical chemistry. Its incorporation into molecular scaffolds can significantly impact conformational rigidity, metabolic stability, and binding affinity. The small, strained three-membered ring, however, makes the primary amine functionality highly reactive and nucleophilic. To facilitate its use in multi-step syntheses, protection of the amine is essential.
The tert-butoxycarbonyl (Boc) group is a preeminent choice for this purpose. Its steric bulk and electronic properties render the protected amine, N-Boc-cyclopropylamine, stable to a wide range of nucleophilic and basic conditions. Crucially, the Boc group can be removed under relatively mild conditions, making it a cornerstone of many synthetic strategies.
This guide provides a detailed overview of the primary methods for the deprotection of N-Boc-cyclopropylamine, with a focus on the underlying chemical principles, practical execution, and critical considerations for maintaining the integrity of the cyclopropyl ring.
Part 1: Acid-Mediated Deprotection of N-Boc-Cyclopropylamine
Acid-catalyzed cleavage is the most common and reliable method for removing the Boc group. The reaction proceeds through a well-understood mechanism that leverages the stability of the resulting tert-butyl cation.
Mechanism of Acidic Boc Deprotection
The deprotection follows a sequence of steps initiated by an acid (H-A):
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Formation of tert-Butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.
-
Amine Salt Formation: The liberated cyclopropylamine is protonated by the excess acid in the medium to form the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Critical Consideration: Stability of the Cyclopropyl Ring
A primary concern when handling cyclopropylamines is the potential for ring-opening of the strained three-membered ring. However, the cyclopropylamine moiety is generally stable under the acidic conditions required for Boc deprotection. The electron-withdrawing nature of the protonated ammonium group that forms upon deprotection tends to stabilize the adjacent ring against electrophilic attack and cleavage. While extremely harsh superacidic conditions can promote ring-opening, standard reagents like HCl and TFA do not typically compromise the cyclopropyl scaffold.
Protocol 1: Deprotection using Hydrogen Chloride (HCl)
This is a robust and highly scalable method, often favored in process chemistry for its cost-effectiveness and the crystalline nature of the resulting hydrochloride salt, which facilitates isolation and purification.
Expertise & Experience: The use of HCl in an anhydrous, aprotic solvent like diethyl ether or dioxane is strategic. It allows for the precipitation of the cyclopropylamine hydrochloride salt directly from the reaction mixture, providing a simple and efficient method for product isolation, free from the byproducts of the reaction (isobutylene and CO₂).
Detailed Step-by-Step Methodology
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the N-Boc-cyclopropylamine (1.0 eq.) in anhydrous diethyl ether (Et₂O) or 1,4-dioxane (approx. 0.5–1.0 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add a solution of HCl in the chosen solvent (e.g., 4.0 M HCl in dioxane or a saturated solution of HCl gas in Et₂O, 5.0–10.0 eq.) to the stirred solution. The addition should be controlled to manage any exotherm.
-
Reaction: A white precipitate of the cyclopropylamine hydrochloride salt will typically form upon addition. Stir the resulting slurry at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours to ensure complete deprotection.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with a base (e.g., NaHCO₃ solution), extracting with an organic solvent, and analyzing the organic layer for the disappearance of the starting material.
-
Isolation: Isolate the product by filtering the precipitate through a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether (2-3 times) to remove any unreacted starting material and soluble byproducts. Dry the white solid under vacuum over a desiccant like P₄O₁₀ to yield the pure cyclopropylamine hydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong, volatile acid that is highly effective for Boc deprotection, often achieving complete conversion more rapidly than HCl. It is typically used in chlorinated solvents like dichloromethane (DCM).
Expertise & Experience: The primary advantage of TFA is its high solvent power for both the starting material and the resulting trifluoroacetate salt, leading to a homogeneous reaction. Its volatility simplifies removal during work-up. However, the resulting TFA salt is often an oil, which can be more challenging to handle than the crystalline HCl salt. Azeotropic distillation with a non-polar solvent like toluene is a common technique to effectively remove residual TFA.
Detailed Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve the N-Boc-cyclopropylamine (1.0 eq.) in dichloromethane (DCM) (approx. 0.1–0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v). For more resistant substrates, neat TFA can be used.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.
-
Work-up and Isolation:
-
Salt Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the cyclopropylamine trifluoroacetate salt. To remove trace TFA, co-evaporate with toluene (3 times).
-
Free Amine Isolation: After concentrating the reaction mixture, carefully neutralize the residue by dissolving it in an appropriate solvent (e.g., DCM or Et₂O) and washing with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free cyclopropylamine. Note: Cyclopropylamine is volatile (boiling point ~50 °C), so care must be taken during concentration.
-
Data Summary: Acidic Deprotection Methods
| Parameter | HCl Method | TFA Method |
| Reagent | HCl (gas or solution in ether/dioxane) | Trifluoroacetic Acid (TFA) |
| Solvent | Diethyl ether, 1,4-Dioxane | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Time | 4 - 24 hours | 1 - 4 hours |
| Typical Yield | High (>85%) | High (>90%) |
| Pros | Crystalline HCl salt is easy to isolate; cost-effective. | Fast reaction; homogeneous conditions; volatile acid. |
| Cons | Can be slower; requires anhydrous conditions. | TFA is corrosive; product salt is often oily; requires careful removal of excess acid. |
Part 2: Thermal Deprotection of N-Boc-Cyclopropylamine
For substrates that are sensitive to strong acids but are thermally robust, thermal deprotection offers a valuable, "greener" alternative. This method avoids the use of corrosive reagents and can simplify the work-up process.
Mechanism & Rationale: Thermal cleavage of the Boc group is believed to proceed through a concerted, pericyclic elimination mechanism, yielding the free amine, carbon dioxide, and isobutylene. This method is attractive as it generates only gaseous byproducts and avoids the need for an acidic or basic quench.
Protocol 3: High-Temperature Thermal Deprotection
Expertise & Experience: The critical parameter for this method is temperature. Temperatures of 150 °C or higher are often required for a practical reaction rate. The choice of a high-boiling, inert solvent is key to achieving these temperatures, although solvent-free conditions can also be employed. This method is particularly useful in continuous flow chemistry setups where high temperatures can be safely achieved.
Detailed Step-by-Step Methodology
-
Preparation: Place the N-Boc-cyclopropylamine in a flask equipped with a reflux condenser or in a sealed tube. A high-boiling inert solvent like diphenyl ether or N-methyl-2-pyrrolidone (NMP) can be used, or the reaction can be run neat.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C).
-
Reaction: Maintain the temperature and monitor the reaction for the disappearance of starting material. Reaction times can be long, from several hours to days.
-
Isolation:
-
With Solvent: Cool the reaction mixture and purify by distillation (if the product is volatile) or by standard chromatographic methods.
-
Neat: If the reaction is performed neat, the resulting cyclopropylamine may be directly isolated by distillation from the reaction vessel.
-
Application Notes and Protocols: Strategic Use of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate in Suzuki-Miyaura Coupling Reactions
Introduction: The Value of the 1-Aryl-1-aminocyclopropane Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacological properties is perpetual. The 1-aryl-1-aminocyclopropane unit has emerged as a privileged motif, offering a unique combination of structural rigidity, metabolic stability, and three-dimensional complexity.[1][2] The cyclopropane ring, as the smallest cycloalkane, introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[2] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[2]
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a key building block for the synthesis of these valuable 1-aryl-1-aminocyclopropane derivatives. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of a diverse range of aryl and heteroaryl substituents. The Boc-protecting group on the amine is crucial, as it prevents side reactions and can be readily removed under mild acidic conditions in the final stages of a synthetic sequence.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, and offer insights into troubleshooting and reaction optimization.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, culminating in the formation of a new carbon-carbon bond.[3][4] This reaction is a pillar of modern organic synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
dot graph Suzuki_Miyaura_Catalytic_Cycle { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];
} Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. Given the steric hindrance around the bromine atom due to the adjacent cyclopropyl group, the choice of a suitable palladium catalyst and ligand is critical for achieving high yields.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 360773-84-8 | 312.21 | Commercially Available |
| Arylboronic Acid | Varies | Varies | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.74 | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercially Available |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Commercially Available |
| Water (degassed) | 7732-18-5 | 18.02 | N/A |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The reaction concentration is generally in the range of 0.1-0.2 M with respect to the aryl bromide.
-
Catalyst Introduction: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv.), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl (1-(4-arylphenyl)cyclopropyl)carbamate.
dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];
} Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices and Troubleshooting
The success of the Suzuki-Miyaura coupling, especially with sterically demanding substrates, is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Choice & Rationale | Potential Issues & Troubleshooting |
| Palladium Catalyst | Pd(dppf)Cl₂: This catalyst is often effective for a broad range of substrates due to the bite angle and electronic properties of the dppf ligand, which facilitates the reductive elimination step. | Low Yield: If yields are low, consider other catalysts with bulky, electron-rich phosphine ligands such as Pd(PPh₃)₄ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand (e.g., SPhos, XPhos). |
| Base | K₂CO₃ or K₃PO₄: These are common and effective bases for Suzuki couplings. K₃PO₄ is a stronger base and can sometimes be more effective for challenging substrates. | Incomplete Reaction: If the reaction stalls, a stronger base like Cs₂CO₃ may be beneficial. However, be mindful of potential base-mediated side reactions. |
| Solvent System | Dioxane/Water: This mixture is a standard and generally effective solvent system for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents. | Poor Solubility: If substrates are poorly soluble, consider alternative solvents such as toluene/water or DME/water. |
| Temperature | 80-100 °C: This temperature range is typically sufficient to drive the reaction to completion without significant decomposition of the starting materials or product. | Slow Reaction: If the reaction is sluggish, increasing the temperature may be necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction. |
A common side reaction to be aware of is the protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom. This can be minimized by using a slight excess of the boronic acid and ensuring the reaction is run under a strictly inert atmosphere.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant 1-aryl-1-aminocyclopropane derivatives. The Suzuki-Miyaura coupling provides a powerful and reliable method for the arylation of this substrate. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently access a wide array of novel compounds for drug discovery and development. The protocol and insights provided in these application notes serve as a robust foundation for the successful implementation of this important transformation.
References
- 1. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Cross-Coupling Reactions with tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Introduction
The 1-arylcyclopropylamine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates. Its rigid, three-dimensional structure imparts unique conformational constraints that can enhance binding affinity and selectivity for biological targets. tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a versatile and strategically important building block for accessing this valuable chemical space. The presence of a bromine atom on the phenyl ring provides a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the amine is robust under many reaction conditions yet can be readily removed, allowing for subsequent synthetic manipulations.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in several key cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss critical parameters for reaction optimization.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2][4]
Experimental Protocol
This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Due to the steric hindrance around the cyclopropyl group, careful selection of the ligand and base is crucial for achieving high yields.[5][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the anhydrous solvent.
-
Add the catalyst pre-mixture to the Schlenk flask containing the substrates and base.
-
Add the remaining anhydrous solvent (to achieve a concentration of ~0.1-0.2 M).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the specific substrates.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Data
The choice of ligand and base can significantly impact the reaction outcome, especially with sterically demanding substrates.
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| SPhos | K₃PO₄ | Toluene | 100 | 85-95 |
| XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | 75-88 |
Data is representative and may vary based on the specific arylboronic acid used.
Workflow Diagram
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Introduction: The Strategic Importance of the 1-Arylcyclopropylamine Scaffold
The 1-arylcyclopropylamine motif is a privileged scaffold in modern medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropyl ring, combined with the diverse substitution patterns achievable on the aryl moiety, make it a cornerstone for the development of novel therapeutics.[1] tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate serves as a versatile and strategically important building block for accessing a wide array of derivatized compounds. The presence of a bromine atom on the phenyl ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization.
This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Derivatization Strategies: A Palladium-Catalyzed Approach
The transformation of the aryl bromide in this compound into more complex structures is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance, high yields, and broad substrate scope.[1][2]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Mechanistic Rationale
The choice of palladium source, ligand, and base is critical for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, initiates the cycle by oxidatively adding to the aryl bromide. The subsequent transmetalation with a boronic acid or ester, facilitated by a base, is often the rate-determining step. The final reductive elimination step regenerates the Pd(0) catalyst and yields the desired biaryl product. The use of bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize tert-Butyl (1-(4'-methoxy-[1,1'-biphenyl]-4-yl)cyclopropyl)carbamate.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add water (0.5 mL).
-
Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | PCy₃ | A bulky, electron-rich phosphine that promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that facilitates the transmetalation step without promoting significant side reactions. |
| Solvent System | Toluene/Water | A biphasic system where the aqueous phase aids in the dissolution of the base and facilitates the catalytic cycle. |
| Temperature | 100 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[6][7] This reaction is particularly valuable for introducing diverse amine functionalities onto the aryl scaffold of the starting material.
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] The key steps involve oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final reductive elimination step furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.[7]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize tert-Butyl (1-(4-(phenylamino)phenyl)cyclopropyl)carbamate.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and XPhos (0.04 mmol, 4 mol%) to a Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) in toluene (5 mL).
-
Add the palladium solution to the Schlenk tube.
-
Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube, remove from the glovebox, and heat to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) source that does not require an in situ reduction step. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | An aprotic solvent that is compatible with the reaction conditions. |
| Temperature | 100 °C | Promotes the catalytic turnover and ensures a reasonable reaction rate. |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of terminal alkynes onto the aryl ring.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[9] Copper-free Sonogashira couplings are also well-established and can be advantageous in certain contexts to avoid issues with homocoupling of the alkyne.[10][11]
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize tert-Butyl (1-(4-(phenylethynyl)phenyl)cyclopropyl)carbamate.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Seal the flask and purge with argon or nitrogen.
-
Add THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A common and effective Pd(II) catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide for transmetalation. |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF | A suitable aprotic solvent for the reaction. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |
Visualization: Sonogashira Coupling Dual Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Conclusion
This compound is a highly valuable building block in drug discovery and development. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for its derivatization. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can efficiently access a diverse range of novel 1-arylcyclopropylamine derivatives for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
An Application Note for the Scalable Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Introduction: The Significance of 1-Arylcyclopropylamine Scaffolds
The 1-arylcyclopropylamine motif is a privileged structural scaffold found in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable component for designing potent and selective enzyme inhibitors, receptor modulators, and other therapeutic agents. The title compound, this compound, serves as a crucial, stable intermediate for the synthesis of these complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily cleavable handle for subsequent synthetic manipulations, while the bromophenyl moiety offers a versatile site for cross-coupling reactions.
This application note provides a comprehensive, technically detailed guide for the reliable and scalable synthesis of this key building block. The protocol is designed for researchers and process chemists in drug development, focusing on practical execution, mechanistic understanding, and safety considerations essential for scale-up operations.
Overall Synthetic Strategy
The synthesis is designed as a two-step process, optimized for efficiency, scalability, and high yield. The strategy hinges on two powerful and well-established transformations in organic chemistry:
-
Kulinkovich-de Meijere Reaction: This step constructs the core 1-(4-bromophenyl)cyclopropylamine structure. It leverages the titanium-mediated reaction of a Grignard reagent with an N,N-dialkyl-4-bromobenzamide. This method is highly effective for creating cyclopropylamines directly from amides.[2][3]
-
Boc Protection: The crude amine from the first step is protected using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding protection strategy that results in a stable, crystalline solid, facilitating purification on a large scale.[4][5]
References
Foreword: The Imperative of Purity in Pharmaceutical Sciences
An In-Depth Technical Guide to HPLC and GC-MS Methods for Pharmaceutical Purity Assessment
In the development and manufacturing of pharmaceuticals, the purity of a drug substance is not merely a quality metric; it is the bedrock of safety and efficacy.[1][2] An impurity, defined as any component present that is not the desired active pharmaceutical ingredient (API), can arise from starting materials, synthetic byproducts, degradation products, or contamination.[3][4] Even at trace levels, certain impurities can alter a drug's therapeutic effect or pose significant health risks.[4][5] Therefore, the rigorous identification, quantification, and control of impurities are mandated by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and are harmonized under the guidelines of the International Council for Harmonisation (ICH).[6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond procedural lists to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.
Part 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse of Purity Profiling
High-Performance Liquid Chromatography (HPLC) is arguably the most indispensable analytical tool in the pharmaceutical industry, revered for its precision, versatility, and robustness in analyzing a vast range of compounds.[8][9][10] It is the gold standard for "impurity profiling," which involves the comprehensive separation, detection, and quantification of all potential impurities in a drug substance or product.[8][11][12][13]
The Principle of Separation: A Dance of Polarity
HPLC operates by passing a liquid sample (the "mobile phase") through a column packed with a solid adsorbent material (the "stationary phase").[14] The separation of components within the sample is dictated by their relative affinities for the mobile and stationary phases. In Reversed-Phase HPLC (RP-HPLC) , the most common mode, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[15][16] In this setup:
-
Non-polar compounds have a stronger affinity for the stationary phase and move through the column more slowly.
-
Polar compounds have a greater affinity for the mobile phase and elute from the column more quickly.
By gradually increasing the organic solvent content in the mobile phase (a technique called gradient elution), a complex mixture can be separated into its individual components, each eluting at a characteristic "retention time."[17]
Application Note & Protocol: Purity Assessment of a Novel API by RP-HPLC
Objective: To establish the purity of a new Active Pharmaceutical Ingredient (API) and quantify any related organic impurities using a stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[18]
Instrumentation and Materials:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) Detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).
-
High-purity reagents like trifluoroacetic acid (TFA) or formic acid.
-
API Reference Standard and the test sample (API batch).
-
Calibrated analytical balance and volumetric glassware.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for API purity analysis by HPLC.
Step-by-Step Protocol:
-
Mobile Phase and Diluent Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Diluent: A 50:50 mixture of Mobile Phase A and B.
-
Causality: The acidic modifier (formic acid) helps to protonate acidic and basic analytes, leading to sharper, more symmetrical peaks by preventing unwanted interactions with the silica stationary phase.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the API Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the API test sample in the same manner as the standard solution to a final concentration of 1.0 mg/mL.
-
Causality: A higher concentration for the test sample is used to ensure that low-level impurities (e.g., at a 0.1% level) are above the method's limit of quantification (LOQ).
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good resolution for a wide range of small molecules. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Detection | PDA at 254 nm | 254 nm is a common wavelength for compounds with aromatic rings. PDA allows for peak purity assessment.[19] |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B | A gradient is essential to elute both polar and non-polar impurities in a reasonable time. |
-
System Suitability Testing (SST):
-
Before analyzing samples, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Causality: SST is a non-negotiable step that validates the performance of the entire HPLC system on the day of analysis, ensuring the reliability of the generated data.
-
-
Data Analysis and Calculation:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100
-
-
The purity of the API is calculated as 100% minus the sum of all impurity percentages.
-
The PDA detector can perform peak purity analysis, comparing spectra across a single peak to flag potential co-eluting impurities.[12][19]
-
Validation of the HPLC Method: A Mandate for Trustworthiness
Every analytical method used for regulatory submissions must be validated to prove it is suitable for its intended purpose.[20][21][22] The validation parameters are defined by ICH guideline Q2(R1).[20][23]
Key Validation Parameters for an HPLC Impurity Method:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components. | The API peak is resolved from all known impurities and degradants (Resolution > 2.0). Peak purity analysis passes. |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; Precision (%RSD) ≤ 10%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for each impurity over its range (e.g., LOQ to 150% of specification). |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked impurities at different concentrations. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) %RSD ≤ 10% at the impurity specification level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in resolution or quantification when parameters like flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2) are varied. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) — The Specialist for Volatile Impurities
While HPLC is the primary tool for non-volatile or soluble organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) holds a critical niche in pharmaceutical analysis for compounds that are volatile or semi-volatile.[24] Its most prominent application is the analysis of residual solvents and other volatile impurities like genotoxic or mutagenic impurities (MIs).[7][24]
Principle of Separation and Detection
GC-MS is a hyphenated technique that combines two powerful methods:[25][26]
-
Gas Chromatography (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) acts as the mobile phase. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. Volatile compounds with lower boiling points travel through the column faster.[27][28]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing the molecule to fragment into charged ions. The MS sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular "fingerprint" for definitive identification.[25][28]
Application Note & Protocol: Residual Solvent Analysis by Headspace GC-MS
Objective: To identify and quantify residual solvents in an API, ensuring compliance with the limits set by ICH Q3C. Residual solvents are classified based on their toxicity: Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[3]
Instrumentation and Materials:
-
GC-MS system equipped with a Headspace Autosampler.
-
Capillary GC column (e.g., DB-624 or equivalent).
-
Headspace vials with crimp caps.
-
High-purity Helium as the carrier gas.
-
Certified standards for all potential residual solvents.
-
A suitable solvent for dissolving the API (e.g., Dimethyl sulfoxide - DMSO), which does not interfere with the analysis.
Experimental Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a mixed stock solution of all target residual solvents in DMSO.
-
Calibration Standards: Create a series of calibration standards by spiking known amounts of the stock solution into empty headspace vials containing DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of the API into a headspace vial. Add a precise volume of DMSO, cap immediately, and crimp securely.
-
Causality: Headspace analysis works by analyzing the vapor (headspace) above the sample in a sealed vial after heating. This allows the volatile solvents to be measured without injecting the non-volatile API, protecting the GC system.[29]
-
-
Headspace and GC-MS Conditions:
| Parameter | Condition | Rationale |
| Headspace Vial Temp. | 80 °C | Sufficiently high to drive volatile solvents into the headspace without degrading the sample. |
| Headspace Incubation Time | 20 min | Allows the sample to reach thermal equilibrium. |
| GC Column | DB-624, 30m x 0.25mm x 1.4µm | A column specifically designed for the separation of residual solvents. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas for transporting analytes through the column. |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min | A temperature gradient is used to separate solvents with a wide range of boiling points. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Mass Range | 35 - 350 amu | Covers the mass fragments of common organic solvents. |
-
Data Analysis and Calculation:
-
Identification: A solvent is positively identified if its retention time in the sample matches that of a known standard (within a narrow window) AND its mass spectrum matches the reference spectrum from a library (e.g., NIST).
-
Quantification: Create a calibration curve for each solvent by plotting the peak area versus concentration from the calibration standards. Determine the concentration of each solvent in the sample by using the regression equation from its respective curve. Convert the result to parts per million (ppm) based on the initial sample weight.
-
Part 3: Comparative Summary and Senior Scientist Insights
HPLC vs. GC-MS: Choosing the Right Tool
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity and affinity for a solid stationary phase. | Separation in a gaseous mobile phase based on volatility/boiling point. |
| Analytes | Non-volatile, semi-volatile, and thermally stable compounds. Broad applicability. | Volatile and semi-volatile, thermally stable compounds. |
| Primary Use | Purity of API, impurity profiling, stability testing, formulation analysis.[8][11] | Residual solvents, volatile genotoxic impurities, leachables from packaging.[24][30] |
| Strengths | Highly versatile, robust, precise quantification, wide range of detectors (UV, PDA, MS). | Extremely high sensitivity and specificity (due to MS), definitive identification via mass spectrum.[7][25] |
| Limitations | May not be suitable for highly volatile compounds. Peak identification relies on retention time matching with standards. | Limited to thermally stable and volatile compounds. Derivatization may be needed for some analytes. |
A Self-Validating System: The Power of Orthogonal Methods
The ultimate trustworthiness in purity assessment comes not from a single technique, but from a holistic and orthogonal approach. HPLC and GC-MS are complementary, not mutually exclusive. A comprehensive purity profile for a new drug substance will almost always include:
-
An HPLC purity method to quantify related substances and degradation products.
-
A GC-MS method to quantify residual solvents.
-
Additional tests for inorganic impurities (e.g., residue on ignition) and heavy metals.
This multi-faceted approach ensures that all potential types of impurities are controlled, creating a self-validating system that provides a complete picture of the drug's quality.[1] The value declared for a substance's purity is only as reliable as the methods used to determine it.[31] Therefore, investing in the rigorous development and validation of these analytical procedures is paramount for ensuring patient safety and achieving regulatory success.
References
- 1. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 2. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 3. moravek.com [moravek.com]
- 4. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. njlabs.com [njlabs.com]
- 9. mastelf.com [mastelf.com]
- 10. aaps.ca [aaps.ca]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. torontech.com [torontech.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. iosrphr.org [iosrphr.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. researchgate.net [researchgate.net]
- 27. oshadhi.co.uk [oshadhi.co.uk]
- 28. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 29. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 30. The Application of Gas Chromatography/Mass Spectrometry to the Analysis of Pharmaceutical Packaging Materials | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 31. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Modern Synthetic Strategies in the Development of CNS Disorder Therapeutics
Abstract
The synthesis of therapeutics targeting the Central Nervous System (CNS) presents a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving precise modulation of complex neural targets.[1][2] This guide provides an in-depth exploration of advanced synthetic methodologies that are accelerating the discovery and development of next-generation CNS drugs. We will move beyond foundational principles to discuss the causality behind the adoption of enabling technologies such as continuous flow chemistry and photoredox catalysis. Detailed protocols for the synthesis of key serotonergic scaffolds are provided, offering field-proven insights for researchers, scientists, and drug development professionals. The aim is to bridge the gap between theoretical synthetic innovation and practical, scalable application in the synthesis of CNS disorder drugs.
The Unique Synthetic Landscape of CNS Drug Discovery
The development of drugs for CNS disorders is uniquely challenging.[3] The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents more than 98% of small-molecule drugs from reaching the brain.[4] Successful CNS drugs must possess a specific combination of physicochemical properties to facilitate passive diffusion or engage with specific transport mechanisms to cross this barrier.[4][5]
From a synthetic chemist's perspective, this imposes a distinct set of constraints. Molecules must often be of a lower molecular weight (<400-600 Da), possess a degree of lipophilicity (LogP), and have a limited polar surface area.[4][5] Furthermore, the complexity of CNS targets often necessitates high stereochemical purity, as different enantiomers of a chiral drug can have vastly different pharmacological or toxicological profiles.[6]
Modern drug design for CNS diseases is increasingly focused on polypharmacology—the concept of designing single molecules that can interact with multiple targets to treat complex, multifactorial diseases like Alzheimer's or schizophrenia.[7][8] This adds another layer of complexity to the synthetic strategy, requiring modular approaches that allow for the systematic exploration of a compound's structure-activity relationship (SAR) across several targets.
Key Challenges in CNS Synthesis:
-
Blood-Brain Barrier (BBB) Penetration: Synthesizing molecules with the precise physicochemical properties to cross the BBB without being removed by efflux pumps like P-glycoprotein.[1]
-
Target Specificity and Selectivity: The intricate nature of the CNS requires drugs that can target specific neural pathways without causing off-target effects.[2]
-
Stereochemical Control: Many CNS drugs are chiral, and their biological activity is often dependent on a single enantiomer.[6] Asymmetric synthesis is therefore a critical technology.[9]
-
Scalability and Safety: Developing synthetic routes that are not only efficient but also safe and scalable for potential manufacturing is crucial.
Enabling Technologies in CNS Synthesis
To address these challenges, medicinal chemists are increasingly turning to enabling technologies that offer unprecedented control, efficiency, and the ability to forge previously inaccessible chemical bonds.
Continuous Flow Chemistry
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a traditional batch reactor, has emerged as a transformative technology in pharmaceutical synthesis.[10][11] This approach offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better purity, and enhanced safety.[12]
Why it's critical for CNS drug synthesis:
-
Enhanced Safety: Many reactions crucial for building complex CNS scaffolds involve hazardous or unstable intermediates (e.g., organolithiums, azides).[13] The small reactor volume in flow systems minimizes the risk associated with these reagents.[11]
-
Precise Control & Reproducibility: The exceptional control over reaction conditions is vital for complex, multi-step syntheses, ensuring batch-to-batch consistency, which is a regulatory requirement.[10]
-
Rapid Optimization: Flow systems allow for rapid screening of reaction parameters, accelerating the optimization of synthetic routes for novel drug candidates.[11]
-
Integration and Automation: Flow chemistry enables the integration of multiple synthetic and purification steps into a single, automated system, significantly speeding up the drug discovery cycle.[14]
The following diagram illustrates a modular flow chemistry setup for a multi-step synthesis, common in the preparation of active pharmaceutical ingredients (APIs).
Caption: Modular setup for a two-step continuous flow synthesis.
Photoredox Catalysis for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery. It involves modifying a complex, drug-like molecule at a late step in its synthesis to rapidly generate a library of analogs for SAR studies. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has revolutionized LSF by enabling C-H functionalization reactions under exceptionally mild conditions.[15][16]
Why it's critical for CNS drug synthesis:
-
Access to Novel Chemical Space: Photoredox catalysis allows for the introduction of functional groups (e.g., trifluoromethyl, cyano) that are important for tuning CNS properties like metabolic stability and BBB permeability, often at positions inaccessible by traditional methods.[17][18]
-
Mild Conditions: The reactions proceed at or near room temperature, preserving sensitive functional groups present in complex drug molecules.[19]
-
High Functional Group Tolerance: This method is compatible with a wide array of functional groups, making it ideal for the diversification of advanced intermediates.[17]
This diagram shows the central role of Late-Stage Functionalization in the iterative cycle of CNS drug optimization.
Caption: Iterative cycle of CNS drug optimization using LSF.
Application Focus: Synthesis of Serotonergic Agents
Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter, and drugs that modulate the serotonin system are used to treat a wide range of CNS disorders, including depression, anxiety, and schizophrenia.[20][21] The synthesis of selective serotonergic agents often involves building complex heterocyclic scaffolds.
Serotonin Synthesis Pathway (Biological)
Understanding the natural synthesis of serotonin provides context for the design of drugs that modulate its pathways.[20] Serotonin is synthesized from the essential amino acid tryptophan in two enzymatic steps.[22] Because serotonin itself cannot cross the BBB, the brain must synthesize its own supply from tryptophan that is transported across the BBB.[20]
Caption: Biosynthesis of Serotonin in the Central Nervous System.
Protocol: Synthesis of a Key Precursor for Serotonergic Agents
This protocol details the synthesis of a substituted indole, a common core structure in many serotonergic drugs, including novel psychoactive substances used in research.[23][24] The chosen example is a modified Fisher indole synthesis, a classic yet robust method for creating the indole scaffold.
Objective: To synthesize 2-phenyl-1H-indole, a foundational scaffold for further elaboration into more complex serotonergic modulators.
Materials:
-
Phenylhydrazine (97%)
-
Acetophenone (99%)
-
Ethanol (anhydrous)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Protocol Steps:
Step 1: Formation of the Phenylhydrazone Intermediate
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (10.8 g, 100 mmol) in 100 mL of anhydrous ethanol.
-
To this stirring solution, add acetophenone (12.0 g, 100 mmol) dropwise over 15 minutes at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 78°C) for 2 hours.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to precipitate the phenylhydrazone product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically a pale-yellow solid.
Step 2: Cyclization to 2-phenyl-1H-indole via Fisher Indole Synthesis
-
Place polyphosphoric acid (PPA) (approx. 50 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80°C with stirring.
-
Carefully add the dried phenylhydrazone from Step 1 (10.5 g, 50 mmol) to the hot PPA in small portions over 20 minutes. The temperature of the mixture will likely rise; maintain it between 100-120°C.
-
Causality Note: PPA acts as both the acidic catalyst and the reaction medium. The high viscosity requires mechanical stirring. Careful control of temperature is critical; too low, and the reaction is sluggish, too high, and charring/side products can occur.
-
-
After the addition is complete, continue to stir the mixture at 120°C for 1 hour.
-
Allow the reaction mixture to cool to approximately 80°C, then very carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with toluene (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield 2-phenyl-1H-indole as a white to off-white solid.
Quantitative Data Summary
The following table summarizes typical results for the synthesis of a small library of indole analogs using the described protocol, highlighting how substituent changes can affect reaction outcomes.
| Starting Ketone | Indole Product | Typical Yield (%) | Melting Point (°C) |
| Acetophenone | 2-phenyl-1H-indole | 75-85% | 188-190 |
| 4'-Methylacetophenone | 2-(p-tolyl)-1H-indole | 80-90% | 195-197 |
| 4'-Methoxyacetophenone | 2-(4-methoxyphenyl)-1H-indole | 70-80% | 215-217 |
| 4'-Chloroacetophenone | 2-(4-chlorophenyl)-1H-indole | 72-82% | 199-201 |
Conclusion and Future Outlook
The synthesis of drugs for CNS disorders is a highly dynamic field where innovation in chemical synthesis directly translates to the potential for therapeutic breakthroughs. Enabling technologies like flow chemistry and photoredox catalysis are not merely incremental improvements; they are fundamentally changing how medicinal chemists approach the complex challenges of CNS drug design.[13][15] By providing enhanced safety, control, and the ability to perform novel chemical transformations, these methods accelerate the entire discovery pipeline. The protocols and strategies outlined in this guide serve as a practical starting point for researchers aiming to synthesize the next generation of therapeutics to combat the immense burden of neurological and psychiatric diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. simbecorion.com [simbecorion.com]
- 3. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 9. pharmtech.com [pharmtech.com]
- 10. syrris.com [syrris.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. thepharmamaster.com [thepharmamaster.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. syrris.com [syrris.com]
- 15. Visible light metallaphotoredox catalysis in the late-stage functionalization of pharmaceutically potent compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. News - Single [spirochem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serotonin - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Some new psychoactive substances: precursor chemicals and synthesis-driven end-products. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Low yield in tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate synthesis
<Technical Support Center: Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this multi-step synthesis. This document will address common challenges that can lead to low yields and provide actionable solutions based on established chemical principles and field-proven insights.
The synthesis of this compound is a valuable process for creating a key building block in medicinal chemistry. The overall synthetic route typically involves two main transformations: a Kulinkovich reaction to form the cyclopropanol intermediate, followed by a Curtius rearrangement to install the tert-butyl carbamate group. Each of these steps has its own set of challenges that can impact the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis generally proceeds in two key stages:
-
Kulinkovich Reaction: An ester, such as methyl 4-bromobenzoate, reacts with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst to form 1-(4-bromophenyl)cyclopropanol.[1][2]
-
Curtius Rearrangement: The cyclopropanol is first oxidized to the corresponding carboxylic acid. This acid is then converted to an acyl azide, which rearranges to an isocyanate. The isocyanate is subsequently trapped with tert-butanol to yield the final product, this compound.[3][4]
Q2: What are the primary causes of low yield in this synthesis?
Low yields can often be attributed to issues in either the Kulinkovich reaction or the Curtius rearrangement. Common problems include incomplete reaction, formation of side products, and difficulties in purification. Specific issues are addressed in the troubleshooting section below.
Q3: Are there any significant safety precautions to consider?
Yes, several reagents used in this synthesis are hazardous.
-
Grignard reagents are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.
-
Titanium(IV) isopropoxide is moisture-sensitive.
-
Azide reagents , such as sodium azide or diphenylphosphoryl azide (DPPA), are toxic and potentially explosive.[5] These should be handled with extreme care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
-
Isocyanates , which are intermediates in the Curtius rearrangement, are reactive and can be irritants.[5]
Troubleshooting Guide: Low Yields
This section provides a detailed breakdown of potential issues and their solutions for each major stage of the synthesis.
Part 1: Kulinkovich Reaction for 1-(4-bromophenyl)cyclopropanol Synthesis
The Kulinkovich reaction is a powerful method for creating cyclopropanols from esters.[1][6] However, its success is highly dependent on reagent quality and reaction conditions.
Issue 1: Low or No Conversion of the Starting Ester
-
Potential Cause A: Inactive Grignard Reagent. The quality of the Grignard reagent is paramount. It can degrade upon exposure to air or moisture.
-
Solution: Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
-
Potential Cause B: Inactive Titanium Catalyst. The titanium(IV) alkoxide catalyst is sensitive to moisture.
-
Solution: Use a fresh bottle of titanium(IV) isopropoxide or distill it before use.
-
-
Potential Cause C: Incorrect Stoichiometry. The reaction typically requires at least two equivalents of the Grignard reagent relative to the ester.[1]
-
Solution: Carefully check the stoichiometry of your reagents. It may be beneficial to use a slight excess of the Grignard reagent.
-
Issue 2: Formation of Side Products
-
Potential Cause A: Ethene Production. A common side reaction is the formation of ethene from the β-hydride elimination step, which can consume the active titanium species.[1]
-
Solution: While some ethene formation is expected, excessive amounts may indicate a problem with the ratio of titanium catalyst to Grignard reagent.[2]
-
-
Potential Cause B: Ketone Formation. Incomplete reaction can sometimes lead to the formation of a ketone intermediate.
-
Solution: Ensure sufficient reaction time and appropriate temperature. The reaction is often run in diethyl ether at reflux.[1]
-
Experimental Protocol: Kulinkovich Reaction
-
To a stirred solution of methyl 4-bromobenzoate (1.0 equiv) in anhydrous diethyl ether under an argon atmosphere, add titanium(IV) isopropoxide (0.1-0.2 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of ethylmagnesium bromide (2.2 equiv) in diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-(4-bromophenyl)cyclopropanol by flash column chromatography.
Diagram of the Kulinkovich Reaction Workflow
Caption: Workflow for the Kulinkovich Reaction.
Part 2: Curtius Rearrangement for Carbamate Formation
The Curtius rearrangement is a reliable method for converting carboxylic acids to carbamates.[8] However, it involves sensitive intermediates and requires careful control of reaction conditions.
Issue 1: Low Yield of the Final Carbamate
-
Potential Cause A: Incomplete Acyl Azide Formation. The conversion of the carboxylic acid to the acyl azide is a critical first step.
-
Potential Cause B: Inefficient Rearrangement. The thermal decomposition of the acyl azide to the isocyanate requires sufficient heat.
-
Potential Cause C: Poor Isocyanate Trapping. The highly reactive isocyanate intermediate must be efficiently trapped by tert-butanol.
-
Solution: Use a sufficient excess of tert-butanol to ensure the isocyanate reacts with it preferentially.
-
Issue 2: Formation of Urea Byproduct
-
Potential Cause: The formation of a symmetric urea byproduct is a strong indicator of water in the reaction mixture.[5] Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine is highly nucleophilic and reacts with another molecule of isocyanate to form the urea.
Experimental Protocol: One-Pot Curtius Rearrangement
-
To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene, add triethylamine (1.2 equiv).
-
Add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at room temperature.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours until the acyl azide formation and rearrangement are complete (monitor by IR for the appearance of the isocyanate peak at ~2250 cm⁻¹ and disappearance of the azide peak at ~2130 cm⁻¹).
-
Cool the reaction mixture to room temperature and add tert-butanol (2.0 equiv).
-
Stir the reaction overnight at room temperature or gently heat to 40-50 °C to facilitate the trapping of the isocyanate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Diagram of the Curtius Rearrangement Troubleshooting Logic
Caption: Troubleshooting Logic for the Curtius Rearrangement.
Quantitative Data Summary
| Step | Reagents | Key Parameters | Typical Yield | Reference |
| Kulinkovich Reaction | Methyl 4-bromobenzoate, EtMgBr, Ti(OiPr)₄ | Anhydrous Et₂O, Reflux | 70-85% | [1],[2] |
| Oxidation | 1-(4-bromophenyl)cyclopropanol, Jones Reagent | Acetone, 0 °C to RT | 80-90% | General Oxidation Protocols |
| Curtius Rearrangement | Carboxylic acid, DPPA, t-BuOH | Anhydrous Toluene, 80-100 °C | 75-90% | [8],[9] |
This technical guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of this compound. By understanding the underlying principles of each reaction and anticipating potential pitfalls, researchers can significantly improve their synthetic outcomes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Introduction: The synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a critical process in the development of various pharmaceutical intermediates and advanced materials. This molecule incorporates a strained cyclopropane ring, a versatile aryl bromide handle for cross-coupling reactions, and a Boc-protected amine, making it a valuable building block. However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is consistently low. What are the most likely causes?
Low yield can stem from several stages of the synthesis. The most common synthetic pathway involves two key stages: 1) Formation of the cyclopropane ring, often from an aryl precursor, and 2) Conversion of a carboxylic acid or amide intermediate to the Boc-protected amine.
Primary Causes for Low Yield:
-
Inefficient Cyclopropanation: The Kulinkovich reaction, a common method to form the cyclopropanol precursor from an ester, can be sensitive to reagent quality and stoichiometry. Side reactions of the Grignard reagent or titanacyclopropane intermediate can reduce the yield.[1][2]
-
Poor Conversion in Rearrangement Step: The Curtius or Hofmann rearrangement, used to convert a carboxylic acid or amide to the amine, can be incomplete.[3][4] The key isocyanate intermediate is highly reactive and can be trapped by residual water or other nucleophiles, leading to undesired byproducts.[5][6]
-
Product Loss During Workup/Purification: The target molecule has moderate polarity. Using an inappropriate solvent system for extraction or chromatography can lead to significant product loss.
-
Boc-Group Lability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid.[7] Exposure to acidic conditions during the reaction or workup can cause premature deprotection.[8][9]
FAQ 2: I observe an unexpected impurity with a mass corresponding to a dimer of my starting material. What is happening?
This is a common issue, particularly if your synthesis involves a Kulinkovich-type reaction starting from a methyl or ethyl 4-bromobenzoate.
-
Mechanism of Dimerization: The titanacyclopropane intermediate, which is central to the Kulinkovich reaction, can participate in side reactions. One such reaction is the reductive coupling of the ester starting material, which can lead to the formation of pinacol-type dimers.
-
Mitigation Strategy: The rate of the productive cyclopropanation reaction versus the side reactions is highly dependent on concentration and temperature.
-
Slow Addition: Add the Grignard reagent slowly to the solution of the ester and titanium catalyst. This keeps the concentration of the reactive titanium species low and favors the intramolecular cyclopropanation pathway over intermolecular coupling.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can alter the relative rates of desired and undesired reactions.
-
FAQ 3: My NMR shows the presence of a primary amine (without the Boc group). Why did the Boc protection fail or cleave?
Premature cleavage of the Boc group is almost always due to exposure to acidic conditions.[7][8][9]
-
Acidic Workup: Using a strong acid (e.g., HCl) for the aqueous workup can cleave the Boc group. Use a milder acid like saturated ammonium chloride solution or simply water if possible.
-
Acidic Reagents: If any reagents used in the final steps are acidic or contain acidic impurities, this can cause deprotection. For example, some grades of chloroform can contain trace HCl.
-
Instability on Silica Gel: While generally stable, prolonged exposure to standard silica gel during column chromatography can sometimes lead to partial Boc cleavage. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system.
FAQ 4: The Curtius/Hofmann rearrangement step is messy, with multiple byproducts. How can I improve this transformation?
The key to a clean rearrangement is the efficient formation and trapping of the isocyanate intermediate.[5][10]
-
Strictly Anhydrous Conditions: The isocyanate intermediate is highly electrophilic and will react rapidly with water to form an unstable carbamic acid, which then decarboxylates to the primary amine.[4][6] This primary amine can then react with another molecule of isocyanate to form a urea byproduct. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Efficient Trapping: In the final step where the isocyanate is trapped with tert-butanol (or di-tert-butyl dicarbonate is used), ensure the trapping agent is present in sufficient excess and the conditions favor the desired reaction.
-
Avoid Nitrene Intermediates: While thermal Curtius rearrangements are generally concerted, photochemical conditions can lead to the formation of a highly reactive nitrene intermediate.[3][11] This nitrene can undergo a variety of undesired side reactions, such as C-H insertion into the solvent.[11] Stick to thermal rearrangement conditions unless a specific protocol dictates otherwise.
Troubleshooting Guide: In-Depth Analysis
Problem 1: Low Yield in Kulinkovich Cyclopropanation
The conversion of an ester like methyl 4-bromobenzoate to 1-(4-bromophenyl)cyclopropanol is a foundational step. Low yields here will doom the overall synthesis.
Causality Analysis
The reaction relies on the in-situ formation of a titanacyclopropane intermediate from a titanium(IV) alkoxide and a Grignard reagent (e.g., EtMgBr).[2][12] This intermediate then acts as a 1,2-dicarbanion equivalent, reacting with the ester.[2][13]
Potential Failure Points & Solutions
| Symptom | Possible Cause | Recommended Solution |
| No reaction / Starting material recovered | Inactive Grignard reagent. | Titrate the Grignard reagent before use to confirm its concentration. Ensure it is fresh and was stored under an inert atmosphere. |
| Degraded titanium catalyst. | Use a fresh bottle of Ti(Oi-Pr)₄. This reagent is extremely sensitive to moisture. | |
| Low conversion, mixture of products | Incorrect stoichiometry. | The reaction typically requires at least 2 equivalents of the Grignard reagent per equivalent of ester.[2] Optimize the stoichiometry based on the quality of your Grignard reagent. |
| Formation of ethene and other byproducts | Non-productive side reaction of the titanacyclopropane.[1][2] | This side reaction is known to occur.[2] While difficult to eliminate completely, ensuring slow addition of the Grignard reagent and maintaining a consistent temperature can minimize it. |
Workflow Diagram: Troubleshooting the Kulinkovich Reaction
Caption: Troubleshooting workflow for the Kulinkovich cyclopropanation step.
Problem 2: Side Reactions During Curtius Rearrangement
The conversion of 1-(4-bromophenyl)cyclopropanecarboxylic acid to the target carbamate via a Curtius rearrangement is a common and powerful method. However, the acyl azide and isocyanate intermediates are prone to side reactions.
Mechanism of Primary Side Reaction: Urea Formation
The most common side reaction is the formation of a symmetric urea byproduct, N,N'-bis(1-(4-bromophenyl)cyclopropyl)urea.
-
Isocyanate + Water: The desired isocyanate intermediate reacts with any trace water to form a carbamic acid.[10]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to form the primary amine, 1-(4-bromophenyl)cyclopropanamine.[6]
-
Amine + Isocyanate: This newly formed primary amine is nucleophilic and attacks another molecule of the isocyanate intermediate, leading to the urea byproduct.
Visualizing the Side Reaction Pathway
Caption: Desired vs. side reaction pathways in the Curtius rearrangement.
Validated Mitigation Protocol
This one-pot protocol is designed to minimize water contamination and ensure the efficient trapping of the isocyanate.[10][14]
Reagents:
-
1-(4-bromophenyl)cyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH), anhydrous
-
Toluene, anhydrous
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous toluene to an oven-dried flask.
-
Base Addition: Add triethylamine (1.1 eq) and stir until a clear solution is formed.
-
Acyl Azide Formation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 1-2 hours. Caution: Azides are potentially explosive. Handle with appropriate care.
-
Rearrangement & Trapping: Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture. Heat the reaction to 80-90 °C and maintain for 12-18 hours, monitoring by TLC or LC-MS. The rearrangement and trapping occur in situ.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale: Using DPPA allows for the formation of the acyl azide from the carboxylic acid under mild, anhydrous conditions, avoiding the need to isolate the often-unstable acyl chloride.[11] Performing the rearrangement in the presence of the trapping nucleophile (t-BuOH) ensures that the isocyanate is converted to the desired carbamate as soon as it is formed, minimizing its opportunity to react with water or other nucleophiles.[14]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Cyclopropylamine Derivatives
Welcome to the technical support guide for navigating the specific challenges associated with the tert-butoxycarbonyl (Boc) deprotection of cyclopropylamine derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter incomplete reactions, low yields, or unexpected side products during this critical synthetic step. Here, we dissect the underlying chemical principles and provide actionable, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the deprotection of N-Boc-cyclopropylamines.
Q1: Why is my standard TFA/DCM deprotection protocol resulting in an incomplete reaction for a cyclopropylamine substrate?
A1: Incomplete deprotection is a frequent issue with N-Boc-cyclopropylamines and typically stems from a combination of factors unique to the cyclopropyl moiety:
-
Steric Hindrance: While cyclopropane is a small ring, its rigid structure, combined with the bulk of the Boc group, can impede the optimal approach of the acid required for efficient cleavage.[1][2]
-
Electronic Stabilization: The cyclopropyl group is known to significantly stabilize an adjacent carbocation.[3][4][5] This occurs through hyperconjugation with its "bent" C-C bonds, which have partial π-character.[3][6] This stabilization can slow the fragmentation of the protonated carbamate intermediate, which is a key step in the deprotection mechanism.[7][8][9]
-
Insufficient Acid Strength/Time: Standard conditions (e.g., 20-50% TFA in DCM for 1-2 hours) may simply be insufficient to overcome the activation energy for these specific substrates.[2][10][11]
Q2: I'm observing several unexpected peaks in my LC-MS analysis. What are the likely side products?
A2: The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the released tert-butyl cation.[1][2][12][13] However, with cyclopropylamine derivatives, you should also be vigilant for:
-
tert-Butylation: If your molecule contains other nucleophilic sites (e.g., indoles, phenols, thioethers), the tert-butyl cation can alkylate them, leading to a mass increase of +56 Da.[12]
-
Ring Opening: Although the cyclopropylmethyl cation is stable, under harsh acidic conditions, the strained cyclopropane ring itself can be susceptible to nucleophilic attack and opening, leading to a complex mixture of rearranged products.
-
Trifluoroacetylation: If using Trifluoroacetic Acid (TFA), the highly reactive amine product can sometimes be acylated by the TFA counter-ion, especially if the workup is not performed promptly or correctly.[14]
Q3: Is 4M HCl in dioxane a better choice than TFA for my sensitive cyclopropylamine derivative?
A3: Often, yes. 4M HCl in dioxane is an excellent alternative to TFA and is frequently more effective for stubborn Boc groups.[14][15][16] Its advantages include:
-
Higher Acidity: It can be a stronger acid system than TFA/DCM mixtures, promoting faster and more complete reactions.[2][14]
-
Crystalline Salts: The resulting amine hydrochloride salt is often a crystalline solid, which can significantly simplify purification compared to the often oily or difficult-to-handle TFA salts.[10]
-
Reduced Side Reactions: By avoiding TFA, the risk of trifluoroacetylation is eliminated.
However, care must be taken as HCl can cleave other acid-sensitive groups, and the use of dioxane requires appropriate safety precautions.[17]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by observed problems. Identify your issue and follow the recommended diagnostic and solution pathways.
Problem 1: Reaction Stalled / Incomplete Conversion
Your TLC or LC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Acid Strength or Concentration | 1. Increase TFA Concentration: Move from 25-50% TFA/DCM to neat TFA. This increases the protonating power of the medium.[14] 2. Switch to a Stronger Acid System: Substitute TFA/DCM with 4M HCl in 1,4-dioxane . This is often the most effective solution for challenging deprotections.[15][16][18] |
| Insufficient Reaction Time or Temperature | 1. Extend Reaction Time: Monitor the reaction for up to 4-18 hours. Some sterically hindered substrates require longer exposure.[19] 2. Increase Temperature: Gently warm the reaction to 30-40°C. Caution: This can also increase the rate of side product formation, so it should be used judiciously and with careful monitoring.[1][2] |
| Steric Hindrance | For exceptionally hindered substrates, more forcing conditions are necessary. A combination of 4M HCl in dioxane and gentle warming is a powerful approach.[12][14] Ensure the reaction is monitored closely for any signs of degradation. |
Problem 2: Formation of Multiple Byproducts
Your crude product analysis shows the desired product along with several other significant peaks.
| Potential Cause | Recommended Solution & Rationale |
| tert-Butyl Cation Alkylation | 1. Add a Scavenger: The tert-butyl cation is a potent electrophile.[1][2][13] Quench it by adding a scavenger to the reaction mixture. Triisopropylsilane (TIS) or Triethylsilane (TES) (5-10% v/v) are excellent choices as they are highly reactive toward carbocations.[1][2][12] 2. Rationale: The scavenger intercepts the tert-butyl cation, preventing it from reacting with nucleophilic sites on your molecule of interest. |
| Degradation of Other Acid-Labile Groups | 1. Switch to Milder Conditions: If your substrate contains other sensitive functional groups (e.g., tert-butyl esters, ethers), TFA or HCl may be too harsh.[20] 2. Consider Alternative Methods: Explore protocols such as Oxalyl Chloride in Methanol or catalytic amounts of a Lewis acid like Zinc Bromide in DCM .[14][20][21] These methods often provide cleaner deprotection for complex molecules. |
| Cyclopropane Ring Opening | This suggests the conditions are too harsh. Immediately switch to a milder acid system or an alternative non-acidic method. Avoid prolonged heating and high acid concentrations. |
Decision Workflow for Boc Deprotection
Use this flowchart to guide your experimental choices when facing challenges with N-Boc-cyclopropylamine deprotection.
Section 3: Key Experimental Protocols
Follow these detailed protocols for reliable Boc deprotection. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Deprotection with TFA/DCM
This is the first method to try for most substrates.
-
Preparation: Dissolve the N-Boc-cyclopropylamine derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is a common starting point.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Track the consumption of starting material using TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: Enhanced Deprotection with 4M HCl in Dioxane
This protocol is recommended for substrates that fail to deprotect completely with TFA.
-
Preparation: Dissolve the N-Boc-cyclopropylamine derivative in a minimal amount of a co-solvent (e.g., DCM or methanol) if necessary.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[10][14]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[10][15][16] The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitoring: Check for reaction completion by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. The resulting amine hydrochloride salt can be isolated by trituration or precipitation with a non-polar solvent (e.g., diethyl ether) and collected by filtration.[14]
Protocol 3: Deprotection with Scavengers to Minimize Side Products
Use this protocol when you suspect alkylation side reactions are occurring.
-
Preparation: Dissolve the N-Boc-cyclopropylamine derivative in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (5-10% v/v, or ~5 equivalents).
-
Reagent Addition: Cool to 0 °C and slowly add TFA to a final concentration of 50%.
-
Reaction & Monitoring: Stir at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. The crude product can then be purified by standard methods (e.g., chromatography or crystallization) to remove the silylated byproducts.
Mechanism: The Challenge of the Cyclopropyl Group
The standard acid-catalyzed Boc deprotection proceeds via an E1-like mechanism. The unique electronics of the cyclopropyl group interfere with this pathway.
The electron-donating nature of the cyclopropyl ring stabilizes the positive charge that develops on the nitrogen atom in the protonated intermediate. This stabilization effect can increase the energy barrier for the subsequent fragmentation step, where the C-O bond of the Boc group cleaves to release the tert-butyl cation, thus slowing down the overall reaction rate.[3][5]
Section 4: References
-
A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem. 10
-
Scavengers for Boc deprotection to prevent side product formation. BenchChem. 1
-
Scavengers for Boc deprotection to prevent side reactions. BenchChem. 2
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. --INVALID-LINK--
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. 15
-
Side reactions of Boc deprotection with scavengers. BenchChem. 12
-
A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem. 20
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. 13
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. 22
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. 17
-
Technical Support Center: Boc Cleavage from Sterically Hindered Amines. BenchChem. 14
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. ResearchGate. 23
-
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem. 7
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. 24
-
Amine Protection / Deprotection. Fisher Scientific. 25
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. 8
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research. 26
-
Amine Protection and Deprotection. Master Organic Chemistry. 9
-
Why is the cyclopropylmethyl carbocation exceptionally stable?. Chemistry Stack Exchange. 3
-
The chemistry and biology of cyclopropyl compounds. Burns Group, Stanford University. 4
-
Why is cyclopropyl methyl carbocation exceptionally stable?. Quora. 6
-
Cyclopropyl group. Wikipedia. 5
-
Boc Deprotection Mechanism. YouTube. 27
-
Boc Deprotection (TFA). Common Organic Chemistry. 19
-
Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry. 28
-
Boc deprotection conditions tested. ResearchGate. 18
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. --INVALID-LINK--
-
Boc-Protected Amino Groups. Organic Chemistry Portal. 29
-
BOC Protection and Deprotection. J&K Scientific LLC. 21
-
Troubleshooting incomplete Boc deprotection in peptide synthesis. BenchChem. 30
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. 31
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. Boc Deprotection - TFA [commonorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. jk-sci.com [jk-sci.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Amine Protection / Deprotection [fishersci.co.uk]
- 26. mcours.net [mcours.net]
- 27. youtube.com [youtube.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Boc-Protected Amino Groups [organic-chemistry.org]
- 30. benchchem.com [benchchem.com]
- 31. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
Technical Support Center: Navigating Boc Deprotection in the Presence of Acid-Sensitive Groups
Welcome to the Technical Support Center for troubleshooting the deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when removing the Boc protecting group from molecules containing other acid-labile functionalities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic campaigns.
The Challenge of Selective Boc Deprotection
The Boc group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions and its facile removal with acid.[1][2] However, this acid lability becomes a double-edged sword when other acid-sensitive groups are present in the molecule. The core challenge lies in finding conditions that are strong enough to cleave the Boc group quantitatively without affecting other functionalities. This guide will walk you through common problems, their causes, and robust solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during Boc deprotection in the context of acid-sensitive substrates.
Question 1: My acid-sensitive group was cleaved along with the Boc group. How can I prevent this?
This is one of the most common challenges and highlights the need for a nuanced approach to deprotection.
Underlying Cause: The acid concentration or strength is too high, leading to the cleavage of more stable acid-labile groups. The rate of cleavage for different acid-sensitive groups is highly dependent on the reaction conditions.[3][4]
Solutions:
-
Titrate Your Acid Strength: Instead of the standard 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider milder acidic conditions. The Boc group is generally one of the more acid-sensitive protecting groups, allowing for selective removal in many cases.[5]
-
Lower TFA Concentration: Start with a lower concentration of TFA (e.g., 10-20% in DCM) and monitor the reaction closely by TLC or LC-MS.[6]
-
Alternative Acids: Consider using weaker acids like formic acid or p-toluenesulfonic acid (pTSA).[6][7] 4M HCl in a non-polar solvent like dioxane is another common alternative to TFA.[3][8]
-
-
Control Reaction Temperature and Time:
-
Perform the deprotection at 0 °C to slow down the rate of cleavage of the more stable acid-sensitive group.[6]
-
Carefully monitor the reaction and quench it as soon as the Boc deprotection is complete to minimize the exposure time of the substrate to the acidic medium.
-
-
Consider Non-Acidic Deprotection Methods: In highly sensitive substrates, acidic conditions may not be viable.
-
Thermal Deprotection: Heating the Boc-protected compound can lead to its removal, sometimes selectively.[9]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids, like AlCl₃ or ZnBr₂, can selectively cleave Boc groups.[8][10]
-
Novel Reagents: Milder, more specialized reagents like oxalyl chloride in methanol have been reported for Boc deprotection on sensitive substrates.[11][12]
-
Comparative Stability of Common Acid-Labile Groups
The following table provides a general overview of the relative stability of common acid-labile protecting groups. Note that the exact conditions for cleavage can vary based on the specific molecular context.
| Protecting Group | Typical Cleavage Conditions | Relative Stability (General Trend) |
| Trityl (Tr) | Very mild acid (e.g., 1% TFA) | Least Stable |
| Boc | Mild to strong acid (e.g., 20-50% TFA, 4M HCl in dioxane) | ↓ |
| tert-Butyl ether/ester (tBu) | Strong acid (e.g., >50% TFA) | ↓ |
| Benzyloxymethyl (BOM) | Acid, Hydrogenolysis | ↓ |
| Tetrahydropyranyl (THP) | Mild aqueous acid | ↓ |
| Silyl Ethers (e.g., TBDMS) | Fluoride source (TBAF), mild acid | Most Stable (to acid) |
Question 2: The Boc deprotection is incomplete. What are the possible causes and solutions?
Incomplete deprotection can lead to complex purification challenges and lower yields.
Underlying Causes:
-
Insufficient Acid Strength or Time: The conditions may be too mild or the reaction time too short, especially for sterically hindered substrates.[3][13]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[3][4]
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[4]
-
Reagent Quality: The presence of water in hygroscopic reagents like TFA can reduce its effective acidity.[13]
Solutions:
-
Optimize Reaction Conditions:
-
Increase Acid Concentration or Time: Gradually increase the acid concentration or extend the reaction time, while carefully monitoring for side product formation.[13]
-
Elevate Temperature: Gently warming the reaction (e.g., to 40°C) can increase the deprotection rate, but this should be done with caution as it can also promote side reactions.[3]
-
Switch to a Stronger Acidic System: If milder conditions fail, moving to a stronger system like neat TFA or 4M HCl in dioxane may be necessary.[3]
-
-
Improve Solubility:
-
Co-solvents: If solubility in DCM is an issue, consider adding a co-solvent.
-
Alternative Solvents: Explore other solvents compatible with acidic conditions.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Question 3: I am observing unexpected side products after deprotection. What could they be and how can I minimize them?
The formation of side products is often due to the reactivity of the tert-butyl cation generated during the deprotection process.
Underlying Cause: The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl cation.[2][14][15] This electrophilic species can then alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine), thioethers (methionine), or thiols (cysteine).[4][5]
Solutions: The Use of Scavengers
Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with your substrate.[4][8][16]
-
Common Scavengers and Their Targets:
-
Triisopropylsilane (TIS): A very effective scavenger for trityl cations and also good for tert-butyl cations.[17]
-
Thioanisole or Phenol/p-cresol: Scavenge benzyl and tert-butyl cations, particularly useful for protecting tyrosine and tryptophan residues.[17][18]
-
1,2-Ethanedithiol (EDT): A potent scavenger for various carbocations and helps keep cysteine residues in their reduced state.[17][19]
-
Water: Can act as a scavenger, but its concentration needs to be controlled as it can affect the acidity of the medium.
-
-
Implementing a Scavenger Strategy:
-
A common practice is to use a "scavenger cocktail." For example, a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) is a robust starting point for many peptides.[20]
-
The choice of scavengers should be tailored to the specific amino acid composition of your peptide or the functional groups present in your molecule.[17]
-
Mechanism of Boc Deprotection and Side Reaction Prevention
Caption: Mechanism of Boc deprotection, potential side reactions, and their prevention using scavengers.
Preventative Strategies and Orthogonal Protection
The best troubleshooting is prevention. A well-designed synthetic strategy can circumvent many of the issues discussed above.
The Principle of Orthogonality
Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[1] The Boc group (acid-labile) is orthogonal to:
-
Alloc (Allyloxycarbonyl): Removed by transition metal catalysis (e.g., Pd).[14]
When planning a multi-step synthesis involving multiple protecting groups, selecting an orthogonal set is crucial for achieving high yields and purity.[1][23][24]
Frequently Asked Questions (FAQs)
Q1: Can I use HCl in methanol for Boc deprotection? A: Yes, HCl in an organic solvent like methanol or dioxane is a common and effective method for Boc deprotection.[8] It can sometimes offer different selectivity compared to TFA.
Q2: How do I monitor the progress of my Boc deprotection reaction? A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] On TLC, the deprotected amine product will be significantly more polar (lower Rf) than the Boc-protected starting material. LC-MS can confirm the disappearance of the starting material and the appearance of the product with the correct mass.[4]
Q3: Is it possible to selectively deprotect one Boc group in the presence of another? A: Generally, this is very challenging as the reactivity of two Boc groups is often similar. However, subtle differences in steric or electronic environments can sometimes be exploited. For instance, an aryl N-Boc group may be removed thermally in the presence of an alkyl N-Boc group under specific continuous flow conditions.[9] Selective cleavage of a secondary N-Boc group in the presence of a primary one has also been reported using ZnBr₂.[10]
Q4: What should I do if my product is unstable to acidic conditions after deprotection? A: After deprotection, the product is typically an amine salt (e.g., TFA or HCl salt). It's crucial to neutralize the reaction mixture during work-up (e.g., with a mild base like saturated aqueous sodium bicarbonate) to obtain the free amine, especially if it is unstable in its salt form.[3] If the free amine is also unstable, it may need to be used immediately in the next step without isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. benchchem.com [benchchem.com]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Protective Groups [organic-chemistry.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Formation of Impurities During Synthesis and Purification
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of impurities during the critical processes of chemical synthesis and purification. Adhering to stringent purity requirements is paramount for the safety, efficacy, and stability of pharmaceutical products.[1][2] This resource provides in-depth, experience-driven answers to common challenges, grounded in established scientific principles and regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity formation and control, providing concise, actionable answers.
Q1: What are the primary sources of impurities in a synthetic process?
Impurities can be introduced at nearly every stage of drug development and manufacturing.[3] The most common sources include:
-
Starting Materials and Reagents: Impurities present in raw materials or reagents can carry through the synthesis to the final product.[2]
-
Synthesis Process: Unintended byproducts from side reactions, incomplete reactions leaving unreacted starting materials, and residual catalysts or reagents are major contributors.[3][4]
-
Manufacturing and Equipment: Cross-contamination between batches, leaching of metals from reactors, and contaminants from filter aids or the manufacturing environment can introduce impurities.[5]
-
Degradation: The drug substance itself can degrade over time due to exposure to light, heat, moisture, or interaction with excipients, forming degradation products.[3][6]
-
Storage and Packaging: Leachables from container closure systems and improper storage conditions can lead to the formation of new impurities.[1][5]
Q2: How are impurities classified?
The International Council for Harmonisation (ICH) provides a framework for classifying impurities found in new drug substances.[1][7] They are broadly categorized into:
-
Organic Impurities: These are often process-related or drug-related and can include starting materials, by-products, intermediates, degradation products, and reagents.[4][7]
-
Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids.[3][4][7]
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the production of the final formulation.[4][7]
Q3: What are the regulatory thresholds I need to be aware of for impurities?
The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][7] These thresholds are based on the maximum daily dose of the drug.
| Threshold Type | Purpose | General Starting Level |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | 0.03% - 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined. | 0.05% - 0.10% |
| Qualification Threshold | The level above which an impurity must be assessed for its biological safety. | 0.05% - 0.15% |
Note: These are general thresholds and can vary based on the maximum daily dose. Always refer to the latest ICH guidelines for specific values.[1][8]
Q4: What is an "impurity profile" and why is it important?
An impurity profile is a comprehensive description of the identified and unidentified impurities present in a drug substance or product.[6][9] It is critical for:
-
Ensuring Safety and Efficacy: The presence of impurities can affect the safety and therapeutic effect of a drug.[2][10]
-
Process Control: A consistent impurity profile indicates a robust and well-controlled manufacturing process.[11]
-
Regulatory Compliance: Regulatory agencies require a thorough characterization of the impurity profile for new drug applications.[9][12]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during synthesis and purification, including step-by-step protocols and the rationale behind them.
Troubleshooting Issue 1: An Unknown Impurity Appears in the Final Product
Scenario: A new, unidentified peak appears in the HPLC chromatogram of your final Active Pharmaceutical Ingredient (API) batch, exceeding the identification threshold.
Causality: The appearance of a new impurity can stem from a change in raw material supplier, a subtle deviation in reaction conditions (e.g., temperature, reaction time), or degradation during storage or workup.
Troubleshooting Workflow:
Caption: Workflow for identifying and controlling a new impurity.
Detailed Protocol: Impurity Identification and Source Investigation
-
Step 1: Isolate and Characterize the Impurity.
-
Objective: To obtain a pure sample of the unknown impurity for structural analysis.
-
Method:
-
Preparative Chromatography: Use preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to isolate a sufficient quantity of the impurity.[13]
-
Structural Elucidation: Employ a combination of analytical techniques to determine the structure:
-
LC-MS/MS: Provides molecular weight and fragmentation data.[14]
-
High-Resolution Mass Spectrometry (HRMS): Determines the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR): Provides detailed information about the molecular structure.[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups.[14]
-
-
-
-
Step 2: Investigate the Source of the Impurity.
-
Objective: To pinpoint where in the process the impurity is being formed or introduced.
-
Method:
-
Retrospective Analysis: Review batch records for any deviations in reaction parameters, such as temperature, pressure, or reaction time.[16] Analyze retained samples of raw materials and intermediates.
-
Forced Degradation Studies: Subject the pure API to stress conditions (e.g., heat, light, acid, base, oxidation) to determine if the impurity is a degradation product.[13] This helps to understand the degradation pathway.[3]
-
Reaction Monitoring: Use in-situ reaction monitoring techniques (e.g., ReactIR, Raman spectroscopy) or automated sampling to track the formation of the impurity throughout the reaction.[11]
-
-
-
Step 3: Develop a Control Strategy.
-
Objective: To minimize or remove the impurity to an acceptable level.
-
Method:
-
Process Optimization: Modify reaction conditions to disfavor the formation of the impurity. This could involve changing the temperature, solvent, catalyst, or order of reagent addition.[13][16]
-
Purification Enhancement: Improve the purification process to effectively remove the impurity. This may involve developing a new recrystallization procedure, optimizing the chromatography method (e.g., changing the stationary or mobile phase), or introducing a scavenging agent.[17]
-
Specification Setting: Once the impurity is identified and its formation is controlled, establish a specification limit in the final product based on ICH guidelines.[1][12]
-
-
Troubleshooting Issue 2: Poor Yield After Purification Due to Impurity Removal
Scenario: A multi-step purification process successfully removes a key impurity, but the overall yield of the API is unacceptably low.
Causality: Aggressive purification methods can lead to product loss. The chosen technique may not be selective enough, or the product may be degrading during the purification process itself.
Troubleshooting Workflow:
Caption: Decision tree for optimizing yield during purification.
Detailed Protocol: Optimizing Purification for Higher Yield
-
Step 1: Diagnose the Source of Product Loss.
-
Objective: To understand where the product is being lost in the current purification scheme.
-
Method:
-
Mass Balance Analysis: Carefully quantify the amount of desired product and key impurities at each stage of the purification. Analyze mother liquors, wash streams, and used stationary phases to determine where the product is ending up.
-
Stability Assessment: Expose a pure sample of your API to the conditions of each purification step (e.g., solvent, temperature, pH) for the duration of the process and analyze for degradation.
-
-
-
Step 2: Optimize or Change the Purification Technique.
-
Objective: To select and refine a purification method that maximizes impurity removal while minimizing product loss.
-
Method:
-
Recrystallization: This is often a highly effective and scalable method.
-
Protocol: Conduct a solvent screen to find a solvent or solvent system where the API has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.[18] Optimize the cooling rate to control crystal size and purity.
-
-
Chromatography: While effective, it can be costly and lead to losses.
-
Protocol: Optimize column loading to avoid overloading. Develop a more selective mobile phase gradient to better resolve the product from the impurity. Consider alternative stationary phases (e.g., normal-phase, ion-exchange) if reverse-phase is not optimal.[19]
-
-
Liquid-Liquid Extraction: Can be used to remove impurities with different acid/base properties or polarities.
-
Protocol: Adjust the pH of the aqueous phase to ionize either the impurity or the product, allowing for separation into an organic layer.
-
-
Scavenger Resins: These offer a highly selective way to remove specific types of impurities (e.g., unreacted reagents, metal catalysts).[17]
-
Protocol: Select a scavenger with a functional group that will selectively bind to the target impurity. The product can then be isolated by simple filtration.[17]
-
-
-
Part 3: Advanced Analytical Techniques for Impurity Profiling
A robust impurity profiling strategy relies on a suite of advanced analytical techniques capable of detecting, quantifying, and identifying impurities at trace levels.
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC/UPLC | Separation and quantification of non-volatile and semi-volatile organic impurities.[14][15] | Gold standard for purity analysis; high resolution and sensitivity.[14] | Requires reference standards for absolute quantification of known impurities. |
| Gas Chromatography (GC) | Analysis of volatile organic impurities, such as residual solvents.[14] | Excellent for volatile compounds; high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Mass Spectrometry (MS) | Identification of unknown impurities by providing molecular weight and structural information.[14] | Highly sensitive; can be coupled with LC or GC (LC-MS, GC-MS) for powerful analysis.[14][15] | Ionization efficiency can vary between compounds. |
| NMR Spectroscopy | Definitive structure elucidation of isolated impurities.[14][15] | Provides unambiguous structural information. | Requires relatively large amounts of pure sample; lower sensitivity than MS. |
| ICP-MS/ICP-OES | Quantification of elemental impurities (heavy metals, residual catalysts).[14] | Extremely sensitive for trace metal analysis.[14] | Does not provide information on organic impurities. |
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 3. veeprho.com [veeprho.com]
- 4. moravek.com [moravek.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tasianinch.com [tasianinch.com]
- 8. database.ich.org [database.ich.org]
- 9. FAQs: Organic Impurities [usp.org]
- 10. jpionline.org [jpionline.org]
- 11. mt.com [mt.com]
- 12. fda.gov [fda.gov]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. m.youtube.com [m.youtube.com]
- 17. silicycle.com [silicycle.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Welcome to the Technical Support Center for Reaction Optimization. As a Senior Application Scientist, I've seen firsthand how even the most promising chemical transformations can be hampered by suboptimal conditions. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and enhance your reaction yields. We will move beyond simple procedural lists to explore the fundamental principles governing chemical reactivity, empowering you to make informed, data-driven decisions at the bench.
This is not a rigid set of rules, but a dynamic framework for problem-solving. We will address the most common challenges encountered in the lab and provide systematic approaches to overcome them, ensuring your syntheses are efficient, reproducible, and scalable.
This section addresses the most pressing issues that typically lead to disappointing results. Each question is followed by a detailed explanation of potential causes and a logical troubleshooting workflow.
Q1: My reaction is not going to completion, resulting in low conversion of my starting material. What should I investigate?
Low conversion is one of the most common hurdles in synthesis. The root cause often lies in one of several key areas: reaction kinetics, equilibrium limitations, or reagent integrity.
Causality & Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit catalysts or introduce side reactions.[1] Always ensure the purity of your reagents. Additionally, accurately verify the stoichiometry. An incorrect limiting reagent calculation is a frequent source of error.
-
Insufficient Reaction Time: Some reactions are simply slow.[1] Before assuming a failure, ensure the reaction has been given adequate time. Monitor the reaction's progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy). If the reaction stalls, it may have reached equilibrium or a catalyst may have deactivated.
-
Inadequate Temperature: Reaction rates are highly dependent on temperature.[2][3] An insufficient temperature may lead to a slow reaction rate, while excessive heat can cause decomposition of reactants, products, or catalysts.[4][5] This balance is critical. According to the Arrhenius equation, a general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature, but this also increases the rate of potential decomposition pathways.[2]
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be "poisoned" by impurities or may degrade under the reaction conditions.[6] Consider if your reagents or solvent were properly purified and dried.
-
Reversible Reactions: The reaction may be reaching a chemical equilibrium where the forward and reverse reaction rates are equal, preventing further conversion of reactants to products.[7] In such cases, applying Le Chatelier's Principle by removing a product (e.g., water via a Dean-Stark trap) or adding an excess of one reactant can shift the equilibrium towards the product side.
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Purity Enhancement of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Welcome to the technical support resource for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS 360773-84-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require methodologies to achieve high purity standards. Here, we address common challenges encountered during purification and provide robust, field-tested protocols to resolve them.
Introduction: The Importance of Purity
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The presence of impurities, even in small amounts, can have significant downstream consequences, including altered biological activity, difficult-to-remove side products in subsequent steps, and complications in regulatory filings. This guide provides a systematic approach to identifying and removing these impurities.
The synthesis of 1-arylcyclopropylamines often involves variations of the Kulinkovich-Szymoniak reaction, which utilizes a nitrile, a Grignard reagent, and a titanium alkoxide catalyst.[1][2] While effective, this method can generate several characteristic impurities that must be addressed.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues reported by users in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue after workup. Is this normal, and how do I proceed?
A1: It is not uncommon for the crude product from a titanium-mediated cyclopropanation to be an oil or a semi-solid, often with color from residual titanium species. The key is to determine if the desired product has formed.
-
Initial Analysis: First, take a small aliquot of the crude material and analyze it by Thin Layer Chromatography (TLC) and LC-MS. This will confirm the presence of the product (m/z confirmation) and give a preliminary idea of the impurity profile.
-
Causality: The oily nature often stems from residual high-boiling solvents (e.g., THF), low molecular weight side products, or incomplete reaction. The color is typically due to persistent titanium(III)/titanium(IV) complexes that were not fully quenched during the aqueous workup.
-
Path Forward: Do not be discouraged by the physical appearance. Proceed with a primary purification step. For many Boc-protected amines, trituration or recrystallization can be surprisingly effective at removing both colored impurities and oils, causing the desired product to solidify.[3][4] If this fails, column chromatography is the next logical step.
Q2: I'm seeing multiple spots on my TLC plate. What are the likely impurities?
A2: The identity of impurities is closely linked to the synthetic route. For a Kulinkovich-Szymoniak type synthesis from 4-bromobenzonitrile, common impurities include:
-
Unreacted 4-bromobenzonitrile: A non-polar starting material.
-
Tertiary Carbinamine: Formed from the reaction of the azatitanacycle intermediate with more than two equivalents of the Grignard reagent.[1] This impurity is often more non-polar than the desired product.
-
Ketone byproduct: Arises from the hydrolysis of an intermediate imine complex before the final cyclization.[1]
-
Residual (Boc)₂O: If the Boc-protection step is separate, unreacted di-tert-butyl dicarbonate may be present. It is non-polar and can be visualized by staining (e.g., with potassium permanganate).
-
Baseline Material: Highly polar impurities, possibly from the hydrolysis of the Grignard reagent or amine salts, which will remain at the baseline of the TLC plate.
The diagram below illustrates the potential origins of these common process impurities.
Caption: Origin of common impurities in the synthesis of the target compound.
Q3: My compound streaks badly on my silica TLC plate and chromatography column. How can I fix this?
A3: Streaking (or tailing) of amines on silica gel is a classic problem caused by the interaction of the basic amine group with the acidic silanol (Si-OH) groups on the silica surface. This leads to poor separation and broad peaks.
-
The Solution: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[5]
-
For Column Chromatography: Add 0.5-1% triethylamine (Et₃N) or ammonia solution (e.g., 1% of a 7N solution in methanol) to your eluent mixture (e.g., Hexane/Ethyl Acetate).
-
For TLC: Prepare your developing chamber solvent with the same percentage of the basic modifier.
-
-
Causality: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel. This effectively "masks" these sites from your product, allowing it to travel through the column or up the TLC plate with a much-improved spot or peak shape.
Q4: I performed column chromatography, but my purified fractions are still not clean. What went wrong?
A4: This usually points to one of several common chromatographic errors. The workflow below can help diagnose the issue.
References
Technical Support Center: Navigating the Purification of Brominated Organic Compounds
As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on the purification challenges specific to brominated organic compounds. This resource is structured to help you navigate common issues, from initial work-up to final purity analysis, ensuring the integrity of your valuable molecules.
The introduction of a bromine atom into an organic molecule is a powerful synthetic tool, yet it presents a unique set of purification challenges. The electronegativity and size of bromine can alter a molecule's polarity, solubility, and stability, requiring carefully considered purification strategies. This guide provides troubleshooting protocols and answers to frequently asked questions to streamline your workflow and enhance your purification success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when purifying brominated compounds.
Q1: What are the most common impurities I should expect in my crude product after a bromination reaction?
A: Typically, you will encounter a mixture of several components. The most common impurities include:
-
Unreacted Starting Material: Incomplete reactions are common, leading to contamination of the desired product with the initial non-brominated compound.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure it has gone to completion.[2]
-
Over-brominated Species: Aromatic rings that are activated or reaction conditions that are too harsh can lead to the formation of di- or tri-brominated products.[2] Careful control of reaction temperature and slow, dropwise addition of the brominating agent can minimize this.[2]
-
Residual Elemental Bromine (Br₂): Excess bromine from the reaction is a frequent contaminant that imparts a characteristic reddish-brown or yellow color to the crude product and must be quenched and removed during work-up.[3][4]
-
By-products from Quenching: If you use a quenching agent like sodium thiosulfate in acidic conditions, elemental sulfur can precipitate, complicating the purification process.[2][3]
-
Dehalogenated Impurities: The carbon-bromine bond can be labile under certain conditions. Your compound may lose its bromine atom during purification, especially during catalytic hydrogenation or sometimes on silica gel, resulting in an impurity that is often challenging to separate.[5][6][7]
Q2: How do I effectively remove the residual bromine color from my reaction mixture?
A: The removal of excess elemental bromine is a critical work-up step known as quenching. This is typically achieved by adding a reducing agent that converts colored bromine (Br₂) into colorless bromide ions (Br⁻).[3] The most common quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2][3] Vigorous stirring is essential to ensure good mixing between the organic and aqueous phases.[3] The quench is complete when the reddish-brown or yellow color of bromine in the organic layer has completely disappeared.[4]
Q3: What is the best general purification strategy for a crude brominated product?
A: The strategy depends on the physical state and stability of your compound.
-
For Solids: Recrystallization is often the most effective and scalable method for purification, assuming a suitable solvent can be found.[2][8] It is particularly good at removing trace impurities and can yield highly pure crystalline material.
-
For Oils or Thermally Sensitive Solids: Flash column chromatography is the preferred method.[9][10][11] It allows for the separation of compounds with different polarities, such as the starting material, the desired mono-brominated product, and any over-brominated by-products.
-
For Volatile Compounds: Distillation can be an option, but care must be taken as heating can sometimes promote decomposition or dehalogenation.[12]
Q4: My brominated compound seems to be degrading during flash chromatography. What are the likely causes and solutions?
A: Degradation on silica gel is a known issue for certain classes of organic compounds, including some organohalides. There are two primary causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition or dehalogenation of sensitive compounds.[13]
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of degradation.
Solutions:
-
Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic additive like triethylamine (~0.1-1%) for basic compounds, or by using commercially available deactivated silica.[10]
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina or Florisil.[13]
-
Optimize Your Solvent System: A well-chosen eluent will ensure your compound moves down the column at a reasonable pace (Rf of ~0.3 is a good target) without excessive retention, minimizing contact time.[10]
Q5: How can I definitively assess the purity of my final brominated compound?
A: A multi-technique approach is essential for a comprehensive purity assessment.[14]
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of purity. A single spot is a good indication of purity, but not a guarantee.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and can reveal the presence of proton-bearing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value when run with a certified internal standard.[14][15]
-
Chromatographic Methods (GC-MS, HPLC): These techniques are excellent for separating and quantifying impurities, even those structurally very similar to the main compound.[15][16] They are particularly useful for detecting non-volatile or non-UV active impurities that might be missed by other methods.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum.
Section 2: Troubleshooting Guides
Guide 1: Work-up and Quenching of Excess Bromine
The quenching of unreacted bromine is the first critical step in purification. Problems here can complicate all subsequent steps.
Experimental Protocol: Quenching with Sodium Thiosulfate
-
Cool the Reaction: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath. This is vital to control the exothermic nature of the quench.[4]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][3]
-
Slow Addition: With vigorous stirring, slowly add the sodium thiosulfate solution to the reaction mixture. Continue the addition dropwise until the reddish-brown color of bromine is fully discharged and the organic layer becomes colorless or pale yellow.[3][4]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
Troubleshooting Quenching Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent yellow/orange color in the organic layer. | Insufficient quenching agent added.[2] | Add more quenching solution portion-wise until the color disappears. Ensure vigorous stirring to improve contact between the organic and aqueous phases.[3][4] |
| Formation of a fine white/yellow precipitate. | The reaction mixture is acidic, causing sodium thiosulfate to decompose into elemental sulfur.[2][3][4] | 1. Neutralize the mixture with a base like sodium bicarbonate before or during the quench. 2. Use an alternative quencher like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), which are less prone to this issue.[2][3] 3. If sulfur has already formed, it can often be removed by filtering the organic solution through a pad of Celite.[3] |
| The quenching reaction is violently exothermic. | High concentration of bromine; rapid addition of the quencher.[3] | 1. Ensure the reaction mixture is thoroughly cooled in an ice bath before and during the quench.[3] 2. Add the quenching agent slowly and dropwise to maintain temperature control.[2] |
Diagram: Selecting a Quenching Agent
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
- 12. quora.com [quora.com]
- 13. Purification [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]
Technical Support Center: Stability and Handling of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
Welcome to the technical support guide for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS No. 360773-84-8).[1][2][3][4] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthetic intermediate. Here, we address common questions and concerns regarding its stability, storage, and handling to ensure the integrity of your experimental outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique combination of a strained cyclopropyl ring, a functionalizable bromophenyl moiety, and a protected amine. The tert-butyloxycarbonyl (Boc) protecting group is critical for its use in multi-step syntheses.[5][6] However, the very features that make the Boc group synthetically useful—its sensitivity to certain conditions—also render the molecule susceptible to degradation if not stored and handled properly. This guide provides expert-driven insights and validated protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: I received my this compound as a white solid, but after a few weeks on the bench, it has a slightly yellowish tint and seems more clumpy. What is happening?
A: This is a common observation and often indicates the initial stages of degradation. The primary cause is likely slow hydrolysis of the carbamate due to exposure to atmospheric moisture.[7] The clumping results from the formation of the more polar, free amine degradation product—1-(4-bromophenyl)cyclopropylamine hydrochloride or carbamate salt—which can be hygroscopic. The color change can result from minor impurities or subsequent reactions of the degradation products. We strongly advise against benchtop storage for this compound.
Q2: My TLC analysis of a stored sample shows a new, more polar spot near the baseline that wasn't there initially. What is this impurity?
A: The new, highly polar spot is almost certainly the unprotected amine, 1-(4-bromophenyl)cyclopropylamine . The Boc group is highly labile to acid, and even trace amounts of acidic impurities or atmospheric CO₂ in the presence of moisture can catalyze its cleavage over time.[7][8][9] This deprotection reaction replaces the non-polar tert-butyl group with a primary amine, which interacts much more strongly with the silica gel on your TLC plate, resulting in a significantly lower Rf value.
Q3: My LC-MS/NMR results confirm the presence of a new compound with a mass corresponding to the loss of the Boc group. What are the primary chemical pathways for this degradation?
A: There are two main degradation pathways for this molecule during storage, both resulting in the loss of the Boc protecting group.
-
Acid-Catalyzed Deprotection: This is the most common pathway. The carbamate oxygen is protonated by an acid catalyst (H⁺). This triggers the elimination of the stable tert-butyl cation, which rapidly deprotonates to form gaseous isobutene. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free primary amine and carbon dioxide.[6][10]
-
Hydrolysis: While the Boc group is generally stable to base, it can undergo slow hydrolysis when exposed to moisture over long periods.[7] This involves the nucleophilic attack of water on the carbamate carbonyl, leading to the formation of the free amine, tert-butanol, and carbon dioxide.
Both pathways lead to the same primary amine impurity, which can compromise subsequent reactions.
Q4: What are the definitive, non-negotiable storage conditions to ensure the long-term stability of this compound?
A: To minimize degradation and ensure a shelf life of months to years, the compound must be protected from four key environmental factors: acids, moisture, heat, and light. The following conditions are recommended:
-
Temperature: 2-8°C (refrigerated).[7] This minimizes thermal degradation.[7]
-
Atmosphere: Store under an inert gas like Argon or Nitrogen.[7] This displaces moisture and atmospheric CO₂.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light.[7]
-
Environment: Store in a desiccated environment, such as a desiccator cabinet containing a drying agent.[7]
Troubleshooting Guide: Purity and Stability Issues
This table provides a quick reference for identifying and resolving common problems encountered during the storage and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action & Rationale |
| Change in physical appearance (e.g., color change from white to off-white/yellow, clumping) | 1. Moisture Absorption: Leads to hydrolysis and formation of hygroscopic salts.[7] 2. Minor Oxidation/Impurity Formation: Due to exposure to air and light. | Action: Immediately transfer the material to a new, dry amber vial, flush with argon/nitrogen, seal tightly, and store in a desiccator at 2-8°C. Rationale: This removes the compound from the compromising environment to prevent further degradation. Assess purity via TLC or HPLC before use. |
| New, polar spot on TLC (Rf ≈ 0-0.2 in 20% EtOAc/Hexane) | Boc Deprotection: Cleavage of the Boc group to form the free primary amine.[8][9] | Action: Confirm the identity of the impurity via LC-MS. If the level is low (<5%), the material may be usable for some applications, but this should be determined empirically. For high-purity requirements, repurification via column chromatography is necessary. Rationale: The free amine can interfere with subsequent reactions (e.g., acting as a nucleophile, poisoning catalysts). |
| Reduced yield or unexpected side products in subsequent reaction | Loss of Purity: The presence of the deprotected amine or other degradation products is consuming reagents or catalyzing side reactions. | Action: Before any reaction, perform a purity check using the analytical protocols below. If impurities are detected, repurify the starting material. Rationale: Using material of unknown or compromised purity is a primary source of failed reactions. Validating starting material integrity saves time and resources. |
| Inconsistent analytical results (NMR, LC-MS) | Ongoing Degradation: The sample is degrading between analyses due to improper handling on the bench. | Action: Prepare analytical samples immediately before analysis. Do not leave solutions of the compound on the benchtop for extended periods, especially in protic or unpurified solvents which may be acidic. Rationale: Solvents like methanol or even trace water in DMSO can facilitate degradation once the compound is in solution. |
Visualizing the Degradation Process
A logical approach to troubleshooting is essential. The following workflow outlines the steps from observing a potential issue to resolving it.
Caption: Troubleshooting workflow for suspected degradation.
The primary chemical pathway of degradation is acid-catalyzed deprotection, as illustrated below.
Caption: Acid-catalyzed degradation pathway of the Boc group.
Analytical and Storage Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general-purpose reverse-phase HPLC method to quantify the purity of your material and detect the primary amine degradation product.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Expected Results: The parent compound, this compound, will be a late-eluting peak. The degradation product, 1-(4-bromophenyl)cyclopropylamine, will be an early-eluting, sharp peak due to its higher polarity and protonation by TFA.
Protocol 2: Recommended Long-Term Storage Procedure
-
Select Container: Choose a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquot Material: If you have a large batch, aliquot the material into several smaller vials. This prevents contamination of the entire batch with repeated openings.
-
Inert Atmosphere: Place the open vial(s) in a desiccator or glove box. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Seal Tightly: Securely tighten the cap on the vial while still under the inert atmosphere.
-
Add Secondary Seal: For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Store Cold and Dry: Place the sealed vial inside a labeled, sealed secondary container (like a small plastic box) within a desiccator cabinet. Store the entire desiccator in a refrigerator at 2-8°C.
By adhering to these protocols, you can ensure the chemical integrity of your this compound, leading to more reliable and reproducible research.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 360773-84-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound 360773-84-8, CasNo.360773-84-8 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 4. 360773-84-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage steric hindrance in chemical reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs) about Steric Hindrance
This section addresses fundamental questions regarding steric hindrance, providing a foundational understanding for troubleshooting more complex issues.
Q1: What is steric hindrance and how does it impact reaction outcomes?
A: Steric hindrance is a phenomenon that occurs when the spatial arrangement of atoms or groups of atoms in a molecule physically obstructs a chemical reaction.[1] This obstruction, often caused by bulky substituents near the reaction center, can significantly slow down or even prevent reactions from occurring by making it difficult for reactants to approach each other and form the necessary transition state.[2][3] In drug development, steric hindrance is a critical consideration as it can influence how a drug molecule interacts with its target protein, affecting its efficacy and selectivity.[4][5]
Q2: How can I qualitatively predict the potential for steric hindrance in my reaction?
A: A qualitative prediction can be made by examining the three-dimensional structure of your reactants. Look for large, bulky groups (e.g., tert-butyl groups, phenyl groups) located near the reactive site. The more substituted the carbon atom at the reaction center, the greater the potential for steric hindrance.[6][7] For instance, in nucleophilic substitution reactions, tertiary substrates are more sterically hindered than secondary, which are more hindered than primary substrates.[6][8]
Q3: Are there computational tools that can help quantify steric effects?
A: Yes, computational chemistry offers powerful tools to predict and quantify steric effects.[9] Steric indices, such as the Tolman cone angle and the percent buried volume (%VBur), are parameters used to describe the spatial arrangement of atoms and can help predict reactivity and stability.[10][11] These computational methods can be invaluable in designing new catalysts and predicting the outcomes of reactions involving sterically demanding molecules.[10][11]
Section 2: Troubleshooting Guide for Sterically Hindered Reactions
This guide provides a systematic approach to troubleshooting common issues encountered when dealing with sterically hindered compounds.
Issue 1: Low or No Product Yield
A low or nonexistent yield is a primary indicator that steric hindrance is significantly impeding your reaction.
Causality:
Bulky groups on one or both reactants can prevent them from achieving the necessary proximity and orientation for a successful reaction, leading to a high activation energy barrier.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Undesired Side Products
Steric hindrance can alter the selectivity of a reaction, leading to the formation of byproducts.
Causality:
When the desired reaction pathway is sterically blocked, alternative, less hindered pathways may become more favorable. For example, in nucleophilic substitution reactions, steric hindrance can favor elimination (E2) over substitution (SN2).[12]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can provide the activation energy for side reactions.[13] Running the reaction at a lower temperature may increase selectivity for the desired product.
-
Choose a More Selective Reagent: Utilize reagents that are sterically demanding themselves, which can favor attack at less hindered positions.
-
Employ a Catalyst: A well-chosen catalyst can stabilize the transition state of the desired reaction, making it more favorable than competing pathways.[2]
Section 3: Experimental Protocols and Methodologies
This section provides detailed protocols for common strategies to overcome steric hindrance.
Protocol 1: Optimization of Reaction Temperature
Objective: To determine the optimal temperature to overcome the activation energy barrier imposed by steric hindrance without promoting side reactions or decomposition.
Methodology:
-
Set up a series of small-scale reactions in parallel.
-
Vary the reaction temperature in systematic increments (e.g., 5-10 °C).
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
Plot the yield of the desired product as a function of temperature.
-
Identify the temperature that provides the best balance of reaction rate and selectivity.
Protocol 2: Solvent Selection to Mitigate Steric Effects
Objective: To select a solvent that minimizes steric clashes and can stabilize the transition state.
Rationale:
The choice of solvent can have a profound impact on reactions involving sterically hindered substrates.[14][15][16] Less viscous solvents can facilitate molecular motion, while polar aprotic solvents (e.g., DMF, DMSO) can enhance the reactivity of nucleophiles.[17] The topography of the solvent molecule itself can influence how it interacts with the solute at the molecular level.[14][15][16]
Methodology:
-
Consult solvent property tables to identify a range of solvents with varying polarities, viscosities, and steric profiles.
-
Perform the reaction in a selection of these solvents under otherwise identical conditions.
-
Analyze the reaction outcomes to determine which solvent provides the highest yield and selectivity.
| Solvent | Dielectric Constant (20°C) | Viscosity (cP at 20°C) | General Observation for Sterically Hindered Reactions |
| Hexane | 1.88 | 0.31 | Generally poor for polar reactions. |
| Toluene | 2.38 | 0.59 | Can be effective for non-polar reactants. |
| Dichloromethane | 8.93 | 0.44 | A common starting point for many reactions. |
| Tetrahydrofuran (THF) | 7.58 | 0.55 | Good for reactions involving organometallics. |
| Acetonitrile | 37.5 | 0.37 | Polar aprotic, can accelerate SN2 reactions. |
| Dimethylformamide (DMF) | 36.7 | 0.92 | Polar aprotic, good at solvating cations. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 2.2 | Highly polar aprotic, can significantly increase rates. |
Protocol 3: Strategic Selection of Reagents and Catalysts
Objective: To choose reagents and catalysts that are either sterically small or specifically designed to operate in a sterically congested environment.
Reagent Selection:
-
Nucleophiles: When possible, opt for smaller, more potent nucleophiles. For example, in an SN2 reaction, methoxide is less sterically hindered and more nucleophilic than tert-butoxide.
-
Protecting Groups: If a protecting group is necessary, choose one that is large enough to be effective but can be removed under mild conditions without causing steric congestion in subsequent steps.
Catalyst Design:
The rational design of catalysts is a powerful strategy to overcome steric hindrance.[18] Catalysts can be designed with specific three-dimensional structures to accommodate bulky substrates.[19] For instance, certain ligands in organometallic catalysis can be tailored to create a more open coordination sphere around the metal center, facilitating the reaction of sterically demanding substrates.[13]
Caption: Logic for catalyst selection in sterically hindered reactions.
Section 4: Advanced Strategies and Future Outlook
Supramolecular Catalysis
Inspired by enzymes, supramolecular catalysis utilizes host-guest chemistry to create confined microenvironments that can overcome steric challenges.[20] These systems can stabilize desired transition states through noncovalent interactions, leading to remarkable rate accelerations and selectivities.[20]
Application in Drug Design
In medicinal chemistry, steric hindrance can be strategically employed to enhance drug properties.[5] Introducing bulky groups can improve selectivity by preventing a drug molecule from binding to off-target receptors.[4] This approach was successfully used in the design of new inhibitors for beta-lactamases, enzymes that confer antibiotic resistance.[21]
Conclusion
Managing steric hindrance is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the interplay of various experimental parameters. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the outcomes of reactions involving sterically demanding compounds. The continued development of computational tools and novel catalytic systems promises to further expand our ability to control and even exploit steric effects in chemical synthesis and drug discovery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. fiveable.me [fiveable.me]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. fastercapital.com [fastercapital.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. % V Bur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00725A [pubs.rsc.org]
- 11. % VBur index and steric maps: from predictive catalysis to machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fastercapital.com [fastercapital.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Catalyst design | Laboratory for Chemical Technology [lct.ugent.be]
- 19. Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations [dash.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Boc Deprotection Side Reactions
Welcome to the technical support center for troubleshooting side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to ensure the highest purity and yield for your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Boc deprotection.
Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?
A1: The Boc group is reliably removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The reaction begins when the acid protonates the carbamate oxygen, weakening the C-O bond. This leads to the bond's cleavage, generating a free amine (as its acid salt), carbon dioxide, and, critically, a stable tert-butyl cation.[1] This highly reactive tert-butyl cation is the primary cause of most side reactions.[2] As a potent electrophile, it will readily attack any available nucleophilic sites on your target molecule, leading to unwanted alkylation byproducts.[3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2] The most common targets include:
-
Tryptophan (Trp): The electron-rich indole ring is exceptionally prone to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt. It is also susceptible to oxidation.[2][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[2][5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2]
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection or cleavage cocktail.[6] Their purpose is to trap reactive electrophiles, like the tert-butyl cation, before they can react with your peptide or molecule.[7] They function by being either more reactive or present in a much higher concentration than the sensitive residues, effectively outcompeting them for the carbocations.[6][8]
Q4: Can I use a "universal" scavenger cocktail for all my deprotections?
A4: While some cocktails are broadly effective, a "one-size-fits-all" approach is not optimal. The ideal scavenger cocktail is dictated by the specific amino acids in your peptide sequence. A standard mixture like TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is a robust starting point for many peptides.[9][10] However, sequences rich in sensitive residues like Cys, Met, or Trp often require more specialized and potent cocktails, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[11][12]
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section provides in-depth guidance on identifying and solving specific side reactions.
Issue 1: My mass spectrum shows a +56 Da peak. What is tert-Butylation and how do I stop it?
-
You're Observing: A significant peak in your HPLC or LC-MS analysis with a mass corresponding to your desired product +56 Da (or +112, +168 Da for multiple additions).
-
The Cause: tert-Butylation. This is the most common side reaction, where the tert-butyl cation generated during Boc cleavage has alkylated a nucleophilic residue on your peptide. The indole ring of Tryptophan is the most frequent victim.[2][13]
The diagram below illustrates the generation of the tert-butyl cation and its subsequent interception by a scavenger, in this case, Triisopropylsilane (TIS).
Caption: Boc deprotection pathway and competing side reactions.
The most effective way to prevent tert-butylation is to include a carbocation scavenger in your cleavage cocktail. Silanes are particularly effective.[14]
| Susceptible Residue | Recommended Scavengers | Typical % (v/v) | Mechanism & Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES) | 2.5 - 5% | Highly effective hydride donors that reduce the carbocation to isobutane.[7][14] TIS is preferred due to its steric bulk, which prevents it from reducing other groups. |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 2.5 - 5% | These act as "decoy" aromatic rings, which are more reactive towards the tert-butyl cation than the tyrosine side chain.[15] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | 2.5 - 5% | Thiols are excellent soft nucleophiles for trapping carbocations. They also keep the Cys residue in its reduced state, preventing disulfide formation.[16] |
| Methionine (Met) | Thioanisole | 5% | The thioether scavenges carbocations and can also help prevent oxidation of the methionine side chain.[4][17] |
Table 1. Recommended scavengers for preventing tert-butylation.
Issue 2: My mass spectrum shows a +16 Da peak. What is causing oxidation?
-
You're Observing: A peak in your LC-MS corresponding to your desired product +16 Da (or +32 Da). This is most common in peptides containing Methionine or Cysteine.
-
The Cause: Oxidation. The thioether side chain of Methionine is easily oxidized to methionine sulfoxide (+16 Da).[2][4] This can be caused by air exposure during prolonged cleavage reactions or by certain impurities in older TFA. Free thiols on Cysteine can also be oxidized.
Preventing oxidation requires maintaining a reducing environment during cleavage and workup.
-
Use Fresh Reagents: Always use fresh, high-purity TFA.
-
Blanket with Inert Gas: Perform the cleavage reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.[11]
-
Incorporate Reducing Scavengers: Add scavengers that can either prevent oxidation or, in some cases, reverse it.
| Susceptible Residue | Recommended Scavengers | Typical % (v/v) | Rationale |
| Methionine (Met) | 1,2-Ethanedithiol (EDT), Dimethylsulfide (DMS) | 2.5 - 5% | These reagents create a reducing environment. Some protocols also suggest adding a small amount of ammonium iodide to prevent methionine oxidation.[18][19] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | 2.5 - 5% | These potent reducing agents prevent the formation of disulfide bonds and other oxidative side products.[16] |
Table 2. Recommended scavengers for preventing oxidation.
Issue 3: I see a peak with the correct mass, but it has a different retention time. Could this be Aspartimide Formation?
-
You're Observing: A significant impurity peak with the same mass as your target peptide, often eluting close to the main peak, making purification difficult. This is common for sequences containing Asp-Gly, Asp-Ser, or Asp-His motifs.
-
The Cause: Aspartimide Formation. This is a base-catalyzed intramolecular side reaction that occurs during the Fmoc-deprotection steps in SPPS, but the final strong acid cleavage can also exacerbate the problem if the side-chain protecting group is labile.[6][20] The side-chain carboxylate of aspartic acid can attack the backbone amide nitrogen, forming a five-membered succinimide ring (the aspartimide). This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, an isomer that is difficult to separate.[21]
Prevention during the synthesis is key, as this side reaction is difficult to reverse.
-
During Synthesis:
-
Use sterically hindered protecting groups on Asp, such as Fmoc-Asp(OMpe)-OH, to physically block the intramolecular attack.[6][22]
-
For highly susceptible sequences like Asp-Gly, use pre-formed dipeptides with backbone protection (e.g., Dmb).[6]
-
Modify Fmoc deprotection conditions by using a weaker base (e.g., piperazine instead of piperidine) or adding an acidic additive like 0.1 M HOBt to the piperidine solution.[21]
-
-
During Cleavage: While primarily a synthesis issue, using the shortest possible cleavage time with an efficient scavenger cocktail can help minimize any acid-catalyzed contribution to this side reaction.
Part 3: Protocols & Workflows
Workflow for Selecting a Scavenger Cocktail
Use this decision tree to select an appropriate cleavage cocktail based on your peptide's sequence.
Caption: Decision workflow for choosing a cleavage cocktail.
Protocol 1: Standard Global Deprotection & Cleavage (for SPPS)
This protocol is for cleaving a peptide from the resin and removing acid-labile side-chain protecting groups simultaneously.[9]
Reagents:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water. Prepare fresh in a ratio of 95:2.5:2.5 (v/v/v) .
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
In a well-ventilated fume hood, prepare the cleavage cocktail. For 100 mg of resin, a typical volume is 2 mL. Carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. Reaction times may need to be extended for peptides with multiple Arg(Pbf) groups.[23]
-
Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of TFA). A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Boc Deprotection in Solution Phase
This protocol is a general guideline for removing a Boc group from a molecule in solution.
Reagents:
-
Boc-protected compound
-
Solvent (e.g., Dichloromethane, DCM)
-
Scavenger (e.g., Triethylsilane, TES)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.[2]
-
Add the chosen scavenger. For example, add 5-10 equivalents of Triethylsilane (TES).[2]
-
Add an equal volume of TFA to the reaction mixture.[2]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the TFA and solvent under reduced pressure (in a well-ventilated hood).
-
Proceed with a standard aqueous work-up or purification as required for your specific molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. biotage.com [biotage.com]
- 22. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Navigating Boc Deprotection: A Guide to Alternative Methods
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. Its widespread use is a testament to its reliability, yet the standard deprotection method using strong acids like trifluoroacetic acid (TFA) is not always a viable option, especially when dealing with acid-sensitive substrates. This technical support guide provides a comprehensive overview of alternative methods for Boc group removal, complete with troubleshooting advice and frequently asked questions to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to TFA for Boc deprotection?
While effective, TFA is a strong, corrosive acid that can lead to the degradation of sensitive functional groups elsewhere in your molecule. Furthermore, the standard TFA/DCM (dichloromethane) protocol can be harsh. Alternative methods offer milder conditions that can improve the overall yield and purity of your final product, especially in complex syntheses.
Q2: What are the main categories of alternative Boc deprotection methods?
Alternative methods can be broadly categorized into:
-
Milder Acidic Conditions: Utilizing weaker Brønsted acids or Lewis acids to effect cleavage.
-
Non-Acidic (Neutral) Conditions: Employing reagents that do not rely on protonation for Boc removal.
-
Thermal and "Green" Methods: Leveraging heat or environmentally benign solvents to drive the deprotection.
Q3: How do I choose the best alternative method for my specific substrate?
The optimal choice depends on the specific functionalities present in your molecule. A careful analysis of your substrate's stability is crucial. For instance:
-
If your molecule contains other acid-labile groups, a non-acidic or thermal method might be preferable.
-
For substrates with Lewis basic sites that could coordinate with a Lewis acid catalyst, a different approach should be considered.
-
If scalability and environmental impact are key concerns, thermal deprotection in water is an attractive option.[1][2]
Milder Acidic and Lewis Acid-Mediated Methods
Zinc Bromide (ZnBr₂): A Mild Lewis Acid Approach
Zinc bromide is a cost-effective and mild Lewis acid that can selectively cleave Boc groups, particularly from secondary amines.[3][4]
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (2-3 equiv.) to the solution.[5]
-
Reaction: Stir the mixture at room temperature. Reaction times can be longer, ranging from 12 to 72 hours, so it is crucial to monitor the progress by TLC or LC-MS.[3][6]
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require further purification by column chromatography.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reagent or reaction time. | Increase the equivalents of ZnBr₂ or prolong the reaction time, carefully monitoring for any side product formation. |
| Steric hindrance around the Boc group. | Gently heating the reaction mixture (e.g., to 40°C) may improve the reaction rate. | |
| Low Yield | Product loss during aqueous work-up. | If the deprotected amine is water-soluble, consider alternative work-up procedures, such as direct precipitation of the product or using a different extraction solvent. |
| Side Reactions | Coordination of ZnBr₂ to other functional groups. | If your substrate has other Lewis basic sites, this method may not be suitable. Consider a non-Lewis acid-based method. |
The mechanism of Lewis acid-catalyzed Boc deprotection is analogous to the strong acid-catalyzed pathway. The Lewis acid coordinates to the carbonyl oxygen of the Boc group, which weakens the C-O bond and facilitates the formation of a stable tert-butyl cation and the free amine.[7]
References
- 1. mcours.net [mcours.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Zinc Bromide [commonorganicchemistry.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solvent Effects on Synthesis and Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues related to solvent effects in synthesis and purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of solvents in chemical reactions and purification.
Q1: How does the choice of solvent fundamentally impact a chemical reaction?
A: The solvent is not merely an inert medium for dissolving reactants; it is an active participant that can profoundly influence reaction outcomes.[1][2] Its primary roles include:
-
Solubilizing Reactants: For a reaction to occur, reactant molecules must come into contact. The solvent dissolves the starting materials, facilitating molecular interactions.[3][4][5]
-
Controlling Temperature: Solvents act as a heat sink, absorbing excess heat from exothermic reactions to prevent runaways, or enabling the transfer of heat for endothermic reactions.[6] The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure.[7]
-
Influencing Reaction Rates (Kinetics): Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of the reaction.[3][8] For instance, polar solvents can accelerate reactions that involve charged intermediates by stabilizing them through solvation.[3][8][9]
-
Determining Reaction Pathways (Selectivity): A solvent can favor one reaction mechanism over another.[3] For example, in nucleophilic substitution reactions, polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate, while polar aprotic solvents favor the SN2 mechanism.[4][8]
Q2: What is "solvent polarity" and why is it so critical?
A: Solvent polarity is a general measure of a solvent's ability to dissolve polar compounds. It arises from the combination of several properties, including dipole moment and dielectric constant.[3] This is critical because of the principle "like dissolves like".[4][10] Polar solvents effectively dissolve polar solutes (like salts), and nonpolar solvents dissolve nonpolar solutes (like oils).[10][11]
In the context of reactions, polarity governs the extent of solvation of charged or polar species.[8]
-
Stabilization of Charged Species: Polar solvents stabilize charged transition states and intermediates, which can lower the activation energy and increase the reaction rate.[3][9]
-
Hughes-Ingold Rules: These rules provide a framework for predicting how solvent polarity will affect reaction rates based on the change in charge during the formation of the activated complex.[8] For example, a reaction where charge is developed in the transition state will be accelerated by an increase in solvent polarity.[8]
Q3: How do I choose the right solvent for a new synthesis?
A: A strategic approach to solvent selection goes beyond just solubility and involves considering the entire process, from reaction to purification.[12] Key factors include:
-
Reagent Solubility : Test the solubility of your starting materials in a few candidate solvents.[7]
-
Reaction Conditions : The solvent must be inert under the reaction conditions and have a suitable boiling point for the desired temperature.[7][12][13]
-
Impact on Reactivity : Consider the mechanism of your reaction. For example, avoid protic solvents for reactions involving strong nucleophiles as they can be deactivated through hydrogen bonding.[8]
-
Downstream Processing : Think about how you will isolate your product. The solvent should be easily separable from the product, for instance, by having a significantly different boiling point for distillation.[7]
-
Safety and Environmental Impact : Consider the toxicity, flammability, and environmental impact of the solvent.[7][14] Many organizations use solvent selection guides to promote greener chemistry.[15][16]
Q4: What is the difference between a protic and an aprotic solvent?
A: The key difference lies in their ability to act as hydrogen bond donors.
-
Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom, such as oxygen (O-H) or nitrogen (N-H). Examples include water, methanol, and ethanol. They can form hydrogen bonds and can solvate both cations and anions effectively.[8]
-
Aprotic Solvents: These solvents lack an O-H or N-H bond and therefore cannot act as hydrogen bond donors.[4] Examples include acetone, dimethyl sulfoxide (DMSO), and dichloromethane. Polar aprotic solvents are particularly useful for SN2 reactions because they solvate cations well but leave the nucleophile relatively "bare" and more reactive.[8]
Section 2: Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during synthesis and purification where the solvent is often a key factor.
Problem 1: Low or No Reaction Yield
Symptoms: After the allotted reaction time, analysis (e.g., TLC, LC-MS) shows a large amount of unreacted starting material and little to no desired product.
Possible Solvent-Related Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Poor Reactant Solubility | Reactants are not sufficiently dissolved, preventing them from interacting effectively.[3] | 1. Re-evaluate Solvent Choice: Test the solubility of the limiting reagent in a panel of solvents with varying polarities. 2. Use a Solvent Mixture: If a single solvent is not effective, a co-solvent system can be employed to achieve the desired solubility. 3. Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can improve solubility.[17] |
| Incorrect Solvent Polarity | The solvent is destabilizing the transition state or a key intermediate, leading to a high activation energy barrier.[8][18] | 1. Analyze the Mechanism: Determine if the reaction proceeds through a charged or neutral transition state. 2. Switch Polarity: If the transition state is more polar than the reactants, a more polar solvent should increase the rate.[8][9] Conversely, if charge is dispersed in the transition state, a less polar solvent may be beneficial.[8] |
| Solvent Reactivity | The solvent is not inert and is participating in a side reaction with a reactant, reagent, or catalyst. | 1. Check for Reactive Functional Groups: Ensure the solvent does not contain functional groups that could interfere (e.g., using an alcohol solvent with an acid chloride). 2. Consult Compatibility Charts: Refer to literature or chemical supplier data for known incompatibilities. |
| Solvent Purity | Impurities in the solvent (e.g., water, peroxides) are quenching a reagent or catalyzing a decomposition pathway.[19] | 1. Use High-Purity/Dry Solvents: For moisture-sensitive reactions (e.g., Grignard, organolithium), use anhydrous solvents. 2. Purify the Solvent: If necessary, purify the solvent using standard laboratory techniques (e.g., distillation, passing through an alumina plug).[20] |
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Difficulty with Product Purification by Crystallization
Symptoms: The product "oils out" instead of forming crystals, yields very small or impure crystals, or fails to precipitate from the solution at all.
Possible Solvent-Related Causes & Solutions
An ideal crystallization solvent should dissolve the compound when hot but not when cold.[11][21][22] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[11][22]
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Solvent is Too Good | The product is too soluble in the solvent even at low temperatures, preventing precipitation.[23] | 1. Use a Less Polar/Non-polar Solvent: If your compound has moderate polarity, try a less polar solvent. 2. Use a Mixed Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" (anti-solvent) in which the compound is insoluble until the solution becomes turbid. Then, heat to redissolve and cool slowly.[22] |
| Solvent is Too Poor | The product is not sufficiently soluble in the boiling solvent to fully dissolve, making it impossible to remove insoluble impurities by hot filtration. | 1. Use a More Polar/Better Solvent: Select a solvent with similar intermolecular forces to your compound.[21] 2. Increase Solvent Volume: Use a larger volume of the solvent, but be aware this may reduce recovery. |
| "Oiling Out" | The solution becomes supersaturated at a temperature above the product's melting point, causing it to come out of solution as a liquid instead of a solid.[21] | 1. Lower the Boiling Point: Use a solvent with a lower boiling point.[21] 2. Reduce Solution Concentration: Use a more dilute solution by adding more solvent before cooling. 3. Slow Cooling: Allow the solution to cool very slowly, especially as it approaches the melting point of the compound. |
| Rapid Crystal Formation | Cooling the solution too quickly leads to the rapid formation of small, often impure crystals that trap solvent and impurities. | 1. Slow Cooling Protocol: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Insulating the flask can help. 2. Scratching/Seeding: Gently scratch the inside of the flask with a glass rod or add a seed crystal to induce slow, controlled crystallization. |
Experimental Protocol: Selecting a Crystallization Solvent
-
Preparation: Place ~20-30 mg of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, hexane) dropwise at room temperature. A good candidate will not dissolve the solid at this stage.
-
Heating: Gently heat the test tubes that did not show dissolution. A good solvent will dissolve the solid completely at or near its boiling point.[22]
-
Cooling: Allow the tubes with dissolved solid to cool slowly to room temperature, and then in an ice bath.
-
Observation: The ideal solvent is one in which the compound crystallizes out in good quantity upon cooling.
Problem 3: Poor Separation in Column Chromatography
Symptoms: The desired compound co-elutes with impurities, resulting in broad peaks and poor resolution.
Possible Solvent-Related Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Incorrect Mobile Phase Polarity | The eluent is either too polar ("too strong"), causing all compounds to elute quickly with the solvent front, or not polar enough ("too weak"), leading to very long retention times and band broadening. | 1. Adjust Solvent Ratio: Systematically vary the ratio of the polar and non-polar components of your mobile phase. For normal phase (e.g., silica gel), increasing the polar component (e.g., ethyl acetate in hexane) will increase elution strength.[24] 2. Change a Solvent Component: If adjusting the ratio is insufficient, substitute one of the solvents. For example, replacing ethyl acetate with the more polar methanol can significantly increase eluent strength. |
| Sample Dissolved in a Strong Solvent | The sample is dissolved in a solvent that is much stronger than the mobile phase. This causes the sample to spread out at the top of the column, leading to a broad initial band and poor separation.[25] | 1. Use the Mobile Phase: Ideally, dissolve the sample in the mobile phase itself.[25] 2. Use a Weaker Solvent: If solubility is an issue, dissolve the sample in the minimum amount of a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column ("dry loading"). |
| Azeotrope Formation | In rare cases, solvent components may form an azeotrope on the column, leading to inconsistent elution behavior. | 1. Consult Azeotrope Tables: Check if your solvent mixture is known to form azeotropes. 2. Switch Solvents: Choose a different solvent system that does not form azeotropes. |
Section 3: Advanced Topic - Azeotropic Distillation
Q: I can't separate my product from the solvent by simple distillation. What's happening?
A: You are likely dealing with an azeotrope. An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[26][27] This occurs because the vapor produced by boiling the mixture has the same composition as the liquid.[27] A common example is the ethanol-water azeotrope, which limits the distillation of ethanol to about 96%.[28]
How to Break an Azeotrope:
-
Azeotropic Distillation: This technique involves adding a third component, called an entrainer, to the mixture.[29][30] The entrainer forms a new, lower-boiling azeotrope with one or more of the original components, which can then be distilled off.[30] For example, benzene can be added to an ethanol/water mixture to form a new, lower-boiling ternary azeotrope that can be removed, allowing for the separation of pure ethanol.[26][30]
-
Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent.[28][30] By altering the pressure of the distillation, the azeotropic point can be shifted or even eliminated, allowing for further separation.[30]
-
Molecular Sieves: For removing water, passing the azeotropic mixture through a bed of molecular sieves can be highly effective. The sieves selectively absorb the water, "breaking" the azeotrope.[28]
References
- 1. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajms.iq [ajms.iq]
- 3. tutorchase.com [tutorchase.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. thecalculatedchemist.com [thecalculatedchemist.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
- 11. quora.com [quora.com]
- 12. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 17. biotage.com [biotage.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ibisscientific.com [ibisscientific.com]
- 20. Solvent purification: Significance and symbolism [wisdomlib.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. unifr.ch [unifr.ch]
- 24. youtube.com [youtube.com]
- 25. Procedure for chromatography involving sample solvent with higher elution strength than the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gwsionline.com [gwsionline.com]
- 27. Azeotropic distillation | PPTX [slideshare.net]
- 28. Azeotropic distillation [bionity.com]
- 29. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations [basic-chemistry.eu5.org]
- 30. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Confirming the Structure of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Confirmation
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for drug discovery. Its stability and ease of removal make it an invaluable tool. The presence of a bromophenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclopropyl ring introduces conformational rigidity and can significantly influence the pharmacological properties of a molecule. Therefore, unambiguous confirmation of the successful synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a critical first step in its development pathway.
This guide will walk you through the essential spectroscopic techniques required for this confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will present the expected data for our target compound and compare it with the known data for tert-Butyl (4-bromophenyl)carbamate to provide a clear analytical perspective.
Experimental Workflow for Structural Elucidation
The following workflow outlines the standard procedure for analyzing a newly synthesized batch of this compound.
Caption: A typical workflow for the synthesis, purification, and structural confirmation of an organic compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 1: Expected ¹H NMR Data for this compound vs. tert-Butyl (4-bromophenyl)carbamate
| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for tert-Butyl (4-bromophenyl)carbamate [1] | Key Differences & Rationale |
| tert-Butyl (9H, s) | ~1.45 | 1.51 | Minimal change expected as this group is distant from the aromatic ring. |
| NH (1H, br s) | ~5.0-5.5 | ~6.47 | The electronic environment of the NH proton is influenced by the adjacent cyclopropyl group, potentially causing a slight upfield shift compared to the direct attachment to the aromatic ring. |
| Aromatic (4H, m) | ~7.2-7.5 | 7.25 (d, J=8Hz, 2H), 7.39 (d, J=8Hz, 2H) | The protons on the bromophenyl ring are expected to appear as a complex multiplet or two distinct doublets. |
| Cyclopropyl (4H, m) | ~0.9-1.3 | N/A | This is the key differentiating feature. The diastereotopic protons of the cyclopropyl ring will likely appear as complex multiplets in the aliphatic region. |
Expected ¹³C NMR Data
The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Data for this compound vs. tert-Butyl (4-bromophenyl)carbamate
| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for tert-Butyl (4-bromophenyl)carbamate [1] | Key Differences & Rationale |
| tert-Butyl (CH₃) | ~28.3 | 28.31 | Minimal change expected. |
| tert-Butyl (quaternary C) | ~79.5 | 80.92 | Slight upfield shift may be observed due to the change in the electronic environment of the carbamate. |
| Carbamate (C=O) | ~155 | 152.50 | The electronic nature of the substituent on the nitrogen can influence the chemical shift of the carbonyl carbon. |
| Aromatic (C-Br) | ~120 | 115.43 | The chemical shift of the carbon attached to bromine is sensitive to the overall electronic structure. |
| Aromatic (CH) | ~128, ~131 | 120.02, 131.89 | The chemical shifts of the other aromatic carbons will also be influenced by the cyclopropylamine substituent. |
| Aromatic (quaternary C) | ~142 | 137.46 | The ipso-carbon attached to the cyclopropyl group will have a distinct chemical shift. |
| Cyclopropyl (quaternary C) | ~35 | N/A | The quaternary carbon of the cyclopropyl ring will appear at a characteristic upfield position. |
| Cyclopropyl (CH₂) | ~15 | N/A | The methylene carbons of the cyclopropyl ring will be observed at a significantly upfield chemical shift. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Key Features |
| N-H Stretch | ~3300-3400 | A moderate, single peak indicating a secondary amine. |
| C-H Stretch (Aromatic) | >3000 | Weak to moderate peaks. |
| C-H Stretch (Aliphatic) | <3000 | Peaks corresponding to the tert-butyl and cyclopropyl groups. |
| C=O Stretch (Carbamate) | ~1680-1710 | A strong, sharp absorption characteristic of the Boc protecting group.[2] |
| N-H Bend | ~1520 | A moderate absorption. |
| C-Br Stretch | ~500-600 | A weak to moderate absorption in the fingerprint region. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Obtain a background spectrum and then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z for this compound | Key Features & Rationale |
| [M+H]⁺ | 312.06, 314.06 | The molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| [M-C₄H₈+H]⁺ | 256.00, 258.00 | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected amines. |
| [M-Boc+H]⁺ | 212.00, 214.00 | Loss of the entire Boc group (100 amu). |
| [C₄H₉]⁺ | 57.07 | The tert-butyl cation is often observed as a prominent peak. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.
Comparison with an Alternative: tert-Butyl (4-bromophenyl)carbamate
A direct comparison with tert-Butyl (4-bromophenyl)carbamate highlights the spectroscopic contributions of the cyclopropyl group.
References
Introduction: Decoding Molecular Architecture
A Comprehensive Guide to ¹H and ¹³C NMR Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques available to the modern chemist.[1][2] It provides an unparalleled window into the atomic-level structure of molecules, revealing the connectivity and chemical environment of individual atoms. For researchers in drug development and organic synthesis, proficiency in interpreting NMR spectra is not merely a skill but a necessity for confirming molecular identity, assessing purity, and understanding complex three-dimensional structures.
This guide offers an in-depth comparison of the two most fundamental NMR experiments: Proton (¹H) NMR and Carbon-13 (¹³C) NMR. Moving beyond a simple recitation of principles, we will explore the causality behind experimental choices and the synergistic relationship between these two techniques, providing a robust framework for comprehensive structural analysis.
Part I: The Proton's Perspective: ¹H NMR Spectroscopy
Proton NMR is the cornerstone of molecular structure determination, valued for its high sensitivity and the wealth of information it provides. It directly observes the hydrogen nuclei (protons), which are abundant in most organic molecules. A standard ¹H NMR spectrum provides three key pieces of information.
Chemical Shift (δ): The Electronic Environment
The position of a signal along the x-axis, known as the chemical shift (measured in parts per million, ppm), reveals the electronic environment of a proton.[1][3] Electron-withdrawing groups (like oxygen or halogens) pull electron density away from a nearby proton, "deshielding" it from the external magnetic field. This causes the proton to resonate at a higher frequency, resulting in a larger chemical shift (a downfield shift).[4] Conversely, electron-donating groups "shield" the proton, shifting its signal upfield to a lower ppm value.[5] Tetramethylsilane (TMS) is used as the universal reference point, with its protons defined as 0 ppm.[3][4]
Table 1: Typical ¹H NMR Chemical Shift Ranges [4][6][7]
| Type of Proton | Chemical Shift (δ, ppm) |
| Alkyl (R-CH₃, R₂CH₂, R₃CH) | 0.8 - 1.9 |
| Allylic (=C-CH) / Benzylic (Ar-CH) | 1.8 - 3.0 |
| Alkyne (≡C-H) | 2.5 - 3.5 |
| Attached to Halogen (X-C-H) | 2.0 - 4.5 |
| Attached to Oxygen (O-C-H) | 3.3 - 5.5 |
| Vinylic (C=C-H) | 4.5 - 7.0 |
| Aromatic (Ar-H) | 6.5 - 9.0 |
| Aldehyde (O=C-H) | 9.0 - 10.0 |
| Carboxylic Acid (COOH) | 10.0 - 13.0 |
Integration: The Proton Count
The area under an NMR signal is directly proportional to the number of protons it represents.[1][8] The spectrometer calculates this area, presented as an integration curve or a numerical value. By comparing the integration values of different signals, one can determine the relative ratio of protons in each unique chemical environment. For instance, a molecule like ethanol (CH₃CH₂OH) will show three signals with an integration ratio of 3:2:1, corresponding to the CH₃, CH₂, and OH protons, respectively.
Spin-Spin Coupling (Multiplicity): The Neighbors
Signal splitting, or multiplicity, arises from the magnetic interactions between non-equivalent protons on adjacent carbons.[9][10] This phenomenon, called spin-spin coupling, provides crucial information about the connectivity of atoms.[11] The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).[8]
-
Singlet (s): 0 neighboring protons.
-
Doublet (d): 1 neighboring proton.
-
Triplet (t): 2 neighboring protons.
-
Quartet (q): 3 neighboring protons.
The distance between the sub-peaks of a split signal is the coupling constant (J), measured in Hertz (Hz).[12][13] Coupled protons will have the same J-value, allowing for the identification of neighboring proton groups within a molecule.
Caption: The n+1 rule for spin-spin coupling in ¹H NMR.
Part II: The Carbon Framework: ¹³C NMR Spectroscopy
While ¹H NMR reveals information about the protons, ¹³C NMR spectroscopy maps the carbon skeleton of a molecule.[14][15] This technique observes the ¹³C isotope, which has a low natural abundance (about 1.1%).[16] This low abundance, combined with a lower gyromagnetic ratio, makes ¹³C NMR inherently less sensitive than ¹H NMR, often requiring more concentrated samples or longer acquisition times.[15][17]
Chemical Shift (δ): The Carbon Environment
Similar to ¹H NMR, the chemical shift in ¹³C NMR indicates the electronic environment of each carbon atom. However, the typical chemical shift range is much larger, spanning from 0 to 220 ppm.[18][19] This broader range means that signals are generally well-resolved, and it is rare for two non-equivalent carbons to have the same chemical shift.
Table 2: Typical ¹³C NMR Chemical Shift Ranges [16][18][20][21]
| Type of Carbon | Chemical Shift (δ, ppm) |
| Alkyl (C-C) | 5 - 55 |
| Alkyne (-C≡C-) | 65 - 90 |
| Attached to Halogen/Amine (C-X, C-N) | 25 - 80 |
| Attached to Oxygen (C-O) | 50 - 90 |
| Alkene (C=C) | 100 - 150 |
| Aromatic (Ar-C) | 110 - 165 |
| Ester / Carboxylic Acid (RCOOR, RCOOH) | 160 - 185 |
| Ketone / Aldehyde (RCOR, RCHO) | 190 - 215 |
Key Differences from ¹H NMR
-
No Integration: In standard ¹³C NMR, the intensity of a signal is not reliably proportional to the number of carbons it represents.[17][22] This is due to variations in relaxation times and effects from the decoupling process.
-
No C-C Coupling: The low natural abundance of ¹³C makes the probability of two ¹³C atoms being adjacent in the same molecule extremely low. Therefore, ¹³C-¹³C spin-spin coupling is not observed.[16]
-
Proton-Decoupling: ¹³C nuclei are coupled to their attached protons (¹³C-¹H coupling). This would create complex, difficult-to-interpret splitting patterns. To simplify the spectrum, a technique called broadband decoupling is almost always used.[19][23] This technique irradiates all protons at once, causing them to rapidly flip their spin states and effectively removing their coupling to the carbon atoms. The result is a spectrum where each unique carbon atom appears as a single, sharp line (a singlet).[17]
Part III: A Comparative Analysis: ¹H vs. ¹³C NMR
Both techniques are essential for full structural characterization, providing complementary pieces of the molecular puzzle. The choice of which to use, and how to prioritize them, depends on the specific information required.
Table 3: Comparison of ¹H and ¹³C NMR Spectroscopy
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Nucleus Observed | ¹H (Proton) | ¹³C (Carbon-13) |
| Natural Abundance | ~99.98% | ~1.1% |
| Relative Sensitivity | High | Low |
| Typical Chemical Shift Range | 0 - 13 ppm[17] | 0 - 220 ppm[17] |
| Integration | Provides relative proton count[8] | Not quantitative in standard experiments[22] |
| Spin-Spin Coupling | ¹H-¹H coupling is observed (n+1 rule), providing connectivity data[9] | ¹³C-¹H coupling is removed via decoupling; ¹³C-¹³C coupling is not seen[16][19] |
| Typical Spectrum Appearance | Multiplets (singlets, doublets, etc.) | Singlets (with broadband decoupling)[17] |
| Primary Information | Proton environment, relative proton count, proton connectivity | Number of unique carbons, carbon environment (functional groups) |
Part IV: The Experimental Workflow: From Sample to Spectrum
Acquiring high-quality NMR data is critically dependent on meticulous sample preparation.[24] The protocol below outlines a self-validating system designed to minimize interference and maximize spectral quality.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the analyte is highly soluble.
-
Causality: Deuterated solvents are used for two primary reasons. First, deuterium (²H) resonates at a completely different frequency than protons, making the solvent "invisible" in the ¹H NMR spectrum and preventing a massive solvent signal from obscuring the analyte signals.[24] Second, the spectrometer's field-frequency lock system monitors the deuterium signal to maintain a stable magnetic field during the experiment.
-
-
Sample Weighing and Dissolution: Accurately weigh the sample (typically 1-20 mg for ¹H NMR, 10-50 mg for ¹³C NMR) and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[25][26]
-
Filtration (Critical Step): Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[27]
-
Causality: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks in the spectrum.[25] This step is essential for obtaining sharp lines.
-
-
Tube Capping and Labeling: Cap the NMR tube securely and label it clearly. Avoid using paper labels near the detection region of the tube.[26]
-
Instrument Insertion: Carefully place the sample in the spectrometer's spinner turbine and use a depth gauge to ensure it is positioned correctly for optimal field homogeneity.[27]
Caption: Standard workflow for NMR analysis.
**Part V: Case Study - Analysis of Ethyl Acetate (C₄H₈O₂) **
Let's apply these principles to elucidate the structure of a common solvent, ethyl acetate.
Structure: CH₃-C(=O)-O-CH₂-CH₃
¹H NMR Analysis
The structure has three sets of non-equivalent protons:
-
Ha: The CH₃ group attached to the carbonyl.
-
Hb: The CH₂ group attached to the oxygen.
-
Hc: The CH₃ group at the end of the ethyl chain.
Table 4: Predicted ¹H NMR Data for Ethyl Acetate
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Neighbors | Assignment |
| 1 | ~2.0 | 3H | Singlet (s) | 0 | Ha (CH₃-C=O) |
| 2 | ~4.1 | 2H | Quartet (q) | 3 (Hc) | Hb (-O-CH₂) |
| 3 | ~1.2 | 3H | Triplet (t) | 2 (Hb) | Hc (-CH₂-CH₃) |
-
Analysis: The signal at 2.0 ppm is a singlet integrating to 3H, consistent with the acetyl methyl group (Ha ), which has no adjacent protons. The signal at 4.1 ppm is downfield due to the adjacent oxygen, integrating to 2H. It is a quartet, indicating it is next to a group with 3 protons (n+1 = 4, so n=3), which is the terminal methyl group (Hc ). The signal at 1.2 ppm is an upfield triplet integrating to 3H, consistent with the terminal methyl group (Hc ). It is a triplet because it is adjacent to the CH₂ group (Hb ) with 2 protons (n+1 = 3, so n=2).
¹³C NMR Analysis
Ethyl acetate has four unique carbon atoms, so we expect to see four signals in the proton-decoupled ¹³C NMR spectrum.
Table 5: Predicted ¹³C NMR Data for Ethyl Acetate
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~171 | C=O (Carbonyl) |
| 2 | ~61 | -O-CH₂- |
| 3 | ~21 | CH₃-C=O |
| 4 | ~14 | -CH₂-CH₃ |
-
Analysis: The most downfield signal (~171 ppm) is characteristic of an ester carbonyl carbon. The signal at ~61 ppm is in the range for a carbon singly bonded to an oxygen. The two upfield signals at ~21 ppm and ~14 ppm are in the alkyl region, corresponding to the two methyl carbons in different environments.
Conclusion
¹H and ¹³C NMR are not competing techniques but are powerful complementary partners. ¹H NMR provides intricate detail on the proton environments and their spatial relationships through coupling, while ¹³C NMR delivers a clear and unambiguous map of the carbon framework. By intelligently combining the data from both experiments, researchers can confidently and accurately determine the structure of unknown compounds, a critical capability in the fields of chemical research and drug development. For even more complex molecules, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to explicitly map ¹H-¹H and ¹H-¹³C correlations, building upon the fundamental principles outlined in this guide.[28][29]
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 7. compoundchem.com [compoundchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spin spin coupling and coupling constant | PPTX [slideshare.net]
- 11. conductscience.com [conductscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. sparkl.me [sparkl.me]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 20. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 21. scribd.com [scribd.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. fiveable.me [fiveable.me]
- 24. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 25. organomation.com [organomation.com]
- 26. sites.bu.edu [sites.bu.edu]
- 27. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 28. researchgate.net [researchgate.net]
- 29. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. Tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, with CAS Number 360773-84-8 and a molecular formula of C14H18BrNO2, presents a unique analytical challenge due to its combination of a labile carbamate group, a bulky tert-butyl moiety, a cyclopropyl ring, and a brominated aromatic system.[1][2][3][4] This guide provides an in-depth comparison of mass spectrometry approaches for the characterization of this compound, drawing upon established principles for the analysis of carbamates and brominated compounds to predict its mass spectral behavior.
The Analytical Significance of the Analyte's Structure
The molecular weight of this compound is 312.2 g/mol .[1][3][4] Its structure dictates the analytical strategies that will be most effective. The presence of bromine, with its characteristic isotopic signature of 79Br and 81Br in an approximate 1:1 ratio, provides a key diagnostic tool for identifying the molecular ion and any bromine-containing fragments.[5] The tert-butoxycarbonyl (Boc) protecting group and the carbamate linkage are prone to fragmentation under various ionization conditions, offering structural insights but also posing challenges for observing an intact molecular ion.
Predicted Mass Spectral Behavior: A Comparative Overview
This section compares the anticipated performance of different mass spectrometry ionization techniques and analyzers for the analysis of this compound.
| Ionization Technique | Expected Molecular Ion | Key Predicted Fragments | Suitability for Quantification |
| Electrospray Ionization (ESI) | [M+H]+ at m/z 312/314, [M+Na]+ at m/z 334/336 | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da), Bromophenylcyclopropylamine ion | High |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]+ at m/z 312/314 | Similar to ESI, potentially more in-source fragmentation | High |
| Electron Ionization (EI) | M+• at m/z 311/313 (likely weak or absent) | Extensive fragmentation, characteristic bromine-containing aromatic fragments | Moderate |
In-Depth Analysis and Experimental Considerations
Electrospray Ionization (ESI-MS): The Workhorse for Polar Analytes
ESI is a soft ionization technique well-suited for polar molecules like carbamates.[6][7] We predict that in positive ion mode, this compound will readily form protonated molecules, [M+H]+, appearing as a characteristic doublet at m/z 312 and 314 due to the bromine isotopes. Sodium adducts, [M+Na]+, at m/z 334 and 336 are also highly probable.
Predicted Fragmentation Pathways under ESI:
A key fragmentation event for N-Boc protected amines is the loss of the Boc group as isobutylene (-56 Da) and carbon dioxide (-44 Da), resulting in the protonated amine. Another common pathway is the loss of the entire Boc group (-100 Da). For the target molecule, tandem mass spectrometry (MS/MS) of the [M+H]+ ion would likely yield the following significant product ions:
-
m/z 256/258: Resulting from the neutral loss of isobutylene (C4H8, 56 Da).
-
m/z 212/214: Corresponding to the loss of the entire tert-butoxycarbonyl group (C5H8O2, 100 Da).
-
m/z 198/200: The bromophenylcyclopropyl fragment.
The following DOT script visualizes the predicted ESI-MS/MS fragmentation workflow:
Experimental Protocol for LC-ESI-MS/MS:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile. Perform serial dilutions to achieve a final concentration of 1 µg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS: Select precursor ions m/z 312 and 314. Optimize collision energy to observe characteristic fragments (typically 10-30 eV).
-
Atmospheric Pressure Chemical Ionization (APCI-MS): An Alternative for Less Polar Analytes
APCI is another powerful ionization technique that can be used for this analysis. While ESI is generally preferred for polar compounds, APCI can sometimes offer better ionization efficiency for moderately polar molecules and is less susceptible to matrix effects. The fragmentation patterns are expected to be similar to ESI, with the potential for more in-source fragmentation due to the higher energy nature of the ionization process.
Electron Ionization (EI-MS): For Volatile and Thermally Stable Compounds
EI is a hard ionization technique that causes extensive fragmentation. It is typically used with gas chromatography (GC-MS). Due to the relatively low volatility and thermal lability of the carbamate group, observing a molecular ion for this compound with EI would be challenging. However, the resulting fragmentation pattern would be highly reproducible and could serve as a fingerprint for identification. We would expect to see prominent fragments corresponding to the bromophenyl moiety and the cyclopropyl ring.
Advanced and Alternative Analytical Strategies
For complex matrices or when ultra-high sensitivity is required, more advanced techniques can be employed:
-
Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This powerful technique can be used for the selective detection of bromine-containing compounds.[8] By monitoring for 79Br and 81Br, one can selectively identify all brominated species in a complex sample, which can then be further characterized by high-resolution mass spectrometry (HRMS).[8]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy, enabling the confident determination of the elemental composition of the parent molecule and its fragments. This is particularly useful for distinguishing between isobaric interferences.
The following diagram illustrates a comprehensive workflow for the non-targeted screening of brominated compounds:
Conclusion and Recommendations
For the routine analysis and quantification of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the recommended approach. This method offers a superb balance of sensitivity, selectivity, and robustness. The characteristic isotopic pattern of bromine serves as a definitive confirmation of the presence of the analyte. For novel compound identification in complex mixtures or for rigorous structural confirmation, the use of High-Resolution Mass Spectrometry (HRMS) is strongly advised. The principles and predicted fragmentation patterns outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this and structurally related compounds.
References
- 1. 360773-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CasNo.360773-84-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. Elemental Analysis
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug product.[1][2][3] Two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Elemental Analysis, form the bedrock of purity assessment. However, their application, strengths, and limitations are fundamentally different. This guide provides an in-depth comparison of these two techniques, grounded in scientific principles and practical field experience, to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Fundamental Distinction: What Are We Measuring?
At its core, the choice between HPLC and elemental analysis hinges on the nature of the impurities being investigated.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique.[4][5] It excels at separating, identifying, and quantifying organic impurities —structurally related compounds, degradation products, and synthetic by-products—from the active pharmaceutical ingredient (API).[6][7][8] The principle lies in the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase within a column.[9][10]
-
Elemental Analysis , on the other hand, is concerned with the elemental composition of a sample.[11] It is the go-to technique for quantifying inorganic impurities , such as residual metal catalysts from synthesis or elemental contaminants that may have leached from manufacturing equipment.[12][13][14]
It is a common misconception to view these techniques as competitors; in reality, they are highly complementary, providing a more complete picture of a sample's purity.
A Head-to-Head Comparison: HPLC vs. Elemental Analysis
To truly appreciate the utility of each technique, a detailed comparison of their capabilities is essential.
| Feature | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (e.g., ICP-MS, CHNS Combustion) |
| Primary Application | Quantification of organic impurities, degradation products, and API assay.[2] | Quantification of inorganic impurities, residual metal catalysts, and confirmation of elemental composition.[12][13] |
| Principle of Operation | Chromatographic separation based on polarity and/or size.[9] | Atomic spectroscopy (e.g., ICP-MS) or combustion analysis (CHNS).[15][16] |
| Specificity | High for structurally different organic molecules.[17] | High for individual elements. |
| Sensitivity | ppm to ppb levels for organic compounds. | ppb to ppt levels for most elements (ICP-MS).[15] |
| Sample Type | Soluble small molecules, peptides, proteins.[18] | Solids, liquids, organic and inorganic materials.[11] |
| Information Provided | Identity and quantity of molecular species. | Identity and quantity of elemental constituents. |
| Regulatory Framework | ICH Q2(R2), Q3A/B.[19][20] | ICH Q3D, USP <232>, <233>.[21][22] |
The Scientist's Perspective: Causality Behind Experimental Choices
The decision to employ HPLC, elemental analysis, or both, is a strategic one, driven by the specific questions being asked about the sample.
When to Choose HPLC: The Quest for Molecular Purity
HPLC is the workhorse of pharmaceutical analysis for several key reasons:
-
Impurity Profiling: During drug development, HPLC is indispensable for creating a detailed impurity profile, which is a regulatory expectation.[23] This involves identifying and quantifying all significant organic impurities.
-
Stability-Indicating Methods: A crucial application of HPLC is in stability-indicating assays. These methods are designed to separate the API from its degradation products, providing a clear picture of how the drug substance or product changes over time under various environmental conditions.[6][7][24][25]
-
Chiral Purity: For chiral drugs, specialized HPLC methods using chiral stationary phases can separate and quantify enantiomers, ensuring the desired stereoisomeric purity.
The choice of HPLC column, mobile phase, and detector is critical and is dictated by the physicochemical properties of the analyte and its potential impurities. For instance, reversed-phase HPLC is the most common mode for moderately polar to non-polar compounds.[26]
When to Choose Elemental Analysis: Uncovering Hidden Contaminants
Elemental analysis becomes the critical tool when the focus shifts from organic molecules to their constituent elements. Key applications include:
-
Residual Catalyst Screening: Many synthetic routes for APIs employ metal catalysts (e.g., Palladium, Platinum, Rhodium).[12][14][27] These metals are often toxic and must be removed to very low levels. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer the high sensitivity required to quantify these residual catalysts and ensure compliance with ICH Q3D guidelines.[13]
-
Elemental Impurity Risk Assessment: The ICH Q3D guideline mandates a risk-based approach to controlling elemental impurities in drug products.[13] This requires a thorough analysis of potential sources of contamination, including raw materials, manufacturing equipment, and container closure systems.
-
Confirmation of Elemental Composition: For novel compounds, combustion-based CHNS analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which is fundamental data for confirming the empirical formula.[11][16]
Experimental Protocols: A Self-Validating System
The trustworthiness of any purity analysis rests on a well-designed and validated experimental protocol. Below are representative, step-by-step methodologies for both HPLC and elemental analysis.
Protocol 1: Purity Analysis of a Drug Substance by Reverse-Phase HPLC
This protocol outlines a typical stability-indicating HPLC method for a small molecule drug substance.
1. Objective: To determine the purity of Drug Substance X and quantify any related impurities.
2. Materials and Reagents:
-
Drug Substance X Reference Standard and sample
-
HPLC-grade acetonitrile and water[28]
-
Trifluoroacetic acid (TFA)
-
Validated HPLC system with a UV or Photodiode Array (PDA) detector[10]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Solution Preparation:
-
Diluent: 50:50 (v/v) Water:Acetonitrile
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Drug Substance X Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the Drug Substance X sample.
5. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
6. Analysis Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Perform SST.
-
Inject the Sample Solution in duplicate.
7. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Calculate the purity of the API: % Purity = (Area of API Peak / Total Area of All Peaks) x 100
8. Method Validation: This method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[19][30][31]
Protocol 2: Determination of Residual Palladium in an API by ICP-MS
This protocol describes the analysis of a Class 2B elemental impurity as per ICH Q3D.
1. Objective: To quantify the amount of residual palladium (Pd) in an Active Pharmaceutical Ingredient (API).
2. Materials and Reagents:
-
API sample
-
High-purity nitric acid (HNO₃) and hydrochloric acid (HCl)
-
Palladium standard solution (1000 ppm)
-
Internal standard solution (e.g., Rhodium)
-
Deionized water (18 MΩ·cm)
-
Validated ICP-MS system
3. Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the API sample into a clean microwave digestion vessel.[32]
-
Carefully add 5 mL of high-purity HNO₃ and 1 mL of HCl.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature.
-
Carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask, diluting to volume with deionized water.
4. Instrument Calibration:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppb) by diluting the palladium standard solution in a matrix matching the diluted sample digest (e.g., 2% HNO₃).[32]
-
The internal standard is introduced online to correct for matrix effects and instrumental drift.
5. Analysis Procedure:
-
Tune and optimize the ICP-MS instrument according to the manufacturer's recommendations.
-
Analyze a calibration blank to establish the baseline.
-
Analyze the calibration standards to generate a calibration curve (r² ≥ 0.999).[32]
-
Analyze the prepared sample solutions. A quality control standard should be run periodically to verify instrument stability.
6. Data Analysis:
-
The instrument software will calculate the concentration of palladium in the sample solution based on the calibration curve and corrected for the internal standard response.
-
Calculate the concentration of Pd in the original API sample (in ppm): ppm Pd = (Concentration in solution (ppb) x Final volume (L)) / Sample weight (kg)
Visualizing the Workflow and Decision-Making Process
To further clarify the practical application of these techniques, the following diagrams illustrate their respective workflows and a decision-making tree for selecting the appropriate method.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mastelf.com [mastelf.com]
- 3. soeagra.com [soeagra.com]
- 4. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. conductscience.com [conductscience.com]
- 10. asianjpr.com [asianjpr.com]
- 11. mt.com [mt.com]
- 12. an.shimadzu.com [an.shimadzu.com]
- 13. solvias.com [solvias.com]
- 14. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 15. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 16. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. aber.apacsci.com [aber.apacsci.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
- 22. Why HPLC is Essential for Accurate Drug Analysis [hplcvials.com]
- 23. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. web.vscht.cz [web.vscht.cz]
- 26. pharmtech.com [pharmtech.com]
- 27. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijarsct.co.in [ijarsct.co.in]
- 29. jetir.org [jetir.org]
- 30. altabrisagroup.com [altabrisagroup.com]
- 31. youtube.com [youtube.com]
- 32. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: A Comparative Guide to Substituted Cyclopropylamine Synthesis
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational constraints, metabolic stability, and ability to modulate physicochemical properties have cemented its status as a privileged scaffold. However, the synthesis of substituted cyclopropylamines presents a significant challenge, demanding a nuanced understanding of various synthetic strategies. This guide provides an in-depth, comparative analysis of the most prominent methods for synthesizing substituted cyclopropylamines, offering insights into their mechanisms, scopes, and practical applications.
Classical Approaches: The Foundation of Cyclopropylamine Synthesis
The traditional routes to cyclopropylamines laid the groundwork for more advanced methodologies. While sometimes limited in scope or efficiency, they remain relevant for specific applications and as benchmarks for newer methods.
The Curtius Rearrangement: A Workhorse for Carboxylic Acid Derivatives
The Curtius rearrangement has long been a reliable method for converting cyclopropanecarboxylic acids into the corresponding cyclopropylamines.[1][2] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine.
Mechanism and Causality: The driving force for the rearrangement is the thermodynamically favorable loss of dinitrogen gas. The choice of quenching agent for the isocyanate intermediate is critical; water leads to the primary amine, while alcohols yield the corresponding carbamate, which can be a useful protecting group strategy.[3]
Advantages:
-
Readily available starting materials (cyclopropanecarboxylic acids).
-
Generally good yields for a variety of substrates.
Disadvantages:
-
Requires the use of potentially explosive azide reagents.
-
The reaction conditions can be harsh, limiting functional group tolerance.
-
Not ideal for generating highly substituted or stereochemically complex cyclopropylamines.
Modern Strategies: Precision and Versatility
The demand for structurally diverse and stereochemically pure cyclopropylamines has driven the development of more sophisticated synthetic methods. These approaches often employ transition metal catalysis or novel organometallic reagents to achieve high levels of control and efficiency.
The Kulinkovich-Szymoniak Reaction: A Gateway to Primary Cyclopropylamines
A powerful modification of the Kulinkovich reaction, the Kulinkovich-Szymoniak reaction, provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.[4][5] This titanium-mediated process involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile.
Mechanism and Causality: The reaction's success hinges on the presence of a Lewis acid, which promotes the conversion of an intermediate azatitanacycle into the desired cyclopropylamine.[4][6] In the absence of a strong Lewis acid, the reaction can favor the formation of ketone byproducts.[6] The choice of Grignard reagent and the stoichiometry are crucial; using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamines.[4]
Advantages:
-
Direct synthesis from readily available nitriles.[6]
-
Tolerates a range of functional groups.
-
Offers a straightforward route to 1-substituted cyclopropylamines.
Disadvantages:
-
Requires stoichiometric amounts of the titanium reagent.
-
Diastereoselectivity can be moderate for the synthesis of 1,2-disubstituted cyclopropylamines, often requiring chromatographic separation of isomers.[4]
Simmons-Smith Cyclopropanation: A Classic Adapted for Amine Synthesis
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, has been ingeniously adapted for the preparation of cyclopropylamines.[7][8] This method typically involves the cyclopropanation of enamines or allylic amines.[9][10]
Mechanism and Causality: The reaction proceeds through the formation of an organozinc carbenoid (the Simmons-Smith reagent), which then transfers a methylene group to the double bond of the substrate in a concerted fashion.[10] When using allylic amines, the presence of a chelating group near the amine can direct the cyclopropanation and enhance diastereoselectivity.[9] For enamines, the stereochemical outcome is preserved from the starting alkene.[10]
Advantages:
-
Tolerant of a wide variety of functional groups.[10]
-
Asymmetric variants have been developed, enabling the synthesis of enantiomerically enriched cyclopropylamines.[1]
Disadvantages:
-
The traditional Simmons-Smith reagent can be expensive due to the cost of diiodomethane.[11]
-
The reactivity can be sensitive to the solvent and the nature of the zinc carbenoid.[12]
Transition Metal-Catalyzed Cyclopropanation: The Forefront of Efficiency and Selectivity
The use of transition metal catalysts, particularly those based on ruthenium, rhodium, and copper, has revolutionized the synthesis of substituted cyclopropylamines.[13] These methods often utilize diazo compounds as carbene precursors to react with vinylcarbamates or other nitrogen-containing alkenes.
Mechanism and Causality: The transition metal catalyst reacts with the diazo compound to form a metal-carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the alkene to form the cyclopropane ring. The choice of ligand on the metal center is paramount for controlling the stereoselectivity of the reaction, enabling high levels of both diastereoselectivity and enantioselectivity.[13]
Advantages:
-
High yields and excellent stereocontrol (both diastereoselectivity and enantioselectivity).[13]
-
Mild reaction conditions, leading to broad functional group compatibility.
-
Catalytic nature of the reaction makes it highly efficient.
Disadvantages:
-
Diazo compounds can be hazardous and require careful handling.
-
The synthesis of chiral ligands for asymmetric catalysis can be complex and costly.
Comparative Analysis of Synthesis Methods
To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed synthetic methods.
| Method | Starting Material | Key Reagents | Typical Yield | Diastereoselectivity | Enantioselectivity | Key Advantages | Key Disadvantages |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | DPPA, NaN3 | Good | Not applicable | Not applicable | Readily available starting materials | Use of explosive azides, harsh conditions |
| Kulinkovich-Szymoniak | Nitrile | Grignard reagent, Ti(OiPr)4, Lewis Acid | Moderate to Good[6] | Moderate[4] | Not applicable | Direct from nitriles, good functional group tolerance | Stoichiometric titanium, moderate diastereoselectivity |
| Simmons-Smith | Enamine/Allylic Amine | CH2I2, Zn-Cu couple or Et2Zn | Good | High (substrate-dependent) | High (with chiral auxiliaries) | Stereospecific, broad functional group tolerance | Cost of reagents, can require directing groups |
| Transition Metal-Catalyzed | Vinylcarbamate/Alkene | Diazo compound, Metal catalyst (e.g., Ru, Rh, Cu) | High to Excellent | Excellent[13] | Excellent[13] | High efficiency and selectivity, mild conditions | Hazardous diazo reagents, catalyst/ligand cost |
Experimental Protocols
To provide a practical context, detailed experimental protocols for two key methods are provided below.
Protocol: Kulinkovich-Szymoniak Synthesis of (1-Benzyl)cyclopropylamine[6]
-
To a solution of titanium(IV) isopropoxide (1.2 mmol) in anhydrous diethyl ether (10 mL) under an argon atmosphere at room temperature, add ethylmagnesium bromide (2.4 mmol, 1 M solution in THF).
-
Stir the resulting black solution for 10 minutes.
-
Add benzyl cyanide (1.0 mmol) to the reaction mixture.
-
Stir for an additional 2 hours at room temperature.
-
Cool the mixture to -78 °C and add boron trifluoride diethyl etherate (BF3·OEt2, 1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Filter the mixture through a pad of Celite, and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (1-benzyl)cyclopropylamine.
Protocol: Asymmetric Simmons-Smith Cyclopropanation of an Enesulfinamide[1]
-
To a solution of the enesulfinamide (0.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add a solution of diethylzinc (1.5 mmol, 1.0 M in hexanes).
-
Add diiodomethane (1.5 mmol) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the multisubstituted cyclopropylamine derivative.
Mechanistic and Workflow Diagrams
To visually represent the discussed concepts, the following diagrams are provided.
Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.
Caption: Overview of Synthetic Routes to Cyclopropylamines.
Conclusion and Future Outlook
The synthesis of substituted cyclopropylamines has evolved from classical rearrangements to highly sophisticated catalytic methods. The choice of synthetic route is ultimately dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. While significant progress has been made, the development of more sustainable and atom-economical methods, particularly those that avoid hazardous reagents, remains an active area of research. The continued innovation in this field will undoubtedly expand the synthetic toolbox for medicinal chemists and accelerate the discovery of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Amine Protection: A Comparative Analysis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
In the landscape of modern drug discovery and complex organic synthesis, the judicious selection of an amine protecting group is a critical determinant of a synthetic route's success. The ideal protecting group must be readily installed, robust enough to withstand various reaction conditions, and selectively removable with high fidelity. This guide provides an in-depth technical comparison of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a specialized Boc-protected amine, with other cornerstone protecting groups such as the traditional tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
The Strategic Value of the 1-(4-bromophenyl)cyclopropylamine Moiety
The core structure of the topic compound, 1-(4-bromophenyl)cyclopropylamine, is of significant interest in medicinal chemistry. The cyclopropylamine scaffold is a privileged motif known to impart valuable properties to drug candidates. Its conformational rigidity can enhance binding affinity and selectivity for biological targets, while the strained ring system often increases metabolic stability, contributing to a longer in vivo half-life.
Furthermore, the inclusion of a 4-bromophenyl group serves as a versatile synthetic handle. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the late-stage introduction of diverse molecular fragments, a powerful strategy in the generation of compound libraries for structure-activity relationship (SAR) studies. Protecting the primary amine of this valuable building block is therefore a crucial step to enable its incorporation into complex molecular architectures. The choice of the tert-butoxycarbonyl (Boc) group for this purpose, creating this compound, leverages the well-understood and versatile nature of Boc protection.
Comparative Analysis of Amine Protecting Groups
The selection of an amine protecting group is fundamentally guided by the principle of orthogonality—the ability to deprotect one functional group without affecting another. The stability of the protecting group under various reaction conditions is paramount. Here, we compare the stability and deprotection conditions of the Boc group (as exemplified by our topic compound) with Cbz and Fmoc.
| Protecting Group | Structure | Common Protection Reagent | Stability | Typical Deprotection Conditions |
| Boc | (CH₃)₃C-O-(C=O)- | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base, hydrogenolysis, and mild nucleophiles. | Strong acids (e.g., TFA, HCl in dioxane). |
| Cbz | C₆H₅CH₂-O-(C=O)- | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and mild basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C). |
| Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl or Fmoc-OSu | Stable to acidic conditions and hydrogenolysis. | Basic conditions (e.g., 20% piperidine in DMF). |
The Boc group, being acid-labile, is orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. This allows for intricate synthetic strategies where multiple amine functionalities can be selectively unmasked.
Experimental Performance: Deprotection of Boc-Protected Amines
Table 2: Comparison of Deprotection Methods for Boc-Protected Amines
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Advantages & Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM), Room Temp. | 1 - 4 hours | >95% | Highly effective and volatile for easy removal. Can cause side reactions with sensitive substrates.[1] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane, Room Temp. | 1 - 12 hours | >95% | Cost-effective and readily available. The resulting amine is an HCl salt.[1] |
| Aqueous Phosphoric Acid | 85 wt % H₃PO₄ in THF, Room Temp. to 45 °C | 12 - 24 hours | >90% | Mild, environmentally benign, and selective in the presence of other acid-sensitive groups like Cbz.[2] |
| Thermal Deprotection | Acetonitrile, 180-240 °C (Flow Reactor) | Minutes | >90% | Reagent-free and rapid. Requires specialized equipment and is substrate-dependent. |
The deprotection of sterically hindered Boc-amines, such as our topic compound, generally proceeds efficiently under standard strong acid conditions (TFA or HCl). The rate may be slightly slower compared to unhindered primary amines, but near-quantitative deprotection is typically achievable. For substrates containing other acid-sensitive functionalities, milder reagents like aqueous phosphoric acid offer a valuable alternative, providing excellent chemoselectivity.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and deprotection of this compound, based on established procedures for analogous compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the Boc protection of primary amines.
Workflow Diagram:
Caption: Workflow for the Boc protection of 1-(4-bromophenyl)cyclopropanamine.
Materials:
-
1-(4-bromophenyl)cyclopropanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(4-bromophenyl)cyclopropanamine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Deprotection using HCl in Dioxane
This protocol describes a standard and highly effective method for Boc cleavage.
Workflow Diagram:
Caption: Workflow for the acidic deprotection of the Boc-protected amine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or methanol (optional, if solubility in dioxane is low).
-
Add 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the solution.
-
Stir the reaction mixture at room temperature. Monitor for the evolution of isobutylene gas and CO₂. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the residue with diethyl ether to precipitate the 1-(4-bromophenyl)cyclopropanamine hydrochloride salt.
-
Collect the solid product by filtration and dry under vacuum.
Conclusion
This compound stands as a valuable intermediate in medicinal chemistry and organic synthesis. Its Boc protecting group offers a robust and reliable means of masking the reactive amine functionality, demonstrating excellent stability to a wide range of non-acidic reagents. The deprotection can be achieved with high efficiency using standard acidic conditions, such as HCl in dioxane or TFA in DCM. The true synthetic power of this molecule lies in the combination of a stable, selectively cleavable protecting group with a core structure that features a metabolically robust cyclopropylamine and a versatile 4-bromophenyl handle for further synthetic diversification. This makes it an excellent choice for multi-step syntheses where late-stage functionalization is a key strategy.
References
A Senior Application Scientist's Guide: Unpacking the Advantages of Boc Protecting Group Chemistry in Peptide Synthesis
For decades, the synthesis of peptides has been a cornerstone of biomedical research and drug development. The evolution of solid-phase peptide synthesis (SPPS) has been largely driven by the strategic use of protecting groups, with two methodologies reigning supreme: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. While the milder conditions of Fmoc chemistry have led to its widespread adoption, a nuanced understanding of the distinct advantages offered by the classic Boc strategy is indispensable for any researcher tackling complex or challenging peptide sequences. This guide provides an in-depth, objective comparison, grounded in chemical principles and field-proven insights, to illuminate the scenarios where Boc chemistry is not just a viable alternative, but the superior choice.
The Fundamental Dichotomy: A Tale of Two Labile Groups
At the heart of the Boc versus Fmoc debate lies a fundamental difference in their chemical lability. The Boc group is labile to acid, while the Fmoc group is labile to base.[1] This seemingly simple distinction dictates the entire synthetic landscape, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
-
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for temporary protection of the α-amino group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA).[2] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This creates a "semi-orthogonal" system, as both protecting groups are removed by acid, albeit of different strengths.[1]
-
Fmoc/tBu Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc group for the α-amino terminus, which is readily cleaved by a secondary amine, most commonly piperidine.[2] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[2] This represents a truly orthogonal system, a key feature that has contributed to its popularity.[1][2]
Key Advantages of the Boc Protecting Group Strategy
While Fmoc chemistry is often lauded for its mildness, the Boc strategy presents a compelling set of advantages, particularly in the synthesis of long, complex, or aggregation-prone peptides.
Enhanced Solvation and Disruption of Aggregation
One of the most significant challenges in SPPS, especially for long or hydrophobic sequences, is the tendency of the growing peptide chain to aggregate. This can lead to incomplete coupling and deprotection reactions, resulting in truncated sequences and a difficult final purification. Boc chemistry offers a distinct advantage in mitigating this issue.
The repetitive acid deprotection step in Boc chemistry protonates the N-terminus of the peptide chain.[3] This positive charge helps to disrupt interchain hydrogen bonding, a primary driver of aggregation, and improves the solvation of the peptide-resin complex.[3] This can lead to higher yields and purer crude products for "difficult" sequences.[2][3]
Robustness and Suitability for Long and Complex Peptides
The Boc/Bzl strategy is a well-established and robust method that has been successfully employed for the synthesis of numerous long and complex peptides.[1] The harsh final cleavage conditions, while a drawback in some respects, ensure the complete removal of all protecting groups, which can be a challenge with some complex side-chain modifications in the Fmoc strategy. The stability of the benzyl-based side-chain protecting groups to the repetitive TFA treatments in the Boc strategy is a key factor in its robustness.
Reduced Risk of Certain Side Reactions
While no method is entirely free from side reactions, Boc chemistry can circumvent or reduce the incidence of certain side reactions that are more prevalent in the base-labile environment of Fmoc chemistry.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to aspartimide formation under the basic conditions of Fmoc deprotection.[4] In Boc SPPS, the protonated state of the N-amino function after deprotection makes it less prone to attack the benzyl ester bond, thereby reducing the extent of this side reaction.[4]
-
Diketopiperazine Formation: The formation of diketopiperazines, a common side reaction at the dipeptide stage in Fmoc synthesis, can be minimized in Boc chemistry.[5]
Cost-Effectiveness for Large-Scale Synthesis
From a raw materials perspective, Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts.[][7] While the overall cost-effectiveness is a multifactorial equation, for well-established, large-scale manufacturing processes, the lower cost of Boc-protected amino acids and some of the commonly used solvents can make it an economically attractive option.[7]
Comparative Analysis: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Implications for Researchers |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | This fundamental difference dictates the entire deprotection chemistry.[1] |
| Deprotection Condition | Moderate acid (e.g., 25-50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[1] | Boc's acidic deprotection can aid in disrupting peptide aggregation.[3] Fmoc's mild basic deprotection is compatible with a wider range of sensitive functionalities.[1] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based)[1] | Acid-labile (e.g., tBu, Trt, Boc)[] | The robustness of benzyl protecting groups is a key advantage for long syntheses.[5] The orthogonality of the Fmoc/tBu strategy allows for selective side-chain modifications.[1] |
| Final Cleavage | Harsh strong acid (e.g., HF, TFMSA)[1][8] | Mild acid (e.g., TFA-based cocktail)[1] | The harsh cleavage in Boc chemistry requires specialized equipment but ensures complete deprotection.[5] Fmoc's milder cleavage is more user-friendly and compatible with sensitive modifications.[9] |
| Orthogonality | Semi-orthogonal[1] | Fully orthogonal[1] | The full orthogonality of Fmoc is a significant advantage for synthesizing peptides with complex side-chain modifications.[1] |
| Aggregation Issues | Advantageous for difficult sequences as the protonated N-terminus after deprotection can reduce aggregation.[3][10] | More prone to aggregation in certain sequences.[2] | For hydrophobic and aggregation-prone peptides, Boc chemistry is often the preferred method.[3] |
| Cost of Protected Amino Acids | Generally lower[7] | Generally higher, but prices are decreasing[7] | For large-scale synthesis, the cost of raw materials can be a significant factor.[7] |
Experimental Workflows: A Visual Comparison
To better illustrate the cyclical nature of each strategy, the following diagrams outline the key steps in a single cycle of amino acid addition.
Boc Solid-Phase Peptide Synthesis Workflow
Caption: A single cycle of Boc solid-phase peptide synthesis.
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: A single cycle of Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocols
The following are generalized protocols for a single coupling cycle in manual solid-phase peptide synthesis.
Boc SPPS Protocol (Merrifield Resin)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.[1]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute prewash.[1]
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x) to remove residual acid and byproducts.
-
Neutralization: Neutralize the protonated N-terminus by treating the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).
-
Washing: Wash the resin with DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Boc-protected amino acid (3-4 equivalents) with a coupling reagent such as Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) or HBTU in DCM or DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DCM (3x) and IPA (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), recouple.
Fmoc SPPS Protocol (Wang Resin)
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes (2x).
-
Washing: Wash the resin thoroughly with DMF (5-6x) to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU/HOBt and DIEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Conclusion: A Strategic Choice for Optimal Outcomes
The choice between Boc and Fmoc chemistry is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized.[1] While the Fmoc strategy has become the workhorse for routine peptide synthesis due to its mild conditions and amenability to automation, the Boc strategy remains an invaluable and often superior tool in the peptide chemist's arsenal.[2] Its robustness, cost-effectiveness for large-scale production, and particularly its ability to mitigate aggregation in long and difficult sequences, ensure its continued relevance and importance in the field of peptide science. A thorough understanding of the advantages and disadvantages of both methodologies empowers researchers to make informed decisions, leading to higher purity, better yields, and ultimately, more successful research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate Analogs as LSD1 Inhibitors
In the landscape of epigenetic drug discovery, the cyclopropylamine scaffold has emerged as a privileged structure, particularly in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1). This guide provides a comparative analysis of the biological activity of analogs derived from the core structure of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, focusing on their efficacy as LSD1 inhibitors. We will delve into their mechanism of action, structure-activity relationships (SAR), and performance against key alternative inhibitors, supported by experimental data and detailed protocols.
The Central Role of LSD1 in Oncology
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[1] Overexpression of LSD1 has been implicated in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, where it contributes to the suppression of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[2][3] This has established LSD1 as a high-priority target for therapeutic intervention.
The catalytic mechanism of LSD1 is homologous to that of monoamine oxidases (MAOs), a fact that has been pivotal in the development of the first generation of LSD1 inhibitors.[1]
The Rise of Cyclopropylamine-Based LSD1 Inhibitors
The journey of cyclopropylamine-based LSD1 inhibitors began with the repurposing of an existing drug, tranylcypromine (TCP), a non-selective, irreversible MAO inhibitor.[4] TCP was found to inhibit LSD1, albeit with modest potency.[5] This discovery paved the way for the development of a new class of mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1.[1] The this compound structure represents a foundational scaffold from which many potent and selective LSD1 inhibitors have been designed.
The core mechanism of these inhibitors involves the single-electron transfer from the cyclopropylamine nitrogen to the FAD cofactor, leading to the opening of the strained cyclopropyl ring and the formation of a stable covalent adduct with the FAD.[6] This irreversible inhibition offers the advantage of prolonged target engagement.
Comparative Analysis of Cyclopropylamine Analogs and Alternatives
The development of LSD1 inhibitors has branched into two main categories: irreversible (covalent) and reversible (non-covalent) inhibitors.[1][7] The cyclopropylamine analogs fall into the former category. For a comprehensive comparison, we will evaluate these analogs against the parent compound, tranylcypromine, as well as against reversible inhibitors that are in clinical development.
Irreversible Inhibitors: The Tranylcypromine Lineage
The general structure of these analogs involves modifications to the phenyl ring of the cyclopropylamine scaffold to enhance binding affinity and selectivity for LSD1 over MAOs.
| Compound/Analog Series | LSD1 IC₅₀ | MAO-A IC₅₀ | MAO-B IC₅₀ | Cellular Activity (e.g., AML cells) | Key Features & Rationale |
| Tranylcypromine (TCP) | Micromolar range | Micromolar range | Micromolar range | Modest antiproliferative effects | Parent compound, non-selective.[8] |
| ORY-1001 (Iadademstat) | 18 nM | >100 µM | >100 µM | Potent induction of differentiation and apoptosis | High potency and selectivity for LSD1. Advanced to clinical trials for AML and SCLC.[3] |
| GSK2879552 | Low nanomolar | Highly selective | Highly selective | Significant antiproliferative activity in SCLC cell lines | Potent and selective, entered clinical trials.[9] |
| IMG-7289 (Bomedemstat) | 56.8 nM | Highly selective | Highly selective | Effective in myelofibrosis models | Orally bioavailable, in clinical trials for myeloid malignancies.[3] |
| Styrenylcyclopropylamines | <4 nM | Good selectivity | Good selectivity | Robust anti-tumor activity in AML xenograft models | Optimized for non-covalent binding affinity (KI) prior to covalent modification, leading to high efficiency.[10] |
Expertise & Experience in SAR: The data clearly indicates that decoration of the phenyl ring with larger, often complex, substituents dramatically increases both potency and selectivity for LSD1.[8] This is because the active site of LSD1 is significantly larger and more open than that of the MAOs, allowing for the accommodation of these bulkier groups. The design of compounds like the styrenylcyclopropylamines demonstrates a sophisticated approach where initial non-covalent interactions are optimized to properly orient the cyclopropylamine "warhead" for efficient covalent modification of the FAD cofactor.[10]
Reversible Inhibitors: An Alternative Paradigm
Reversible inhibitors offer a different therapeutic profile, with the potential for a better safety window due to the lack of permanent target modification.[11]
| Compound | LSD1 IC₅₀ | Mechanism | Cellular Activity (e.g., SCLC cells) | Key Features & Rationale |
| CC-90011 (Pulrodemstat) | Low nanomolar | Reversible, non-covalent | Induces cellular differentiation | A potent and selective reversible inhibitor that has advanced to clinical trials. Offers a different pharmacokinetic and pharmacodynamic profile compared to irreversible inhibitors.[11] |
| Quinazoline-based inhibitors | Sub-micromolar | Reversible, non-covalent, substrate-mimicking | Antiproliferative effects in leukemia and solid tumor cell lines | These compounds block FAD access to the active site through extensive ring stacking.[6][12] |
Trustworthiness of Approach: The rationale for developing reversible inhibitors stems from the understanding that LSD1 plays a role in normal cellular homeostasis.[11] Irreversible inhibition could lead to on-target toxicities. A reversible inhibitor might provide a therapeutic window to induce differentiation in tumor cells while minimizing effects on normal cells.[11]
Visualizing the Mechanism and Workflow
Caption: Mechanism of LSD1 inhibition by cyclopropylamine analogs.
Caption: High-level workflow for screening LSD1 inhibitors.
Experimental Protocols
A self-validating system for assessing LSD1 inhibitors involves a tiered approach, from biochemical assays to cellular and in vivo models.
In Vitro LSD1 Enzymatic Assay (HRP-Coupled)
This assay provides a quantitative measure of a compound's ability to inhibit the enzymatic activity of purified LSD1.
Causality Behind Experimental Choices: This assay is chosen for its reliability and continuous format. It measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction, providing a direct readout of enzyme activity.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
LSD1 Enzyme: Dilute purified human LSD1 to a working concentration (e.g., 10-20 nM) in assay buffer.
-
Substrate: Prepare a solution of a di-methylated H3K4 peptide (e.g., H3K4me2, amino acids 1-21) at a concentration close to its Km value.
-
Detection Reagents: Prepare a solution containing horseradish peroxidase (HRP), and a chromogenic substrate like Amplex Red.[13]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of LSD1 enzyme solution to each well.
-
Add 1 µL of the test compound (at various concentrations) or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate and detection reagent mix.
-
Monitor the increase in fluorescence (for Amplex Red) or absorbance at the appropriate wavelength in a microplate reader over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] It is a robust and cost-effective method for screening the cytotoxic or cytostatic effects of a large number of compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MV4-11 for AML) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration to calculate the EC₅₀ value.
-
Conclusion
The analogs of this compound represent a highly successful class of mechanism-based LSD1 inhibitors. Through systematic structural modifications, guided by a deep understanding of the enzyme's active site, researchers have developed compounds with nanomolar potency and excellent selectivity over related enzymes like MAOs. The progression of several of these compounds into clinical trials underscores the therapeutic potential of this chemical scaffold in oncology.[9] The comparison with reversible inhibitors highlights the diverse strategies being employed to target LSD1, with each approach offering a unique set of advantages and potential challenges. The continued exploration of the cyclopropylamine core and other novel scaffolds will undoubtedly lead to the development of next-generation epigenetic therapies.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study [mdpi.com]
- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel non-covalent LSD1 inhibitors endowed with anticancer effects in leukemia and solid tumor cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Art and Science of Optimization: A Comparative Guide to Structure-Activity Relationship (SAR) Studies
In the intricate dance of drug discovery, the journey from a promising "hit" to a viable clinical candidate is a meticulous process of refinement. At the heart of this endeavor lies the Structure-Activity Relationship (SAR) study, a cornerstone of medicinal chemistry that systematically investigates how a molecule's chemical structure influences its biological activity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the key strategies and methodologies employed in modern SAR studies. We will delve into the rationale behind experimental design, provide detailed protocols for critical assays, and explore the synergistic role of computational tools in building robust SAR models.
The Core Principle: A Dialogue Between Structure and Activity
The fundamental premise of SAR is that the biological effect of a chemical compound is intrinsically linked to its three-dimensional structure.[1] Even minor modifications to a molecule can lead to profound changes in its potency, selectivity, and pharmacokinetic properties.[3] SAR studies, therefore, involve the systematic synthesis of a series of related compounds, or analogs, where specific parts of a lead molecule are altered.[3] Each new derivative is then subjected to rigorous biological testing to quantify the impact of the structural change on its activity. This iterative process of design, synthesis, and testing allows researchers to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.[4][5]
Part 1: The Blueprint of Discovery - Designing and Synthesizing Derivatives
The success of any SAR campaign hinges on the thoughtful design and efficient synthesis of analog libraries. The choice of which derivatives to synthesize is not arbitrary but is guided by a deep understanding of medicinal chemistry principles and the specific goals of the optimization program.
Strategies for Derivative Design: A Comparative Overview
The design of new analogs is a creative yet logical process. Here, we compare several key strategies:
| Strategy | Description | Rationale & Key Considerations |
| Functional Group Modification | Altering or replacing existing functional groups (e.g., hydroxyl, carboxyl, amino groups). | Explores the importance of hydrogen bonding, charge, and polarity. Simple modifications can reveal key interaction points with the biological target.[6] |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties.[7] | A powerful strategy to improve potency, selectivity, and pharmacokinetic properties (ADME).[3][7] For example, replacing a carboxylic acid with a tetrazole can enhance metabolic stability and bioavailability.[3][8] |
| Homologation | Systematically increasing the length of an alkyl chain. | Probes for the presence of hydrophobic pockets in the binding site and optimizes van der Waals interactions. |
| Ring Variation | Modifying or replacing aromatic or heterocyclic ring systems. | Can impact solubility, metabolic stability, and target selectivity. Replacing a benzene ring with a pyridine ring, for instance, can introduce a hydrogen bond acceptor and alter electronic properties.[3] |
| Conformational Constraint | Introducing structural elements that restrict the molecule's flexibility (e.g., introducing rings or double bonds). | Can lock the molecule into its bioactive conformation, leading to increased potency and selectivity. |
A well-designed SAR study will often employ a combination of these strategies to comprehensively explore the chemical space around a lead compound.
Synthetic Methodologies: Enabling the Exploration
The ability to efficiently synthesize the designed derivatives is paramount. Modern synthetic organic chemistry offers a vast toolbox of reactions to effect the desired molecular modifications. For instance, in the synthesis of coumarin derivatives for SAR studies, common reactions include alkylation, acetylation, and nitration to probe the effects of different substituents.[9]
Below is a generalized workflow for the synthesis of a library of derivatives for an SAR study.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. fiveable.me [fiveable.me]
- 4. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 5. Lecture 10 pharmacophore modeling and sar paradox | PDF [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. drughunter.com [drughunter.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Brominated Compounds for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the stability of a compound is a cornerstone of its viability. For brominated organic compounds—a class of molecules prevalent in pharmaceuticals, flame retardants, and agrochemicals—understanding their resilience to environmental stressors is paramount. This guide provides an in-depth comparative analysis of the stability of similar brominated compounds, supported by experimental data and methodologies, to empower researchers in making informed decisions.
The Significance of Stability in Brominated Compounds
The incorporation of bromine into a molecular structure can significantly alter its physicochemical properties, including lipophilicity, metabolic fate, and target affinity.[1] However, the carbon-bromine (C-Br) bond, with a dissociation energy of approximately 72.1 kcal/mol, is weaker than corresponding carbon-chlorine (83.7 kcal/mol) and carbon-fluorine (115 kcal/mol) bonds, making some brominated compounds susceptible to degradation.[2] This inherent characteristic necessitates a thorough evaluation of their stability under various conditions to ensure product efficacy, safety, and shelf-life. The primary degradation pathways for many pharmaceuticals and organic compounds are hydrolysis, oxidation, and photolysis.[3]
This guide will delve into three critical aspects of stability:
-
Thermal Stability: How do brominated compounds behave under elevated temperatures?
-
Photostability: What is their susceptibility to degradation upon exposure to light?
-
Chemical Stability: How do they withstand hydrolytic and oxidative stress?
We will explore these facets through the lens of comparative data, focusing on brominated flame retardants (BFRs) and brominated pharmaceuticals as illustrative examples.
Comparative Thermal Stability
Thermal stability is a critical parameter, particularly for compounds that may be exposed to heat during manufacturing, storage, or application.[4] Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing thermal stability, providing data on the temperature at which a compound begins to decompose.
Brominated Flame Retardants: A Case Study
Brominated flame retardants are added to polymers to inhibit combustion.[5] Their effectiveness relies on their ability to release bromine radicals at high temperatures, which quench the free radicals that propagate fire.[2] However, the onset of this decomposition needs to be compatible with the processing temperatures of the host polymer.
Experimental Data: Comparative TGA of Brominated Flame Retardants
The following table summarizes TGA data for several brominated flame retardants, providing a comparative look at their thermal decomposition temperatures.
| Brominated Flame Retardant (BFR) | Structure | T5% (°C) (Temperature at 5% weight loss) | Tmax (°C) (Temperature of maximum decomposition rate) | Residue at 700°C (%) | Reference |
| Decabromodiphenyl ether (DecaBDE) | Polybrominated Diphenyl Ether | ~350 | ~420 | <5 | [6] |
| Brominated Polystyrene (BrPS) | Brominated Polymer | ~380 | ~430 | ~20 | [5] |
| Tetrabromobisphenol A (TBBPA) | Brominated Phenol | ~250 | ~320 | <10 | [7] |
Analysis of Thermal Stability Data:
The data reveals significant differences in the thermal stability of these BFRs. Brominated polystyrene exhibits the highest initial decomposition temperature, making it suitable for high-temperature engineering plastics.[5] DecaBDE also shows good thermal stability. In contrast, TBBPA begins to decompose at a lower temperature. This variation is attributed to the different chemical environments of the C-Br bonds and the overall molecular structure.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The causality behind choosing TGA lies in its ability to provide quantitative data on thermal decomposition.
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the brominated compound is placed in a ceramic or platinum pan.
-
Instrumentation: The pan is placed in a microbalance within a furnace.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss, with the peak indicating the temperature of maximum decomposition (Tmax).
Comparative Photostability
Photostability is a critical attribute for pharmaceuticals, as exposure to light can lead to degradation, loss of potency, and the formation of toxic byproducts.[8] The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing.[9][10]
Photodegradation of Brominated Compounds
The energy from UV or visible light can be sufficient to cleave the C-Br bond, initiating degradation cascades. The rate of this degradation can be quantified by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed.
Experimental Data: Comparative Photodegradation of Brominated Flame Retardants
A study on the photodegradation of four BFRs in tetrahydrofuran (THF) at 290 nm provides a clear comparison of their photoreactivity.[7]
| Brominated Flame Retardant (BFR) | Quantum Yield (Φ) in THF |
| Decabromobiphenyl ether (BDE-209) | 0.27 |
| Tetrabromobisphenol A (TBBPA) | 0.05 |
| Tetrabromobisphenol A-bis(2,3-dibromopropylether) (TBBPA-DBPE) | Not specified |
| Tetrabromobisphenol A bis(allyl) ether (TBBPA-BAE) | Not specified |
Analysis of Photostability Data:
The quantum yield data indicates that BDE-209 is significantly more photoreactive than TBBPA in a solvent.[7] This is attributed to the higher number of bromine atoms in BDE-209, which increases the probability of light absorption and subsequent C-Br bond cleavage.[7] This highlights a crucial structure-stability relationship: the degree of bromination can directly influence photostability.
Experimental Protocol: Photostability Testing (ICH Q1B)
The ICH Q1B guideline provides a standardized protocol to ensure the reproducibility and relevance of photostability data.[9][10][11]
-
Light Source: The apparatus should be equipped with a light source that provides a combination of UV and visible light, such as a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.[10]
-
Exposure Conditions: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[11]
-
Sample Preparation: The drug substance is tested in its solid state and in solution. The drug product is tested in its immediate packaging and, if necessary, in its marketing package.[12]
-
Control Samples: A dark control sample, protected from light, is stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.[12]
-
Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[8]
Comparative Chemical Stability
Chemical stability encompasses a compound's resistance to degradation from chemical reactions, with hydrolysis and oxidation being the most common pathways in pharmaceutical and environmental contexts.[3]
Hydrolytic Stability: Brominated vs. Chlorinated Analogs
Hydrolysis is the cleavage of a chemical bond by the addition of water. It is often pH-dependent and can be a significant degradation pathway for esters, amides, and other functional groups.[3] A comparison between brominated and chlorinated compounds can provide valuable insights into the influence of the halogen substituent on hydrolytic stability.
Experimental Data: Hydrolysis of Brominated vs. Chlorinated Pesticides
The following table presents the hydrolysis half-lives of two structurally similar pesticides at pH 7.
| Compound | Structure | Hydrolysis Half-life (days) at pH 7 | Reference |
| Bromoxynil | Brominated Phenolic | Stable | [13] |
| Chloroxynil | Chlorinated Phenolic | Stable | [13] |
While in this specific example both compounds are stable to hydrolysis, in other cases, the electron-withdrawing nature of halogens can influence the susceptibility of nearby functional groups to nucleophilic attack by water. The greater electronegativity of chlorine compared to bromine can sometimes lead to faster hydrolysis of chlorinated analogs in certain molecular contexts.
Experimental Protocol: Hydrolysis Study
-
Buffer Preparation: A series of buffers covering a range of pH values (e.g., pH 4, 7, and 9) are prepared.
-
Sample Incubation: The brominated compound is dissolved in each buffer at a known concentration and incubated at a constant temperature.
-
Time-Point Sampling: Aliquots are taken at various time points.
-
Analysis: The concentration of the parent compound and any degradation products is determined by HPLC.
-
Data Analysis: The rate of degradation at each pH is calculated, and the hydrolysis rate constant and half-life are determined.
Oxidative Stability
Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, reactive oxygen species, or oxidizing agents. Brominated compounds can be susceptible to oxidation, particularly at electron-rich positions on aromatic rings or at benzylic positions.
Forced Degradation Studies:
Forced degradation, or stress testing, is a crucial component of stability assessment, particularly in pharmaceutical development.[1] These studies intentionally degrade the compound to identify potential degradation products and pathways.[1]
Experimental Protocol: Oxidative Forced Degradation
-
Oxidizing Agent: A solution of the brominated compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures for a defined period.
-
Analysis: The reaction mixture is analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and quantify the parent compound and its degradation products.
Conclusion and Future Perspectives
The stability of brominated compounds is a multifaceted property that is highly dependent on the specific molecular structure and the environmental conditions to which it is exposed. This guide has demonstrated that:
-
Thermal stability varies significantly among different classes of brominated compounds, a key consideration for their application in materials science.
-
Photostability is influenced by the degree of bromination, with more highly brominated compounds often exhibiting greater photoreactivity.
-
Chemical stability , particularly to hydrolysis, is influenced by the electronic effects of the bromine substituent in comparison to other halogens.
For researchers and drug development professionals, a comprehensive understanding of these stability profiles is not merely an academic exercise but a critical step in the development of safe, effective, and reliable products. The experimental protocols outlined herein provide a robust framework for conducting these essential investigations. As the demand for novel brominated compounds continues to grow, so too will the importance of rigorous and comparative stability testing.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dekra.com [dekra.com]
- 5. researchgate.net [researchgate.net]
- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ikev.org [ikev.org]
- 13. Determination of Hydrolysis Rate Constants in some Pesticides [e-jehs.org]
A Comparative Guide to Benchmarking Purity Against Commercial Standards
In the realms of scientific research and pharmaceutical development, the purity of a chemical compound is not merely a quantitative metric; it is the bedrock of experimental reproducibility, therapeutic efficacy, and patient safety. The presence of even minute quantities of impurities can significantly alter the physicochemical properties, biological activity, and toxicity profile of a substance.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously benchmark the purity of a synthesized or newly sourced compound against established commercial standards.
At its core, purity assessment is a comparative exercise. It seeks to answer a fundamental question: "Is my compound as pure as, or purer than, the recognized benchmark?" This benchmark is often a commercial standard, a highly characterized material available from reputable suppliers, or a reference standard from a pharmacopeia such as the United States Pharmacopeia (USP).[2] USP Reference Standards are rigorously tested and considered to be of high purity, serving as a reliable basis for evaluating the quality of other substances.[2]
This guide will navigate the critical steps of designing a robust comparative purity study, delve into the intricacies of key analytical techniques, and provide a clear roadmap for data interpretation and visualization. By adhering to the principles and protocols outlined herein, you can establish a self-validating system of analysis that ensures the integrity of your research and the quality of your products.
Part 1: Designing a Robust Comparative Purity Study
A well-designed study is the cornerstone of a meaningful purity assessment. The choices made at this stage will dictate the quality and reliability of the data generated.
Selecting the Right Commercial Standard: The Anchor of Your Analysis
The commercial standard you choose is your analytical anchor. It should be of the highest available purity and come with comprehensive documentation.
-
Prioritize Pharmacopeial Reference Standards: Whenever available, USP Reference Standards or those from other pharmacopeias (e.g., Ph. Eur.) should be your primary choice.[2][3] These standards have been extensively characterized and are recognized by regulatory authorities worldwide.[3]
-
Scrutinize the Certificate of Analysis (CoA): The CoA is a critical document that provides batch-specific data on the identity, purity, and quality of the standard.[4][5][6] A comprehensive CoA will detail the analytical methods used for characterization and list any identified impurities.[4][7] It is a guarantee of quality and compliance.[6][8]
-
Consider High-Purity Commercial Grades: In the absence of a pharmacopeial standard, select a high-purity grade (e.g., >99%) from a reputable supplier. Ensure the supplier provides a detailed CoA.
Choosing Appropriate Analytical Techniques: The Power of Orthogonal Methods
Relying on a single analytical method can lead to a skewed perception of purity, as one technique may not be able to separate all potential impurities. The concept of "orthogonal methods" is therefore central to a robust purity assessment. Orthogonal methods are analytical techniques that separate components based on different chemical or physical principles.[9][10] This approach significantly increases the probability of detecting all impurities present in a sample.[9][10]
Commonly employed analytical techniques for purity assessment include:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for the analysis of non-volatile and thermally sensitive compounds.[11][12]
-
Gas Chromatography (GC): Ideal for the analysis of volatile and semi-volatile compounds.[11][12][13]
-
Mass Spectrometry (MS): A powerful tool for the identification and structural elucidation of impurities, often coupled with HPLC or GC.[14][15][16]
-
Capillary Electrophoresis (CE): Offers high-resolution separation for a wide range of molecules.[11][17]
-
Spectroscopic Methods (e.g., UV-Vis, NMR): Provide valuable information on the chemical structure and can be used for quantitative analysis.[18]
The following diagram illustrates the decision-making process for selecting appropriate analytical techniques.
Caption: Decision tree for selecting analytical techniques.
Part 2: Experimental Protocols for Purity Assessment
The following sections provide detailed, step-by-step protocols for key analytical techniques used in purity benchmarking.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[19][20] For purity analysis, reversed-phase HPLC is the most common mode.[20]
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation:
-
Prepare the aqueous (A) and organic (B) mobile phases using HPLC-grade solvents. A common combination is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Filter and degas the mobile phases to prevent pump and column blockage and to ensure a stable baseline.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound and the commercial standard in a suitable diluent (often the initial mobile phase composition) to a concentration of approximately 1 mg/mL.[21][22]
-
Filter the sample solutions through a 0.45 µm syringe filter to remove any particulate matter.[21]
-
-
Instrument Setup and System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a system suitability test by making at least five replicate injections of the commercial standard solution. The relative standard deviation (RSD) of the peak area and retention time should typically be less than 2%.
-
-
Chromatographic Analysis:
-
Inject the blank (diluent), the commercial standard, and the synthesized sample.
-
Run a gradient elution to ensure the separation of impurities with a wide range of polarities. A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
-
Data Analysis and Purity Calculation:
Gas Chromatography (GC) for Volatile Compounds
GC is the preferred method for analyzing volatile and thermally stable compounds.[12] Separation is achieved as the vaporized sample is carried by an inert gas through a column containing a stationary phase.[13]
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation:
-
Dissolve the synthesized compound and the commercial standard in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
For non-volatile compounds containing volatile impurities, a headspace GC method may be more appropriate.
-
-
Instrument Setup:
-
Install a suitable capillary column (e.g., DB-5ms).
-
Set the carrier gas (helium or nitrogen) flow rate.
-
Establish the temperature program for the oven, inlet, and detector. A typical oven program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature to elute less volatile components.[13]
-
-
Chromatographic Analysis:
-
Inject the blank (solvent), the commercial standard, and the synthesized sample.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the percent purity using the area normalization method.[24]
-
Mass Spectrometry (MS) for Impurity Identification
MS is an indispensable tool for identifying and structurally characterizing impurities.[14][15] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific.[25][26]
Workflow for Impurity Identification using LC-MS/MS
Caption: Workflow for impurity identification using LC-MS/MS.
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation.[14] In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides a structural fingerprint of the molecule.
Part 3: Data Interpretation and Visualization
Comparative Data Analysis
Summarize the quantitative purity data in a table for easy comparison.
| Sample | Analytical Method | Purity (%) | Major Impurity (if identified) | Retention Time of Major Impurity (min) |
| Synthesized Product | HPLC-UV | 98.9 | Unreacted Starting Material | 3.5 |
| Commercial Standard A | HPLC-UV | 99.8 | Unknown | 7.2 |
| Synthesized Product | GC-FID | 99.2 | Residual Solvent | 2.1 |
| Commercial Standard A | GC-FID | 99.9 | Not Detected | N/A |
When comparing purity data, it is important to consider the statistical significance of any observed differences. For a more rigorous comparison, multiple batches of the synthesized product and the commercial standard should be analyzed, and appropriate statistical tests (e.g., t-test) can be applied.
Visualizing the Workflow
A flowchart can effectively illustrate the overall purity benchmarking process.
Caption: Overall purity benchmarking workflow.
Conclusion: Ensuring Product Quality Through Rigorous Purity Benchmarking
Benchmarking the purity of a compound against a commercial standard is a critical step in ensuring its quality and suitability for its intended application. This process relies on a well-designed experimental plan, the use of orthogonal analytical methods, and meticulous data analysis. By following the protocols and principles outlined in this guide, researchers and scientists can confidently assess the purity of their materials, leading to more reliable scientific outcomes and safer, more effective pharmaceutical products. The ultimate goal is to build a comprehensive understanding of a compound's impurity profile, which is essential for both regulatory compliance and the advancement of science.[27][28][29][30]
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. usp.org [usp.org]
- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 5. weareprocarrier.com [weareprocarrier.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. datacor.com [datacor.com]
- 8. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. innovationaljournals.com [innovationaljournals.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. hpst.cz [hpst.cz]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ijrar.org [ijrar.org]
- 19. conductscience.com [conductscience.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. torontech.com [torontech.com]
- 24. m.youtube.com [m.youtube.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 28. fda.gov [fda.gov]
- 29. scribd.com [scribd.com]
- 30. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Confirming Product Identity
For researchers, scientists, and drug development professionals, establishing the unambiguous identity of a product is the bedrock of scientific integrity and regulatory compliance. It is a fundamental quality attribute that ensures the safety and efficacy of therapeutic products.[1][2] This guide provides an in-depth comparison of key analytical technologies used for identity confirmation, moving beyond procedural steps to explain the strategic reasoning behind technical choices. Our focus is on building a robust "body of evidence" through the intelligent application of orthogonal methods, a principle championed by regulatory bodies like the FDA and outlined in ICH guidelines.[1][3][4][5][6][7]
A product's "identity" is confirmed by a set of criteria to which a drug substance or product must conform to be considered acceptable for its intended use.[1] This is not achieved by a single test but by a comprehensive control strategy that includes rigorous characterization during development and the use of validated analytical procedures for routine batch release.[1][2][4]
The Orthogonal Approach: A Strategy for Certainty
Relying on a single analytical technique is insufficient for definitive identity confirmation. Each method interrogates a different physicochemical property of the molecule. An orthogonal approach involves using two or more independent analytical techniques to measure the same attribute.[8][9][10] This strategy significantly reduces the risk of incorrect identification and provides the robust, cross-validated data expected by regulatory agencies.[7][11] For example, a chromatographic method may be paired with a spectroscopic method to provide complementary data.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontcolor="#202124"]; edge [fontname="Roboto", fontcolor="#202124"];
} caption: "Orthogonal Workflow for Identity Confirmation."
High-Performance Liquid Chromatography (HPLC): The Workhorse of Identity and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for its precision, accuracy, and versatility.[12][13] It separates components in a liquid sample based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[14][15]
Causality Behind the Choice
For identity testing, the primary metric derived from HPLC is the retention time (RT) —the time it takes for a specific compound to travel through the column.[15][16][17] When a sample is analyzed under the same conditions as a well-characterized reference standard, the RT of the main peak in the sample should match that of the standard. This comparison provides strong evidence of identity. The choice of HPLC is driven by its ability to not only identify but also simultaneously assess the purity of the product by separating it from any impurities or degradants.[14][18]
Experimental Protocol: HPLC for Identity Confirmation
-
Method Preparation:
-
Prepare the mobile phase(s) as specified by the validated method. Ensure thorough degassing to prevent bubbles.
-
Select the appropriate column and install it in the instrument's column compartment. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Accurately prepare a solution of the Reference Standard at a known concentration.
-
Prepare the sample solution at approximately the same concentration as the reference standard.
-
-
Instrument Setup & Analysis:
-
Set the pump flow rate, column temperature, and detector wavelength according to the method.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the Reference Standard multiple times (e.g., n=5) to establish system suitability, ensuring parameters like peak area precision and tailing factor are met.
-
Inject the sample solution.
-
-
Data Interpretation:
Mass Spectrometry (MS): The Gold Standard for Mass Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[20][21] For product identity, its primary role is the accurate determination of molecular weight, one of the most specific attributes of a molecule. It is indispensable for both small molecules and large biologics like monoclonal antibodies (mAbs).[21][22][23]
Causality Behind the Choice
The molecular weight of a compound is a fundamental and unique physical property. MS can measure this with extremely high accuracy (often to within parts-per-million, ppm).[20] For large molecules, MS can reveal the overall glycosylation profile and confirm the integrity of subunits.[22][24][25] This makes it a highly specific and authoritative method for identity confirmation. When coupled with liquid chromatography (LC-MS), it combines the separation power of HPLC with the definitive identification power of MS.[26]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Roboto", fontcolor="#202124"]; edge [fontname="Roboto", fontcolor="#202124"];
} caption: "Logic flow of mass spectrometry for identity."
Experimental Protocol: Intact Mass Analysis of a Protein
-
Sample Preparation:
-
Desalt the protein sample using a suitable technique (e.g., buffer exchange or a reversed-phase cartridge) to remove non-volatile salts that can interfere with ionization.
-
Dilute the sample in a solvent compatible with electrospray ionization (ESI), typically an acidic solution with water and acetonitrile/methanol.
-
-
Instrument Setup (LC-MS):
-
Use a short reversed-phase column for rapid online desalting.
-
Set up an ESI source in positive ion mode.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Acquire data across a relevant m/z range (e.g., 800-4000 m/z for an intact mAb).
-
-
Data Acquisition:
-
Inject the prepared sample. The protein will be ionized, creating a series of multiply charged ions.
-
-
Data Interpretation:
-
The raw spectrum will show a charge state envelope.[22]
-
Use deconvolution software (e.g., MaxEnt) to transform the m/z spectrum into a zero-charge spectrum, which directly shows the molecular weight of the protein and its variants (e.g., glycoforms).[22][25]
-
The primary acceptance criterion is that the measured molecular weight of the main isoform matches the theoretically calculated molecular weight within a predefined tolerance (e.g., ± 2 Da for a mAb).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[27][28] It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom in a molecule.[29][30]
Causality Behind the Choice
An NMR spectrum provides a unique "fingerprint" of a molecule's structure. For a given compound, the number of signals, their positions (chemical shifts), their splitting patterns (multiplicity), and their integrals are all reproducible characteristics.[30] By comparing the ¹H NMR spectrum of a sample to that of a reference standard, one can confirm that the chemical structures are identical. While often seen as a tool for novel structure elucidation, its role in confirming the identity of known small molecule drugs is critical.[31][32][33][34]
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Sample Preparation:
-
Accurately weigh a small amount of the sample and the reference standard.
-
Dissolve each in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference point at 0 ppm.[30]
-
-
Instrument Setup & Acquisition:
-
Place the NMR tube in the spectrometer's magnet.
-
"Lock" the spectrometer on the deuterium signal from the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
-
Data Interpretation:
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and reference it to the TMS signal at 0 ppm.
-
The primary acceptance criterion is the visual and analytical comparison of the sample spectrum to the reference standard spectrum. The chemical shifts and splitting patterns of all corresponding signals must be identical.
-
Comparative Summary of Techniques
| Parameter | HPLC (with UV Detection) | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Identity Metric | Retention Time (RT) | Molecular Weight (MW) | Chemical Shifts, Coupling Patterns |
| Specificity | Moderate to High (relies on comparison to standard) | Very High (based on a fundamental physical property) | Extremely High (provides a complete structural fingerprint) |
| Molecule Type | Small molecules, peptides, proteins | Small molecules, proteins, oligonucleotides | Primarily small to medium-sized organic molecules |
| Key Advantage | Combines identity with purity analysis; high throughput | Unambiguous mass confirmation; high sensitivity | Provides the most detailed structural information |
| Key Limitation | RT can drift; co-elution can be misleading | Does not easily distinguish isomers; matrix effects | Lower sensitivity; requires higher sample amounts; complex for large molecules |
| Regulatory Standing | Universally accepted for identity and purity testing.[12][13] | Considered a definitive tool for mass confirmation.[21][22] | Gold standard for small molecule structure confirmation.[27][28] |
Conclusion
Confirming product identity is a multi-faceted process that requires a scientifically sound, risk-based approach. No single analytical method is sufficient. A robust identity testing package leverages the strengths of orthogonal techniques to build an irrefutable body of evidence. HPLC provides reliable, high-throughput confirmation against a standard while simultaneously assessing purity. Mass spectrometry delivers an unambiguous confirmation of molecular weight, a critical quality attribute. For small molecules, NMR offers the ultimate structural fingerprint, leaving no doubt as to the compound's identity. As a Senior Application Scientist, my recommendation is to build your control strategy upon this tripartite foundation, ensuring that the data you generate is not only accurate but also defensible, meeting the rigorous standards of both scientific inquiry and global regulatory bodies.[3][5][35][36]
References
- 1. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 2. admin.ich.org [admin.ich.org]
- 3. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. revvitysignals.com [revvitysignals.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? [vicihealthsciences.com]
- 13. njlabs.com [njlabs.com]
- 14. moravek.com [moravek.com]
- 15. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 16. uhplcs.com [uhplcs.com]
- 17. welch-us.com [welch-us.com]
- 18. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 19. Compound identification by retention time: Guidelines ? - Chromatography Forum [chromforum.org]
- 20. medium.com [medium.com]
- 21. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
- 23. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jchps.com [jchps.com]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. hyphadiscovery.com [hyphadiscovery.com]
- 32. Small molecule-NMR | University of Gothenburg [gu.se]
- 33. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. propharmagroup.com [propharmagroup.com]
- 36. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Validating the Reproducibility of a Synthesis Protocol
For researchers, scientists, and professionals in drug development, the ability to reliably reproduce a chemical synthesis is the bedrock of scientific progress and a regulatory necessity. A novel synthetic route is only as valuable as its ability to be consistently executed by others. This guide provides an in-depth, objective framework for validating and comparing synthesis protocols, moving beyond a simple checklist to instill a philosophy of robust, reproducible chemical science.
The Philosophy of Reproducibility: Building a Self-Validating System
Before embarking on a head-to-head comparison of two synthesis protocols, it is crucial to establish a framework for ensuring the reproducibility of each protocol individually. A well-designed synthesis protocol should, in essence, be a self-validating system. This means incorporating in-process controls and understanding the acceptable range for each critical parameter.
The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which can be conceptually extended to the validation of a synthesis protocol.[1][2][3][4] The goal is to demonstrate that the method is suitable for its intended purpose, which in this case is the consistent production of a target molecule with a defined purity and yield.
Key Pillars of a Reproducible Synthesis:
-
Raw Material Control: The quality and purity of starting materials, reagents, and solvents are often overlooked sources of irreproducibility.[5] It is imperative to characterize all inputs and, where possible, use materials from the same batch for comparative studies.
-
Process Parameter Definition: Each step of the synthesis should have clearly defined and justified parameters, such as reaction temperature, time, stoichiometry, and addition rates.
-
In-Process Controls (IPCs): These are checks at critical stages of the synthesis to ensure the reaction is proceeding as expected. This could involve techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials and the formation of the product.
-
Robustness and Ruggedness: A robust method is insensitive to small, deliberate variations in parameters, while a rugged method is reproducible under a variety of normal operating conditions (e.g., different analysts, instruments, days).[6]
Designing a Head-to-Head Comparison Study
When comparing two different synthesis protocols for the same target molecule, a well-designed experimental plan is paramount. The goal is to generate statistically meaningful data that allows for an objective comparison of the two routes. Design of Experiments (DoE) is a powerful statistical approach for systematically varying multiple factors to understand their impact on the outcome.[7][8][9][10][11]
Workflow for a Comparative Synthesis Protocol Validation Study
Caption: Workflow for a comparative synthesis protocol validation study.
Quantitative Data Comparison
A direct comparison of the key performance metrics of each protocol is essential for an objective evaluation. The following tables present a hypothetical comparison between "Protocol A" and "Protocol B" for the synthesis of a target molecule.
Table 1: Comparison of Key Performance Metrics
| Metric | Protocol A | Protocol B |
| Average Yield (%) | 75 ± 3% | 85 ± 2% |
| Purity (by HPLC, % Area) | 98.5 ± 0.5% | 99.2 ± 0.3% |
| Major Impurity 1 (%) | 0.8% | 0.3% |
| Major Impurity 2 (%) | 0.5% | Not Detected |
| Reaction Time (hours) | 8 | 12 |
| Purification Method | Column Chromatography | Recrystallization |
| Estimated Cost per gram | $50 | $40 |
Experimental Protocols: A Deeper Dive
To ensure the validity of the comparative data, standardized and validated analytical methods must be employed. Here are example protocols for key analytical techniques.
Protocol 1: HPLC Purity Analysis
This protocol outlines a standard procedure for determining the purity of the synthesized target molecule.
1. System Preparation:
- Ensure the HPLC system is properly maintained and calibrated.
- Prepare the mobile phase as specified (e.g., 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)).[12]
- Equilibrate the column (e.g., C18, 250 x 4.6 mm, 5 µm) with the initial mobile phase composition for at least 30 minutes.[12]
2. Standard and Sample Preparation:
- Accurately weigh and dissolve a reference standard of the target molecule to a known concentration (e.g., 1 mg/mL) in a suitable diluent.
- Prepare samples of the final products from Protocol A and Protocol B at the same concentration as the reference standard.
- Filter all solutions through a 0.22 µm syringe filter before injection.[6]
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection: 254 nm (or the λmax of the target molecule)
- Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate for 5 minutes.
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
- Identify and quantify any impurities relative to the main peak.
Protocol 2: NMR for Structural Confirmation
This protocol describes the use of NMR spectroscopy to confirm the chemical structure of the synthesized product.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- Ensure the sample is fully dissolved.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum to observe the proton signals. Key parameters to note are chemical shift (δ), integration, and multiplicity (splitting pattern).[13][14]
- Acquire a ¹³C NMR spectrum to observe the carbon signals.
- For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.[15]
3. Data Analysis:
- Process the NMR data (Fourier transform, phase correction, baseline correction).
- Assign all proton and carbon signals to the corresponding atoms in the expected structure.
- Compare the obtained spectra with those of a reference standard or literature data to confirm the identity and stereochemistry of the molecule.
Interpreting the Results: A Holistic Approach
The decision of which synthesis protocol is "better" is rarely based on a single metric. It requires a holistic evaluation of all the collected data.
Decision-Making Framework
Caption: Decision-making framework for selecting a synthesis protocol.
In our hypothetical example, Protocol B demonstrates a higher yield and purity with a more favorable impurity profile and lower cost.[16][17] Although it has a longer reaction time, the use of recrystallization for purification is often more scalable and cost-effective than chromatography. Therefore, based on this data, Protocol B would likely be the preferred method for further development.
Conclusion: Embracing a Culture of Reproducibility
Validating the reproducibility of a synthesis protocol is not merely a box-ticking exercise. It is a fundamental aspect of good scientific practice that underpins the reliability and impact of chemical research. By adopting a systematic and data-driven approach to comparing synthesis protocols, researchers can make informed decisions that accelerate drug discovery and development. This guide provides a framework for this process, but it is the commitment to scientific rigor and transparency that will ultimately ensure the reproducibility of your work.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. Troubleshooting [chem.rochester.edu]
- 6. mastelf.com [mastelf.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 11. interchim.fr [interchim.fr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. teachy.ai [teachy.ai]
- 17. azom.com [azom.com]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Literature Values
For researchers, scientists, and drug development professionals, the journey from a promising hypothesis to a validated discovery is paved with rigorous experimentation and meticulous data analysis. A critical, yet often underestimated, step in this process is the thorough cross-referencing of experimental data with established literature values. This guide provides an in-depth, technical framework for this essential practice, moving beyond a simple checklist to instill a philosophy of self-validating research.
The credibility of any scientific claim rests upon the reproducibility and consistency of its supporting data.[1] In the high-stakes environment of drug development, where patient safety and therapeutic efficacy are paramount, the validation of preclinical data is not merely good practice; it is a foundational necessity.[2] Cross-referencing your findings against the vast repository of published scientific literature serves as a crucial checkpoint, offering context, validation, and a safeguard against costly and time-consuming errors.[3]
This guide will navigate the nuanced process of literature comparison, from strategic source selection to appropriate statistical analysis, ensuring your experimental data is not only robust but also confidently situated within the broader scientific landscape.
The Strategic Imperative of Literature Cross-Referencing
Before delving into the "how," it is crucial to understand the "why." Cross-referencing is a multifaceted process that enhances the integrity and impact of your research in several key ways:
-
Identifying Novelty and Discrepancies: This process is not solely about confirmation. Identifying where your data diverges from the literature is equally important. Such discrepancies can highlight novel findings, uncover previously unknown variables, or, conversely, signal potential issues with your experimental setup that require further investigation.
-
Contextualization of Findings: No research exists in a vacuum. Placing your data in the context of the existing body of knowledge allows you to build upon previous work, contribute meaningfully to the scientific discourse, and clearly articulate the significance of your findings.[4]
-
Informing Future Research Directions: A thorough comparison with the literature can reveal gaps in current understanding, suggesting new avenues for investigation and helping to shape the trajectory of your research program.[2]
A Step-by-Step Methodology for Robust Cross-Referencing
To ensure a systematic and unbiased comparison, a structured approach is essential. The following methodology outlines a comprehensive workflow for cross-referencing your experimental data with literature values.
Phase 1: Systematic and Strategic Literature Search
The quality of your comparison is directly dependent on the quality of the literature you select. A haphazard search will yield a fragmented and potentially misleading picture.
Step 1: Define a Focused Search Strategy. Begin by formulating a clear and specific research question.[2] This will guide your search and prevent the inclusion of irrelevant studies. Develop a list of keywords and their synonyms related to your specific area of investigation.[5]
Step 2: Utilize Multiple Authoritative Databases. Relying on a single database is insufficient.[6] A comprehensive search should encompass multiple reputable scientific databases. Consider the following:
-
PubMed: A cornerstone for biomedical and life sciences literature.
-
Embase: Offers extensive coverage of biomedical literature with a strong focus on drug and pharmacology research.
-
Web of Science: A multidisciplinary database that is particularly useful for tracking citations and identifying influential papers.
-
Google Scholar: A broad-reaching tool, but it should be used with caution due to its variable source quality. It is best used as a supplementary tool to identify articles that may have been missed in more curated databases.
Step 3: Establish and Document Inclusion and Exclusion Criteria. Before you begin screening articles, define clear criteria for which studies will be included in your comparison.[2] These criteria should be documented to ensure consistency and transparency. Factors to consider include:
-
Study Type: (e.g., in vitro, in vivo, clinical trials)
-
Model System: (e.g., specific cell lines, animal models)
-
Experimental Conditions: (e.g., drug concentrations, treatment duration)
Step 4: Screen and Select Relevant Literature. This process typically involves a two-stage screening process: an initial screen of titles and abstracts, followed by a full-text review of the shortlisted articles.[2] Maintain a meticulous record of the screening process, including the reasons for excluding studies. A PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram is an excellent tool for visualizing this process.[7]
Phase 2: Data Extraction and Critical Appraisal
Once you have a curated collection of relevant literature, the next step is to extract the pertinent data and critically evaluate the quality of the studies.
Step 1: Develop a Standardized Data Extraction Form. To ensure consistency, create a template to extract key information from each selected study.[7] This form should include fields for:
-
Bibliographic Information: (Authors, Title, Journal, Year)
-
Study Design and Methodology: (e.g., cell line, animal model, key reagents)
-
Key Quantitative Data: (e.g., IC50 values, protein expression levels, tumor growth inhibition percentages) with associated measures of variability (e.g., standard deviation, standard error).
Step 2: Critically Appraise the Quality of the Evidence. Not all published research is of equal quality. It is essential to critically assess the methodological rigor of each study. Consider the following:
-
Clarity and Completeness of the Protocol: Is the experimental protocol detailed enough to allow for replication?[8]
-
Appropriateness of Controls: Were appropriate positive and negative controls included?
-
Statistical Analysis: Were the statistical methods appropriate for the data and clearly described?
-
Potential for Bias: Are there any elements of the study design or reporting that could introduce bias?
Phase 3: Quantitative and Qualitative Comparison
This phase involves the direct comparison of your experimental data with the extracted literature data.
Step 1: Summarize Data in a Comparison Table. A well-structured table is an invaluable tool for visualizing the comparison. This allows for a clear and objective presentation of your findings alongside the literature values.
Table 1: Hypothetical Comparison of a Novel MEK Inhibitor (Compound X) with a Literature Standard
| Parameter | Experimental Data (Compound X) | Literature Value (Reference Inhibitor) | Source (Author, Year) |
| IC50 (BRAF V600E Mutant Cell Line) | 15 nM ± 2.5 nM | 10 nM ± 1.8 nM | [Fictional, 2023] |
| p-ERK Inhibition (at 100 nM) | 85% ± 5% | 90% ± 4% | [Fictional, 2023] |
| Cell Viability (Normal Fibroblasts) | 95% at 1 µM | 92% at 1 µM | [Fictional, 2023] |
| Oral Bioavailability (Mouse) | 45% | 40% | [Fictional, 2023] |
Step 2: Perform Appropriate Statistical Analysis. When comparing your data to literature values, consider the statistical methods used in the original publication. If you are comparing means, a t-test or ANOVA may be appropriate, but be mindful of the assumptions of these tests.[1][9] It is often more insightful to assess whether your results fall within the range of previously reported values and to consider the degree of overlap in confidence intervals.
Step 3: Qualitative Synthesis of Findings. Beyond the numbers, a qualitative assessment is crucial.
-
Consistency: Do your findings generally align with the trends reported in the literature?
-
Discrepancies: If there are differences, can you propose a scientifically sound explanation? This could be due to subtle differences in experimental conditions, the use of a different cell line, or a genuinely novel finding.
-
Gaps in the Literature: Does your data address a question that has not been previously investigated?
Visualizing the Context: The ERK Signaling Pathway in Cancer Drug Discovery
To illustrate the practical application of this process, let's consider the highly relevant Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation and survival and is frequently dysregulated in cancer.[10][11] Consequently, it is a major target for cancer drug development.[12][13]
The following diagram, generated using Graphviz, illustrates a simplified representation of the ERK signaling pathway and highlights the points of intervention for various inhibitors.
Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.
When developing a novel MEK inhibitor, for instance, you would cross-reference your experimental data on its ability to inhibit ERK phosphorylation with published data for existing MEK inhibitors like Trametinib.[6]
Experimental Protocol: Western Blot Analysis of ERK Phosphorylation
To provide a tangible example of an experimental protocol that would generate data for cross-referencing, here is a detailed procedure for assessing the inhibition of ERK phosphorylation in a cancer cell line treated with a hypothetical MEK inhibitor.
Objective: To quantify the dose-dependent inhibition of epidermal growth factor (EGF)-induced ERK1/2 phosphorylation by a novel MEK inhibitor (Compound X) in a human colorectal cancer cell line harboring a BRAF V600E mutation.
Materials:
-
BRAF V600E mutant colorectal cancer cell line (e.g., HT-29)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Serum-free medium
-
Recombinant human EGF
-
Compound X (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours by replacing the growth medium with serum-free medium to reduce basal ERK activation.[14]
-
Pre-treat the cells with varying concentrations of Compound X (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control for 2 hours.
-
Stimulate the cells with 50 ng/mL of EGF for 10 minutes to induce ERK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.[14]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
-
Stripping and Re-probing for Total ERK:
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the concentration of Compound X to determine the IC50 value.
-
The quantitative data generated from this experiment (e.g., the IC50 of Compound X for p-ERK inhibition) can then be directly compared to literature values for other MEK inhibitors in the same or similar cell lines, as outlined in the comparison table above.
Conclusion: A Commitment to Scientific Rigor
Cross-referencing experimental data with literature values is not a mere formality but a cornerstone of robust scientific inquiry. It is a dynamic process of validation, contextualization, and discovery that fortifies the credibility of your research and accelerates the path to meaningful scientific advancement. By adopting a systematic and critical approach to this practice, researchers and drug development professionals can ensure that their contributions are not only scientifically sound but also poised to make a lasting impact on their field.
References
- 1. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. MEK inhibitors: a therapeutic approach to targeting the Ras-MAP kinase pathway in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
As scientists and researchers, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a detailed protocol for the proper disposal of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS No. 360773-84-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established principles of chemical waste management, focusing on the compound's specific structural features—namely, its classification as a halogenated organic compound.
Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough hazard assessment is paramount. While comprehensive toxicological data for this compound is not widely published, its chemical structure provides the necessary information for proper waste classification.
-
Structural Analysis: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound .[1] This is the single most important factor determining its disposal pathway. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants.[1]
-
Hazard Analogs: Structurally similar compounds, such as tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, are known to be harmful if swallowed or inhaled and can cause significant skin and eye irritation.[2] Therefore, it is prudent to handle this compound as a hazardous substance.
Based on this analysis, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste .
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper safety protocols is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. For prolonged contact, consider double-gloving or using a more resistant glove material like Viton.
-
Body Protection: A fully buttoned, long-sleeved lab coat is essential to prevent skin contact.
-
Work Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]
| Summary of Key Safety & Disposal Information | |
| Chemical Name | This compound |
| CAS Number | 360773-84-8[4][5] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste[1] |
| Primary Hazard | Irritant (based on analogs), Environmental Hazard[2][6] |
| Required PPE | Nitrile Gloves, Chemical Splash Goggles, Lab Coat[2] |
| Incompatible Waste Streams | Non-Halogenated Organics, Strong Acids/Bases, Heavy Metals, Oxidizers[3][7] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure safe and compliant disposal. The foundation of this protocol is waste segregation—never mix halogenated and non-halogenated waste streams.[7][8]
Step 1: Obtain and Prepare the Correct Waste Container
Select a designated waste container compatible with halogenated organic solids. The container must be in good condition, free of contamination, and have a secure, tight-fitting lid.[8] Your institution's Environmental Health and Safety (EHS) department can provide appropriate containers.
Step 2: Label the Waste Container
Proper labeling is a critical regulatory requirement.[9] Before adding any waste, affix a "Hazardous Waste" tag to the container.[3] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8]
-
An accurate estimate of the quantity of waste being added.
-
The date accumulation begins (the day the first drop of waste is added).
-
Your name and laboratory information.
Step 3: Transfer the Waste
Carefully transfer the solid this compound into the labeled halogenated waste container. If disposing of contaminated items (e.g., weighing paper, gloves), place them in the same container. Minimize the generation of dust.[10]
Step 4: Secure and Store the Container
Once the waste is added, securely close the container lid.[8][9] Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[3]
-
Within secondary containment to control any potential leaks.
Step 5: Arrange for Final Disposal
Do not allow hazardous waste to accumulate in the laboratory indefinitely.[3] Once the container is full, or if you are approaching the SAA time or volume limits, contact your institution's EHS office to request a waste pickup.[3] They will manage the transport and final disposal by a licensed hazardous waste company, in accordance with all federal and state regulations.[11]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
Accidents require immediate and correct action. Follow these procedures in the event of a spill or exposure.
-
Small Spill: For a small spill that can be cleaned up in under 10 minutes, ensure you are wearing appropriate PPE.[12] Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Carefully sweep up the absorbed material and place it into your labeled halogenated hazardous waste container.[10]
-
Large Spill: Evacuate the immediate area.[8] Alert your colleagues and contact your institution's EHS or emergency response team immediately. Prevent entry into the affected area.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Regulatory Responsibility: The Generator's Role
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from "cradle to grave."[13][14] This means your responsibility does not end until the waste is properly disposed of by a licensed facility. Following this guide is a critical step in fulfilling that regulatory and ethical obligation.[15]
References
- 1. bucknell.edu [bucknell.edu]
- 2. aksci.com [aksci.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 360773-84-8|this compound|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. epa.gov [epa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
